molecular formula C10H19NO B1343773 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane CAS No. 374794-94-2

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B1343773
CAS No.: 374794-94-2
M. Wt: 169.26 g/mol
InChI Key: QLDPRSSIBTVEJA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane (CAS 374794-94-2) is a high-value spirocyclic building block with a molecular weight of 169.26 g/mol and the molecular formula C₁₀H₁₉NO . This compound features a rigid, three-dimensional scaffold consisting of a piperidine ring and a tetrahydrofuran ring fused at a single quaternary carbon spiroatom . The gem-dimethyl substitution on the tetrahydrofuran ring introduces significant steric and electronic influences, restricting conformational freedom and pre-organizing the molecule, which can lead to higher binding affinity and selectivity for biological targets . This structure is primarily employed as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), especially those targeting the Central Nervous System (CNS) . The 1-oxa-8-azaspiro[4.5]decane core is a privileged structure in medicinal chemistry, demonstrated by its role as a scaffold for M1 muscarinic agonists investigated for the symptomatic treatment of Alzheimer's-type dementia and for novel compounds acting as Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are being explored for pain, anxiety, and cognitive disorders . More recently, derivatives of this core have been designed and evaluated as selective radioligands for sigma-1 receptors, with potential applications in brain imaging using Positron Emission Tomography (PET) . The compound is supplied with the understanding that it is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)3-4-10(12-9)5-7-11-8-6-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDPRSSIBTVEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(O1)CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a privileged scaffold. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in drug design, allowing for precise spatial orientation of functional groups to optimize interactions with protein binding sites. The 1-oxa-8-azaspiro[4.5]decane core, in particular, has garnered significant attention as a versatile building block for the development of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, including its identification, properties, synthesis, and potential applications in drug discovery.

Core Identification: CAS Number and Molecular Structure

The Chemical Abstracts Service (CAS) number for this compound is 374794-94-2 .[1] This unique numerical identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

The structure of this compound features a piperidine ring fused to a tetrahydrofuran ring at a quaternary carbon, which is also substituted with two methyl groups. This spirocyclic amine is a valuable building block in synthetic and medicinal chemistry.[1]

Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C11H21NOCalculated
Molecular Weight 183.29 g/mol Calculated
CAS Number 374794-94-21[1]

Spectroscopic characterization would be essential for structure confirmation. Expected signals would include:

  • ¹H NMR: Resonances corresponding to the two methyl groups, the methylene protons of the piperidine and tetrahydrofuran rings, and the amine proton.

  • ¹³C NMR: Signals for the quaternary spiro carbon, the two methyl carbons, and the carbons of the heterocyclic rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Synthetic Strategies for the 1-Oxa-8-azaspiro[4.5]decane Core

The synthesis of substituted 1-oxa-8-azaspiro[4.5]decanes can be achieved through various synthetic routes. While a specific protocol for the 2,2-dimethyl derivative is not detailed in the provided search results, a general and plausible approach can be extrapolated from the synthesis of related compounds.[2][3] A key strategy involves the construction of the spirocyclic core through intramolecular cyclization reactions.

A potential synthetic workflow is outlined below:

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Target Molecule A Piperidin-4-one derivative C Ketalization/Spirocyclization A->C Reaction with diol B Suitable diol precursor B->C D Functional Group Interconversion C->D Modification of substituents E This compound D->E Final transformation

Caption: A plausible synthetic workflow for this compound.

Applications in Drug Discovery and Development

The 1-oxa-8-azaspiro[4.5]decane scaffold is a key pharmacophore in several classes of biologically active compounds, highlighting the potential of this compound as a valuable intermediate or lead compound in drug discovery programs.

M1 Muscarinic Agonists for Alzheimer's Disease

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of dementia associated with Alzheimer's disease.[4] These compounds have shown the ability to improve cognitive function in preclinical models. The spirocyclic core is crucial for achieving the desired receptor affinity and selectivity.[4]

Sigma-1 Receptor Ligands for Neuroimaging and Therapy

The sigma-1 receptor is a promising target for the diagnosis and treatment of various neurological and psychiatric disorders. Researchers have developed 1-oxa-8-azaspiro[4.5]decane derivatives as selective sigma-1 receptor ligands.[5][6] Radiolabeled versions of these compounds have been investigated as potential PET imaging agents to visualize sigma-1 receptor distribution in the brain.[5]

The role of these ligands in modulating sigma-1 receptor activity can be visualized as follows:

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Outcome Ligand 1-Oxa-8-azaspiro[4.5]decane Derivative Receptor Sigma-1 Receptor Ligand->Receptor Binding Downstream Downstream Signaling (e.g., Ion Channel Modulation, Neurotransmitter Release) Receptor->Downstream Activation/ Modulation Effect Neuroprotection/ Neuromodulation Downstream->Effect

Caption: The interaction of 1-oxa-8-azaspiro[4.5]decane derivatives with the sigma-1 receptor.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the provided search results, a general procedure for a key synthetic step, such as an N-alkylation, can be outlined based on common laboratory practices for similar compounds.

General Protocol for N-Alkylation of a 1-Oxa-8-azaspiro[4.5]decane Derivative:

  • Dissolution: Dissolve the 1-oxa-8-azaspiro[4.5]decane derivative (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) (1.5-2 equivalents) to the reaction mixture.

  • Alkylating Agent: Add the desired alkylating agent (e.g., alkyl halide) (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound, identified by CAS number 374794-94-2, represents a valuable chemical entity with significant potential in the field of drug discovery and development. Its spirocyclic framework provides a rigid and three-dimensional scaffold that is highly sought after for the design of novel therapeutics. The established importance of the broader class of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists and sigma-1 receptor ligands underscores the potential for this specific dimethylated derivative to serve as a key building block or lead compound in the development of next-generation treatments for neurological and other disorders. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • BLDpharm. This compound.
  • ResearchGate. The synthetic methods of oxa-azaspiro[4.
  • PubChem. 2,8-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decane.
  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • PubChem. 2-Oxa-8-azaspiro(4.5)decane.
  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
  • ChemScene. 8-Oxa-2-azaspiro[4.5]decane.
  • ChemicalBook. 8-Oxa-2-azaspiro[4.5]decane | 310-93-0.
  • PubChem. (2R)-2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one.
  • ResearchGate. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Spirocyclic systems, characterized by two rings connected through a single, shared carbon atom, have emerged as "privileged scaffolds." Their inherent three-dimensionality allows for a more precise and sophisticated exploration of target binding pockets compared to their flat, aromatic counterparts.

This guide focuses on a specific and promising member of this class: 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane . This molecule features a tetrahydrofuran ring fused via a spiro-center to a piperidine ring. The piperidine nitrogen provides a crucial handle for basicity and further chemical modification, while the gem-dimethyl group on the tetrahydrofuran ring introduces steric bulk that can influence binding and metabolic stability.

For researchers, scientists, and drug development professionals, a deep understanding of the physicochemical properties of such a scaffold is not merely academic; it is the foundational data upon which successful drug discovery campaigns are built. These properties—basicity (pKa), lipophilicity (LogP), and solubility—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its potential as a therapeutic agent. This document provides a comprehensive analysis of these core properties, supplemented by field-proven, detailed protocols for their experimental determination.

Molecular Identity and Core Properties

The unique arrangement of atoms in this compound defines its fundamental identity and behavior. The spirocyclic fusion of the saturated heterocyclic rings creates a rigid, well-defined three-dimensional shape.

Caption: Molecular structure of this compound.

The table below summarizes the key identifiers and fundamental properties of this compound.

PropertyValueSource
CAS Number 374794-94-2[1][2]
Molecular Formula C₁₀H₁₉NO[1][2]
Molecular Weight 169.26 g/mol [1]
IUPAC Name This compoundN/A
SMILES CC1(C)OCC2(CCNCC2)O1Predicted
InChI InChI=1S/C10H19NO/c1-10(2)7-12-9(5-6-11-8-9)3-4-10/h11H,3-8H2,1-2H3Predicted
InChIKey PredictedPredicted

Physicochemical Parameters for Drug Development

While structural identifiers are crucial, it is the physicochemical properties that truly predict a molecule's behavior in a biological system. Due to the novelty of this specific scaffold, extensive experimental data is not yet publicly available. Therefore, the following table includes computationally predicted values, which serve as essential starting points for experimental design.

ParameterPredicted ValueSignificance in Drug Development
pKa (Basic) 8.5 - 9.5Governs the ionization state at physiological pH (7.4). The degree of protonation impacts solubility, cell membrane permeability, and binding to off-target ion channels.
LogP (o/w) 1.5 - 2.5Measures lipophilicity. A balanced LogP is critical; too low, and the molecule may not cross cell membranes, too high, and it may have poor aqueous solubility and high metabolic turnover.
Aqueous Solubility Low to ModerateDirectly impacts bioavailability and formulation options. Poor solubility is a leading cause of failure in drug development.[3]
Topological Polar Surface Area (TPSA) 21.3 ŲCorrelates with hydrogen bonding potential and is a key predictor of membrane permeability and blood-brain barrier penetration.
Boiling Point ~230-250 °C (at 760 mmHg)Indicates volatility and thermal stability. The value of 96.5°C reported by one supplier is likely under vacuum.[2] The boiling point of the related 8-oxa-2-azaspiro[4.5]decane is ~229°C.

Section 1: Experimental Determination of Basicity (pKa)

Expertise & Experience Insight: The pKa of the piperidine nitrogen is arguably the most critical physicochemical parameter for this scaffold. It dictates the charge state of the molecule in different biological compartments. For oral drugs, the molecule will be predominantly protonated (charged) in the acidic environment of the stomach and partially deprotonated (neutral) in the more basic environment of the small intestine, profoundly affecting absorption. Potentiometric titration remains the gold standard for its accuracy and directness.

Protocol 1: pKa Determination by Potentiometric Titration

This protocol determines the pKa by measuring the pH of a solution of the compound as it is titrated with a strong acid. The pKa corresponds to the pH at which 50% of the amine is protonated.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation of Compound Solution: Accurately weigh approximately 40 µmoles (e.g., ~6.8 mg) of this compound. Dissolve it in a minimal amount of methanol before diluting with deionized water to a final volume of 50 mL. The use of a co-solvent like methanol is often necessary for compounds with moderate to low aqueous solubility to ensure complete dissolution before titration begins.[4]

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

  • Titration: Place the compound solution in a thermostatted vessel (e.g., at 25°C) with gentle stirring. Immerse the calibrated pH electrode.

  • Data Acquisition: Add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automatic titrator. Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.

  • Data Analysis (Trustworthiness through Self-Validation):

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this derivative plot indicates the equivalence point, where all the amine has been protonated. This provides an internal validation of the compound's concentration and purity.

    • The pKa is the pH value at the half-equivalence point (i.e., the pH recorded when exactly half the volume of titrant required to reach the equivalence point has been added).

Section 2: Experimental Determination of Aqueous Solubility

Expertise & Experience Insight: Poor aqueous solubility is a primary contributor to low bioavailability of orally administered drugs. The shake-flask method, though seemingly simple, is the definitive technique for determining thermodynamic equilibrium solubility. The key to a trustworthy result lies in ensuring true equilibrium has been reached and that the solid-state form of the compound has not changed during the experiment (e.g., conversion from an amorphous to a more stable, less soluble crystalline form).

Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method

This method measures the concentration of a saturated solution of the compound after a prolonged equilibration period.

Sources

The Definitive Guide to the Structural Elucidation of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, a spirocyclic heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights into the analytical workflows required to unequivocally confirm the molecular structure of this and similar complex molecules.

The structural confirmation of a novel or synthesized molecule is a cornerstone of chemical and pharmaceutical research, ensuring the identity, purity, and stability of a compound. For a molecule like this compound, with its unique three-dimensional architecture featuring a spirocyclic junction, a multi-faceted analytical approach is not just recommended, but essential.[4] This guide will detail the synergistic use of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques to build an unassailable body of evidence for the correct structural assignment.

Foundational Analysis: Mass Spectrometry (MS)

The initial step in the characterization of a newly synthesized or isolated compound is typically to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]+ with minimal fragmentation.

  • Analysis: Introduce the sample into an Orbitrap or Time-of-Flight (TOF) mass spectrometer to acquire the high-resolution mass spectrum.

  • Data Interpretation: The primary objective is to identify the [M+H]+ peak. For this compound (C₁₀H₁₉NO), the expected exact mass of the neutral molecule is 169.1467 u. Therefore, the protonated molecule [C₁₀H₂₀NO]+ should be observed at m/z 170.1545. The high resolution of the instrument allows for the confirmation of the elemental composition against a database.

Trustworthiness through Self-Validation: The "Nitrogen Rule" provides an immediate internal check. For a compound with an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[5] In this case, the molecular weight is 169, consistent with the presence of one nitrogen atom. The high-resolution data further validates this by confirming the elemental formula.

Expected Fragmentation Patterns: While ESI is a soft ionization technique, some fragmentation can be induced. The piperidine ring is often subject to alpha-cleavage. Key expected fragments for this compound are summarized in the table below. The fragmentation pattern provides a fingerprint that can be used to identify the compound.[6][7][8]

Fragment Ion (m/z) Proposed Structure/Loss Significance
170.1545[M+H]+Protonated molecular ion
154.1226[M - CH₃]+Loss of a methyl group from the dimethylated tetrahydrofuran ring
114.1226[M - C₄H₇O]+Cleavage of the tetrahydrofuran ring
98.0964[C₆H₁₂N]+Piperidine ring fragment after cleavage at the spiro center

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Analyze the spectrum for characteristic absorption bands.

Expected Vibrational Frequencies: For this compound, the key expected absorptions are:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-3500 (broad)N-H stretchSecondary amine (piperidine)
2850-2960C-H stretchAliphatic (CH₂, CH₃)
1050-1150C-O-C stretchEther (tetrahydrofuran ring)
1450-1470C-H bendAliphatic (CH₂, CH₃)

The presence of a broad peak in the N-H stretching region would be a strong indicator of the secondary amine, while a strong C-O-C stretching band would confirm the presence of the ether linkage in the tetrahydrofuran ring. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of signals unique to the molecule's overall structure.

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is necessary to fully assign the structure of this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish correlations.

¹H and ¹³C NMR Spectral Analysis

Based on the structure and data from similar compounds, the following table summarizes the expected chemical shifts for this compound.

Atom Number Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Justification
2-~75-80Quaternary carbon attached to oxygen
3~1.7-1.9~35-40Methylene adjacent to the spiro carbon
4~3.6-3.8~60-65Methylene adjacent to the ether oxygen
6, 10~2.8-3.0~45-50Methylene carbons adjacent to the nitrogen
7, 9~1.5-1.7~30-35Methylene carbons beta to the nitrogen
11, 12 (CH₃)~1.2-1.4 (singlet, 6H)~25-30Gem-dimethyl groups
NHVariable (broad singlet)-Amine proton
2D NMR Correlation Analysis: A Step-by-Step Elucidation Workflow

The following diagram illustrates the logical workflow for using 2D NMR to piece together the molecular structure.

structure_elucidation_workflow cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_fragments Structural Fragments H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies spin systems HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assigns protonated carbons Piperidine Piperidine Ring Fragment COSY->Piperidine Connects H6-H7 & H9-H10 Tetrahydrofuran Tetrahydrofuran Ring Fragment COSY->Tetrahydrofuran Connects H3-H4 HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Defines starting points HMBC->Piperidine Confirms piperidine ring structure via long-range couplings HMBC->Tetrahydrofuran Confirms tetrahydrofuran ring structure Final_Structure Final Structure Confirmation HMBC->Final_Structure Connects fragments via spiro carbon Piperidine->Final_Structure Tetrahydrofuran->Final_Structure

Caption: Logical workflow for 2D NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. We expect to see correlations between the protons on C6 and C7, as well as C9 and C10, confirming the piperidine ring's methylene chains. Similarly, a correlation between the protons on C3 and C4 will establish the connectivity within the tetrahydrofuran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons. For example, the proton signal at ~3.6-3.8 ppm will correlate with the carbon signal at ~60-65 ppm, assigning this pair to C4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure, as it shows correlations between protons and carbons over two to three bonds. Key expected HMBC correlations are:

    • Protons on the gem-dimethyl groups (C11, C12) should show correlations to the quaternary carbon C2, the methylene carbon C3, and the spiro carbon C5. This is a crucial set of correlations for confirming the dimethyl-substituted end of the tetrahydrofuran ring and its connection to the spiro center.

    • Protons on C4 should show correlations to C3, C5, and C2.

    • Protons on C6 and C10 should show correlations to the spiro carbon C5 and the other piperidine carbons (C7 and C9). This confirms the connection of the piperidine ring to the spiro center.

The collective data from these experiments allows for the assembly of the molecular puzzle, piece by piece, with each correlation providing a self-validating piece of evidence for the final structure.

Synthesis and Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry establishes the molecular formula, FTIR identifies the key functional groups, and a suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. By following the logical workflow outlined in this guide, researchers can confidently and rigorously confirm the structure of this and other complex heterocyclic molecules, ensuring the integrity and validity of their scientific endeavors. The synthesis of such spirocyclic systems is of significant interest for creating novel chemical entities with potential biological activity.[1][3]

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Spectroscopic Blueprint of a Spirocyclic Scaffold: An In-depth Technical Guide to 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Spirocyclic Systems

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with three-dimensional complexity is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. Their rigid, well-defined spatial arrangement offers a unique platform for orienting substituents in precise vectors, enabling highly specific interactions with biological targets. The 1-oxa-8-azaspiro[4.5]decane core, in particular, combines the pharmacophoric elements of a tetrahydrofuran and a piperidine ring, creating a versatile framework for the design of new therapeutic agents.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering for the 1-oxa-8-azaspiro[4.5]decane ring system is employed.

M [M]⁺• (m/z 141) F1 [M - C₂H₅N]⁺• (m/z 98) M->F1 α-cleavage F2 [M - C₄H₈]⁺• (m/z 85) M->F2 Ring opening F3 [C₅H₁₀N]⁺ (m/z 84) M->F3 Ring cleavage M [M]⁺• (m/z 169) F1 [M - CH₃]⁺ (m/z 154) M->F1 α-cleavage (loss of methyl) F2 [M - C₃H₇O]⁺ (m/z 112) M->F2 Ring cleavage F3 [C₅H₈O]⁺• (m/z 84) F1->F3 Further fragmentation

Solubility Profile of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane is a spirocyclic heterocyclic compound of increasing interest in medicinal chemistry, particularly in the development of ligands for neurological targets like sigma-1 and muscarinic M1 receptors[1][2]. A thorough understanding of its solubility in various organic solvents is a prerequisite for its synthesis, purification, formulation, and screening. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a detailed experimental protocol for its quantitative determination under Good Laboratory Practices (GLP), and a predictive solubility profile in a range of common organic solvents. The methodologies and insights presented herein are designed to empower researchers to make informed decisions in experimental design and drug development workflows.

Section 1: Introduction to this compound

This compound is a unique molecule featuring a piperidine ring fused to a tetrahydrofuran ring via a spirocyclic carbon atom. Its chemical structure is notable for several key features that dictate its physicochemical properties:

  • Tertiary Amine: The nitrogen atom in the piperidine ring is a tertiary amine. It acts as a hydrogen bond acceptor and a Brønsted-Lowry base, allowing for salt formation in acidic media.

  • Ether Linkage: The oxygen atom within the tetrahydrofuran ring is an ether, which also functions as a hydrogen bond acceptor.

  • Hydrocarbon Scaffold: The structure includes a significant nonpolar hydrocarbon framework, including two methyl groups, which contributes to its lipophilicity.

The presence of both polar functional groups (amine and ether) and nonpolar regions gives the molecule a mixed-polarity character, making its interaction with different solvents complex and highly relevant for its application in pharmaceutical research[1][2].

Section 2: Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[3]. The interplay of forces between solute-solute, solvent-solvent, and solute-solvent molecules determines the overall Gibbs free energy of dissolution.

Structural Analysis of this compound:

  • Polarity: The molecule possesses a permanent dipole moment due to the electronegative nitrogen and oxygen atoms. This polarity suggests it will interact favorably with polar solvents through dipole-dipole interactions[4].

  • Hydrogen Bonding: While the molecule has no hydrogen bond donors (like O-H or N-H), its tertiary amine and ether oxygen are effective hydrogen bond acceptors[5][6]. This is a critical factor for its solubility in protic solvents (e.g., alcohols, water), which can donate a hydrogen bond[7].

  • Van der Waals Forces: The nonpolar dimethyl groups and the cyclohexane portion of the piperidine ring interact primarily through London dispersion forces. These forces are dominant in nonpolar solvents[4].

Predictive Solubility Based on Solvent Class:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute's nitrogen and oxygen atoms. Therefore, high solubility is anticipated.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. They can still interact effectively with the molecule's dipole moment, suggesting good to moderate solubility[7].

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact mainly through weak dispersion forces. The polar nature of the solute will likely limit its solubility in these solvents. However, the nonpolar hydrocarbon portion of the molecule may allow for some limited solubility, especially in less polar solvents like toluene or diethyl ether compared to highly nonpolar alkanes[7].

Section 3: Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted standard for determining the solubility of solid compounds[8][9]. Adherence to Good Laboratory Practices (GLP) ensures data integrity[10].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials & Equipment:

  • This compound (solid form, e.g., hydrochloride salt)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks

Methodology:

  • Preparation:

    • Set the temperature of the orbital shaker to the desired value (e.g., 25 °C). Allow it to equilibrate.

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[8].

    • Record the exact mass of the compound added.

  • Solvent Addition & Equilibration:

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial and place it in the temperature-controlled orbital shaker.

    • Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended to ensure equilibrium is fully established[3].

  • Phase Separation & Sampling:

    • After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to permit the sedimentation of excess solid[8].

    • Carefully withdraw an aliquot of the supernatant using a pipette or syringe.

    • Immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles. The filter material should be chemically compatible with the solvent.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of the solute using a pre-validated analytical method (e.g., HPLC with a standard calibration curve).

  • Calculation:

    • Calculate the solubility (S) using the measured concentration (C) and the dilution factor (DF): S = C × DF

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

The following diagram outlines this experimental workflow.

G Diagram 1: Experimental Workflow for Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation A Add excess solid solute to a tared vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solids to sediment (≥2h) C->D E Withdraw supernatant D->E F Filter through 0.22µm syringe filter E->F G Dilute sample accurately F->G H Quantify concentration (e.g., HPLC) G->H I Calculate final solubility (S = C x DF) H->I

Caption: A flowchart of the equilibrium shake-flask method.

Section 4: Predicted Solubility Profile

Solvent ClassSolvent ExamplePolarity IndexH-BondingPredicted SolubilityRationale
Polar Protic Methanol5.1Donor/AcceptorHigh Strong H-bond donation from solvent to solute's N and O atoms.
Ethanol4.3Donor/AcceptorHigh Similar to methanol, effective H-bonding and dipole interactions.
Water10.2Donor/AcceptorModerate to Low High polarity favors interaction, but the large nonpolar scaffold limits full miscibility.
Polar Aprotic DMSO7.2Acceptor OnlyHigh Very high polarity effectively solvates the solute's dipole.
Acetonitrile (ACN)5.8Acceptor OnlyModerate Good dipole-dipole interactions, but less polar than DMSO.
Dichloromethane (DCM)3.1NoneModerate Intermediate polarity can solvate both polar and nonpolar regions of the solute.
Ethyl Acetate4.4Acceptor OnlyModerate to Low Moderate polarity but less effective at solvating the polar functional groups.
Nonpolar Toluene2.4NoneLow Aromatic ring allows for some interaction, but polarity mismatch is significant.
Diethyl Ether2.8Acceptor OnlyLow The ether's own H-bond accepting nature does little to solvate the solute's polar groups effectively.
Hexane0.1NoneInsoluble Overwhelmingly nonpolar; cannot overcome the solute-solute interactions of the polar functional groups.

The following diagram illustrates the key interactions driving solubility.

G Diagram 2: Solute-Solvent Interaction Model cluster_solute Solute Properties cluster_solvents Solvent Classes solute This compound HBA H-Bond Acceptors (N, O atoms) solute->HBA Lipo Lipophilic Regions (Alkyl Groups) solute->Lipo Protic Polar Protic (e.g., Methanol) HBA->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., DMSO) HBA->Aprotic Dipole-Dipole (Good Solubility) Nonpolar Nonpolar (e.g., Hexane) Lipo->Nonpolar Dispersion Forces (Poor Solubility due to polarity mismatch)

Caption: Relationship between solute properties and solvent classes.

Section 5: Discussion and Practical Implications

The dual-character nature of this compound dictates its practical handling and application:

  • For Synthesis and Purification: Solvents like Dichloromethane (DCM) or moderately polar aprotics may be ideal for reactions, allowing dissolution of both the starting material and various reagents. For purification via chromatography, a solvent system like Hexane/Ethyl Acetate would likely provide good separation, exploiting the compound's moderate polarity. High solubility in methanol or ethanol makes them excellent choices for final product crystallization or dissolution for stock solution preparation.

  • For Biological Screening: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high dissolving power for a wide range of organic molecules and its miscibility with aqueous assay buffers. The high predicted solubility ensures that concentrated stock solutions can be prepared, minimizing the final solvent concentration in the assay to avoid artifacts.

  • For Formulation: The ability to form salts using the tertiary amine provides a strategy to dramatically increase aqueous solubility if required for in vivo studies. The free base form would be more suitable for formulation in lipid-based delivery systems.

Section 6: Conclusion

This compound possesses a nuanced solubility profile due to its combination of hydrogen bond accepting sites and a significant lipophilic scaffold. It is predicted to be highly soluble in polar solvents, particularly protic ones like methanol and aprotics like DMSO, with diminishing solubility as solvent polarity decreases. For drug development professionals, this profile suggests straightforward handling for most applications, from synthesis to biological screening. When quantitative data is required, the standardized shake-flask protocol outlined in this guide provides a robust framework for generating reliable and accurate results.

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The Ascendance of a Spirocyclic Scaffold: An In-depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is paramount. For decades, the field was largely dominated by "flat" aromatic and heteroaromatic systems. However, the turn of the 21st century has witnessed a paradigm shift, an "escape from flatland," towards more three-dimensional (3D) molecular frameworks. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of 3D scaffolds. Their inherent conformational rigidity and spatial complexity allow for a more precise and potent interaction with biological targets, often leading to improved efficacy, selectivity, and pharmacokinetic profiles.

This technical guide delves into the discovery, history, and synthetic methodologies of a prominent member of this class: the 1-oxa-8-azaspiro[4.5]decane core. We will explore its journey from a novel heterocyclic system to a privileged scaffold in modern drug discovery, with a particular focus on its derivatives that have shown significant promise in treating a range of debilitating diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important spirocyclic system.

A Historical Perspective: The Genesis of the 1-Oxa-8-azaspiro[4.5]decane Core

The precise genesis of the parent 1-oxa-8-azaspiro[4.5]decane scaffold is not pinpointed to a single seminal publication but rather emerged from the broader exploration of spiro-heterocycles in the mid to late 20th century. Early forays into spirocyclic chemistry were often driven by the desire to create novel structures with unique physical and chemical properties. However, it was the recognition of their potential in medicinal chemistry that truly propelled their investigation.

One of the key conceptual advancements that paved the way for the development of 1-oxa-8-azaspiro[4.5]decane derivatives was the strategic incorporation of heteroatoms into spirocyclic systems to modulate their biological activity and physicochemical properties. The inclusion of an oxygen and a nitrogen atom in the decane framework offered a unique combination of hydrogen bond accepting and donating capabilities, as well as the potential for diverse functionalization.

A significant milestone in the application of this core was the design and synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[1][2]decan-3-one as a muscarinic agonist.[3] This work, aimed at developing treatments for Alzheimer's disease, demonstrated the therapeutic potential of this scaffold and spurred further interest in its derivatives.[3] The design was inspired by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton, showcasing a rational approach to drug design leveraging this spirocyclic core.[3]

Synthetic Strategies: Constructing the 1-Oxa-8-azaspiro[4.5]decane Core

The synthesis of the 1-oxa-8-azaspiro[4.5]decane core can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis. Early approaches often involved multi-step sequences with moderate yields, while more contemporary methods focus on efficiency and stereocontrol.

Classical Approach: Multi-step Synthesis from N-Boc-4-piperidone

A widely employed and scalable method for the synthesis of the 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride, a key intermediate, commences with the readily available N-Boc-4-piperidone. This multi-step process involves the formation of a spiro-hydantoin intermediate, followed by conversion to the desired oxazolidinone and subsequent deprotection.

Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

Step 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one

  • Reaction Setup: In a well-ventilated fume hood, a solution of N-Boc-4-piperidone (1 equivalent) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Potassium cyanide (1.2 equivalents) and ammonium carbonate (2.5 equivalents) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to 60°C and stirred vigorously for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Intermediate Formation: After completion, the reaction mixture is cooled to room temperature, and the spiro-hydantoin intermediate is typically isolated by filtration.

  • Oxazolidinone Formation: The crude spiro-hydantoin is then suspended in toluene, and glycolic acid (1.5 equivalents) and a catalytic amount of sulfuric acid are added.

  • Azeotropic Distillation: The mixture is heated to reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion over 8-12 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Deprotection: The purified 1-oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or dioxane.

  • Acidification: The solution is cooled to 0°C, and a solution of 4M HCl in dioxane (excess) is added dropwise.

  • Reaction Conditions: The reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white solid.

Synthesis_of_1_Oxa_8_azaspiro_4_5_decan_3_one start N-Boc-4-piperidone step1 1. KCN, (NH4)2CO3 2. Glycolic Acid, H2SO4 start->step1 intermediate 1-Oxa-8-(tert-butoxycarbonyl) azaspiro[4.5]decan-3-one step1->intermediate step2 4M HCl in Dioxane intermediate->step2 product 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride step2->product

Caption: Classical synthetic route to 1-Oxa-8-azaspiro[4.5]decan-3-one.

Modern Synthetic Approaches: Efficiency and Diversity

More recent synthetic innovations have focused on improving the efficiency and versatility of 1-oxa-8-azaspiro[4.5]decane synthesis. These methods often employ transition metal catalysis and novel cyclization strategies to access a wider range of derivatives.

One notable modern approach involves a diastereoselective gold/palladium relay catalytic tandem cyclization.[2] This method allows for the construction of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions, showcasing the power of dual catalysis in complex molecule synthesis.[2]

Another innovative strategy is the use of iodocyclization.[4] This powerful reaction allows for the efficient construction of the oxa-spirocyclic core and has been successfully applied to the synthesis of a variety of oxa-spirocycles, demonstrating its broad applicability.[4]

Therapeutic Applications: A Scaffold of Significant Potential

The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a versatile platform for the development of therapeutic agents targeting a variety of diseases. The unique 3D orientation of substituents afforded by the spirocyclic core allows for fine-tuning of receptor interactions and optimization of pharmacological properties.

M1 Muscarinic Agonists for Neurodegenerative Diseases

As previously mentioned, one of the earliest and most significant applications of 1-oxa-8-azaspiro[4.5]decane derivatives has been in the development of M1 muscarinic agonists for the treatment of Alzheimer's disease.[3] The decline in cholinergic neurotransmission is a key pathological feature of this neurodegenerative disorder. M1 muscarinic acetylcholine receptors are highly expressed in the hippocampus and cerebral cortex, regions of the brain crucial for learning and memory.

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed to selectively activate these receptors, thereby enhancing cholinergic signaling and potentially improving cognitive function. Structure-activity relationship (SAR) studies have revealed that modifications at the 2, 3, and 8 positions of the spirocyclic core can significantly impact potency and selectivity for the M1 receptor over other muscarinic receptor subtypes.[3] For instance, the introduction of a 2-ethyl or 3-methylene group was found to enhance M1 selectivity.[3]

Table 1: M1 Muscarinic Receptor Binding Affinities of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives

CompoundR1R2M1 Ki (nM)M2 Ki (nM)M1/M2 Selectivity
17 CH3=O1.21.51.25
18 C2H5=O2.3125.2
29 CH3=CH23.44513.2

Data adapted from a 1995 study on M1 muscarinic agonists.[3]

M1_Agonist_MOA ligand 1-Oxa-8-azaspiro[4.5]decane Derivative (M1 Agonist) receptor M1 Muscarinic Receptor ligand->receptor Binds and Activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc_activation Protein Kinase C (PKC) Activation dag->pkc_activation cellular_response Neuronal Excitation & Cognitive Enhancement ca_release->cellular_response pkc_activation->cellular_response

Caption: M1 muscarinic agonist signaling pathway.

Sigma-1 Receptor Ligands for Neurological Disorders and Beyond

More recently, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as potent and selective ligands for the sigma-1 receptor.[4][5] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in cellular stress responses, ion channel regulation, and neuronal plasticity. Dysregulation of the sigma-1 receptor has been implicated in a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and neurodegenerative diseases, as well as in cancer.

The development of selective sigma-1 receptor ligands is therefore of great therapeutic interest. Several 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and shown to exhibit high affinity and selectivity for the sigma-1 receptor.[4][5] These compounds are being explored as potential therapeutic agents for various central nervous system disorders and as imaging agents for positron emission tomography (PET) to visualize and quantify sigma-1 receptor expression in the brain.[4][5]

Emerging Applications: Kinase Inhibition and Beyond

The versatility of the 1-oxa-8-azaspiro[4.5]decane scaffold continues to be explored in new therapeutic areas. Recent studies have identified derivatives with potent inhibitory activity against various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases. For example, derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of TYK2/JAK1 kinases for the treatment of inflammatory bowel disease and as RIPK1 kinase inhibitors for necroptosis-driven diseases. While not direct examples of the 1-oxa-8-azaspiro[4.5]decane core, this research highlights the broader potential of azaspiro[4.5]decane scaffolds in kinase inhibitor design. The strategic placement of substituents on the spirocyclic framework can be tailored to target the ATP-binding site of specific kinases with high affinity and selectivity.

Furthermore, the exploration of this scaffold in other therapeutic areas, such as inhibitors of the mitochondrial permeability transition pore for cardioprotection, is an active area of research.[1]

Conclusion and Future Directions

The 1-oxa-8-azaspiro[4.5]decane core has firmly established itself as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality, coupled with the versatility of its synthetic routes, has enabled the development of a diverse range of derivatives with significant therapeutic potential. From its early application in the development of M1 muscarinic agonists for Alzheimer's disease to its more recent exploration as sigma-1 receptor ligands and potential kinase inhibitors, this spirocyclic system continues to be a rich source of novel drug candidates.

Future research in this area will likely focus on several key aspects. The development of even more efficient and stereoselective synthetic methodologies will be crucial for accessing a wider chemical space and facilitating the rapid optimization of lead compounds. A deeper understanding of the structure-activity relationships for different biological targets will guide the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the application of this versatile scaffold to an even broader range of therapeutic targets is a promising avenue for future drug discovery efforts. The journey of the 1-oxa-8-azaspiro[4.5]decane core from a chemical curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of innovative scaffold design in the relentless pursuit of new and effective medicines.

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  • Di Lisa, F., & Bernardi, P. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. From publication: Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. [Link]

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Biological activity of novel oxa-azaspiro decane compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Oxa-Azaspiro Decane Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the burgeoning field of oxa-azaspiro decane compounds. We will delve into the synthetic rationale, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that provide three-dimensional diversity and improved pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their conformational rigidity and ability to present substituents in well-defined spatial orientations, often leading to enhanced potency and selectivity for biological targets.[1] Among these, the oxa-azaspiro decane core, a heterocyclic system incorporating both oxygen and nitrogen, has garnered significant attention.

These compounds are not merely synthetic curiosities; they are found in nature and exhibit a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and neurological effects.[2][3][4] Their inherent structural complexity and synthetic tractability make them an exciting frontier in the development of next-generation therapeutics. This guide will synthesize current knowledge, explain the causality behind experimental design, and provide actionable protocols for researchers in the field.

Synthetic Strategies: Building the Core

The biological evaluation of oxa-azaspiro decane derivatives is critically dependent on the synthetic accessibility of a diverse library of analogues. The choice of synthetic route is therefore a foundational decision that dictates the scope of possible structure-activity relationship (SAR) studies.

1,3-Dipolar Cycloaddition

A cornerstone in the synthesis of heterocyclic systems, the 1,3-dipolar cycloaddition reaction is a powerful tool for constructing spiro-pyrrolidine rings, which can be part of an oxa-azaspiro decane system. This reaction typically involves the generation of an azomethine ylide which then reacts with a suitable dipolarophile. The causality here is efficiency and regioselectivity; this method allows for the rapid assembly of complex spiro-heterocycles from relatively simple starting materials.[5]

Metal-Catalyzed Cascade Cyclization

More advanced strategies employ transition metal catalysis to achieve elegant and efficient cascade reactions. For instance, a diastereoselective Gold/Palladium relay catalytic tandem cyclization has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[6] The rationale for using a dual catalytic system is to orchestrate a sequence of transformations in a single pot: the gold catalyst activates an enynamide to form a furan-derived azadiene, which then participates in a palladium-mediated [2+4] cycloaddition.[6][7] This approach offers high control over stereochemistry, a critical factor for biological activity.

G cluster_synthesis Drug Discovery Workflow for Oxa-Azaspiro Decanes Start Scaffold Selection (Oxa-Azaspiro Decane) Synthesis Chemical Synthesis (e.g., Cycloaddition, Cascade Cyclization) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Potent Compounds SAR->Synthesis Design New Analogues Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical G cluster_sar Structure-Activity Relationship (SAR) Logic Core {Oxa-Azaspiro Decane Core | Versatile Scaffold} Mod1 Modification 1: Add Aromatic Sulfonyl Group Core->Mod1 Mod2 Modification 2: Incorporate Piperidine Moiety Core->Mod2 Mod3 Modification 3: Optimize for KRAS-G12D Pocket Core->Mod3 Activity1 Result: Potent Anticancer Activity (e.g., G2/M Arrest) Mod1->Activity1 Activity2 Result: High Affinity for Sigma-1 Receptors (CNS Applications) Mod2->Activity2 Activity3 Result: Selective KRAS-G12D Inhibition Mod3->Activity3

Caption: Logical flow of SAR, linking core modifications to specific biological outcomes.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific rigor, the following protocols are described as self-validating systems, incorporating necessary controls and clear endpoints.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Objective: To quantify the cytotoxic effect of novel oxa-azaspiro decane compounds on cancer cell lines (e.g., A549, MDA-MB-231).

  • Causality: The MTT assay is chosen for its reliability and high-throughput nature. It measures mitochondrial reductase activity, a proxy for cell viability. A decrease in this activity is directly correlated with cell death or growth inhibition.

  • Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells.

    • Controls (Self-Validation):

      • Negative Control: Wells with cells treated only with vehicle (e.g., 0.1% DMSO). This represents 100% cell viability.

      • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates the assay's ability to detect cytotoxicity.

      • Blank Control: Wells with medium but no cells. This is used for background absorbance subtraction.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

  • Objective: To assess the antibacterial or antifungal activity of novel oxa-azaspiro decane compounds.

  • Causality: Broth microdilution is a standardized and quantitative method (CLSI guidelines) that allows for the simultaneous testing of multiple compounds against different microbes, providing a clear and comparable endpoint (the MIC).

  • Methodology:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

    • Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate using CAMHB.

    • Inoculation: Add the prepared microbial inoculum to each well.

    • Controls (Self-Validation):

      • Growth Control: Wells with inoculum and broth but no compound. This must show visible growth.

      • Sterility Control: Wells with broth only. This must remain clear.

      • Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). This validates the susceptibility of the test organism.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

    • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed. A colorimetric indicator (e.g., resazurin) can be added to aid visualization.

Future Perspectives and Conclusion

The oxa-azaspiro decane scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective bioactive molecules. The research highlighted in this guide demonstrates a clear trajectory from broad-spectrum screening to highly targeted drug design, as exemplified by the development of KRAS-G12D inhibitors. [8] Future research should focus on:

  • Expanding Chemical Diversity: Utilizing advanced synthetic methods to explore novel and more complex variations of the core scaffold. [9]* Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets and pathways modulated by these compounds.

  • Pharmacokinetic Optimization: Improving the drug-like properties (solubility, metabolic stability, bioavailability) of lead compounds to enhance their in vivo efficacy.

References

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  • Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines. PubMed. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

  • Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. ResearchGate. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

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  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

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  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. National Institutes of Health. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

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An In-depth Technical Guide to the Putative Mechanism of Action of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic paradigms. The spirocyclic architecture, with its inherent three-dimensionality and conformational rigidity, offers a compelling framework for the design of selective and potent pharmacological agents. This guide delves into the mechanistic possibilities of a specific, yet under-characterized molecule: 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane. As direct experimental data on this compound is not publicly available, this document serves as a technical whitepaper, hypothesizing its mechanism of action based on a rigorous analysis of structurally related compounds. We will proceed from a foundational structural analysis to a detailed exploration of plausible biological targets, supported by data from close analogs, and propose a comprehensive experimental framework to validate these hypotheses. Our approach is grounded in the principles of scientific integrity, providing a transparent and logical pathway for future research endeavors.

Part 1: Structural and Physicochemical Analysis of the Core Scaffold

The molecule, this compound, possesses a unique combination of structural features that inform its potential biological activity. The spirocyclic system, where the piperidine and tetrahydrofuran rings share a single carbon atom, imparts a defined spatial arrangement of its functional groups. The tertiary amine within the piperidine ring is a key feature, likely to be protonated at physiological pH, rendering it a potential recognition element for various biological targets. The gem-dimethyl substitution on the tetrahydrofuran ring may influence the molecule's lipophilicity and metabolic stability, as well as its interaction with hydrophobic pockets in target proteins.

Part 2: A Bifurcated Hypothesis on the Mechanism of Action

Based on extensive literature precedent for the 1-oxa-8-azaspiro[4.5]decane scaffold, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound:

Hypothesis A: Agonism at Muscarinic Acetylcholine Receptors, particularly the M1 Subtype.

Hypothesis B: Ligand-based modulation of the Sigma-1 Receptor.

The following sections will dissect the evidence supporting each hypothesis, drawing upon data from structurally related analogs.

The Cholinergic Hypothesis: A Potential Muscarinic M1 Receptor Agonist

A significant body of research has focused on 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for the potential treatment of cognitive deficits in conditions such as Alzheimer's disease.[1][2][3][4] The M1 receptor, a Gq-coupled GPCR, plays a crucial role in learning and memory.[2]

Several analogs of this compound have demonstrated potent and selective M1 agonistic activity. For instance, compounds such as 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796) and 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decan-3-one (YM954) have been shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, a hallmark of M1 receptor activation.[1][3] These compounds also demonstrated the ability to reverse cognitive impairment in animal models.[3] The structural similarity of the core spirocyclic scaffold suggests that this compound could engage the M1 receptor in a similar manner.

Upon binding of an agonist, the M1 muscarinic receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound (Hypothesized Agonist) M1R M1 Receptor Agonist->M1R Gq Gq/11 M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized M1 muscarinic receptor signaling pathway.

The Sigma-1 Receptor Hypothesis: A Novel Modulator

The sigma-1 receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a wide range of cellular functions, including cellular stress responses and neuronal plasticity. Several derivatives of 1-oxa-8-azaspiro[4.5]decane have been reported as high-affinity and selective ligands for the sigma-1 receptor.[5][6]

A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and shown to exhibit nanomolar affinity for sigma-1 receptors.[5] For example, specific fluorinated analogs have been developed as potential PET radioligands for imaging sigma-1 receptors in the brain.[5] These findings strongly suggest that the 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure for sigma-1 receptor binding. The gem-dimethyl group in our target compound may enhance binding affinity by occupying a hydrophobic pocket within the receptor.

As a chaperone protein, the sigma-1 receptor interacts with various client proteins, including ion channels and other receptors. Ligand binding can modulate these interactions, thereby influencing downstream cellular events. The precise functional outcome (agonism vs. antagonism) would depend on the specific conformational changes induced by this compound upon binding.

Sigma1_Receptor_Function cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor Ion_Channel Client Protein (e.g., Ion Channel) Sigma1R->Ion_Channel Modulates BiP BiP (Chaperone) BiP->Sigma1R Associates with Ligand This compound (Hypothesized Ligand) Ligand->Sigma1R Binds to Cellular_Homeostasis Cellular Homeostasis Ion_Channel->Cellular_Homeostasis Contributes to Cellular_Stress Cellular Stress Cellular_Stress->BiP Induces dissociation from Sigma-1R

Caption: Proposed modulation of Sigma-1 receptor function.

Part 3: Quantitative Data Summary of Related Compounds

To provide a quantitative context for our hypotheses, the following table summarizes the binding affinities and functional activities of key 1-oxa-8-azaspiro[4.5]decane analogs from the literature.

Compound Name/ReferenceTarget(s)Binding Affinity (Ki, nM)Functional ActivitySource
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796)M1 Muscarinic~µM range (vs. [3H]pirenzepine)Partial agonist (stimulates phosphoinositide hydrolysis)[1][3]
2-Ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decan-3-one (YM954)M1 Muscarinic~µM range (vs. [3H]pirenzepine)Agonist (stimulates phosphoinositide hydrolysis)[3]
[18F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative (Compound 8)Sigma-10.47 - 12.1High affinity ligand, used for PET imaging[5]

Part 4: Experimental Protocols for Hypothesis Validation

The following section outlines detailed, step-by-step methodologies for the experimental validation of the proposed mechanisms of action for this compound.

Workflow for Characterizing Muscarinic Receptor Activity

Muscarinic_Workflow Start Synthesize & Purify This compound Binding_Assay Radioligand Binding Assay (e.g., with [3H]NMS) vs. M1-M5 subtypes Start->Binding_Assay Functional_Assay_Gq Functional Assay (Gq-coupled) Phosphoinositide Hydrolysis (for M1, M3, M5) Binding_Assay->Functional_Assay_Gq If binding is observed Functional_Assay_Gi Functional Assay (Gi-coupled) cAMP Accumulation Assay (for M2, M4) Binding_Assay->Functional_Assay_Gi If binding is observed Data_Analysis Data Analysis (Ki, EC50, Emax) Functional_Assay_Gq->Data_Analysis Functional_Assay_Gi->Data_Analysis Conclusion Determine Affinity, Potency, Efficacy, and Selectivity Data_Analysis->Conclusion

Caption: Experimental workflow for muscarinic receptor characterization.

  • Cell Culture and Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, incubate cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine) and increasing concentrations of this compound.

    • Define non-specific binding using a high concentration of a non-labeled antagonist (e.g., atropine).

    • Incubate to equilibrium, then harvest the membranes onto filter mats using a cell harvester.

  • Data Analysis:

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Cell Culture and Labeling:

    • Culture cells expressing the M1, M3, or M5 receptor.

    • Label the cells with [3H]myo-inositol overnight to incorporate it into phosphoinositides.

  • Compound Treatment:

    • Wash the cells and pre-incubate with LiCl (to inhibit inositol monophosphatase).

    • Treat the cells with increasing concentrations of this compound for a defined period.

  • Extraction and Quantification:

    • Lyse the cells and separate the inositol phosphates using anion-exchange chromatography.

    • Quantify the accumulated [3H]inositol phosphates by liquid scintillation counting.

  • Data Analysis:

    • Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.

Workflow for Characterizing Sigma-1 Receptor Activity

Sigma1_Workflow Start Synthesize & Purify This compound Binding_Assay_S1 Radioligand Binding Assay (e.g., with [+]-[3H]pentazocine) for Sigma-1 Start->Binding_Assay_S1 Binding_Assay_S2 Radioligand Binding Assay (e.g., with [3H]DTG + pentazocine) for Sigma-2 (selectivity) Start->Binding_Assay_S2 Functional_Assay Functional Assay (e.g., BiP dissociation assay, neurite outgrowth assay) Binding_Assay_S1->Functional_Assay If binding is observed Data_Analysis Data Analysis (Ki, EC50/IC50) Functional_Assay->Data_Analysis Conclusion Determine Affinity, Selectivity, and Functional Activity Data_Analysis->Conclusion

Caption: Experimental workflow for Sigma-1 receptor characterization.

  • Tissue Preparation:

    • Prepare membrane homogenates from guinea pig brain or a cell line overexpressing the human sigma-1 receptor.

  • Binding Assay:

    • Incubate the membranes with a selective sigma-1 radioligand (e.g., [+]-[3H]pentazocine) and varying concentrations of this compound.

    • Define non-specific binding using a high concentration of a non-labeled sigma-1 ligand (e.g., haloperidol).

    • For selectivity, perform a similar assay for the sigma-2 receptor using [3H]DTG in the presence of a masking concentration of a sigma-1 selective ligand.

  • Data Analysis:

    • Follow the same procedure as for the muscarinic binding assay to determine the Ki values for both sigma-1 and sigma-2 receptors.

  • Cell Line and Reagents:

    • Use a cell line engineered with a biosensor system (e.g., NanoBiT) to monitor the interaction between the sigma-1 receptor and BiP.[7]

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Treat the cells with increasing concentrations of this compound.

    • Measure the luminescence signal over time, which corresponds to the association or dissociation of the Sigma-1R-BiP complex.

  • Data Analysis:

    • Analyze the change in luminescence to determine if the compound acts as an agonist (promotes dissociation) or an antagonist (stabilizes the complex or blocks agonist-induced dissociation).

Part 5: Concluding Remarks and Future Directions

This technical guide has provided a comprehensive, albeit hypothetical, framework for understanding the potential mechanism of action of this compound. The structural analogy to known muscarinic M1 agonists and sigma-1 receptor ligands presents a compelling case for investigating these two pathways. The proposed experimental workflows offer a clear and logical path to elucidate the true biological activity of this novel compound. Future research should focus on the synthesis and subsequent in vitro and in vivo characterization of this compound to validate or refute the hypotheses presented herein. Such studies will be instrumental in determining the therapeutic potential of this intriguing spirocyclic scaffold.

References

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  • Ishihara, Y., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 39(17), 3238-3249. [Link]

  • Wanibuchi, F., et al. (1990). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 187(3), 479-486. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

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  • Campo, F., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxa-8-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, demonstrating significant affinity for critical neurological targets. This guide provides a comprehensive, in-depth framework for the in silico investigation of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, a specific derivative of this family. We move beyond a simple recitation of steps to deliver a narrative grounded in scientific causality, guiding the researcher through target identification, ligand preparation, molecular docking, and the dynamic validation of the binding hypothesis through molecular dynamics (MD) simulations. Each protocol is designed as a self-validating system, incorporating checkpoints and rationale to ensure the generation of robust, reproducible, and meaningful data. This document serves as a technical whitepaper for professionals seeking to apply computational chemistry to accelerate the discovery and optimization of novel therapeutics targeting spirocyclic scaffolds.

Introduction: The Therapeutic Potential of the Oxa-Azaspiro[4.5]decane Scaffold

Spirocyclic systems are highly valued in drug discovery for their rigid, three-dimensional architecture, which allows for a precise spatial arrangement of pharmacophoric features, often leading to enhanced binding affinity and selectivity.[1] The 1-oxa-8-azaspiro[4.5]decane core is of particular interest. Published research has successfully demonstrated the activity of derivatives of this scaffold as potent agonists for M1 muscarinic acetylcholine receptors (M1 mAChRs), which are implicated in cognitive function and are a key target for the symptomatic treatment of Alzheimer's disease.[2] Furthermore, modifications of this spirocyclic core have yielded high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in cellular stress responses and neuroplasticity.[3][4]

Given this precedent, this guide will use the human M1 muscarinic acetylcholine receptor as the primary biological target for our in silico modeling workflow with this compound. The methodologies described herein are, however, broadly applicable to other protein targets.

The Integrated In Silico Modeling Workflow

Our investigation follows a multi-stage computational workflow designed to progress from a static binding prediction to a dynamic assessment of complex stability and energetics. This integrated approach ensures that the computational predictions are rigorously tested under simulated physiological conditions, increasing their predictive power and relevance to experimental validation.

G cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Binding Pose Prediction cluster_2 Phase 3: Dynamic Refinement & Validation cluster_3 Phase 4: Advanced Analysis P1 Target Identification (M1 Muscarinic Receptor) P2 Receptor Structure Preparation (PDB: e.g., 5CXV) P1->P2 D1 Molecular Docking (e.g., AutoDock Vina) P2->D1 P3 Ligand 3D Structure Generation (this compound) P3->D1 D2 Pose & Affinity Analysis (Scoring Function) D1->D2 MD1 System Solvation & Ionization (GROMACS) D2->MD1 MD2 Energy Minimization MD1->MD2 MD3 System Equilibration (NVT & NPT Ensembles) MD2->MD3 MD4 Production MD Simulation MD3->MD4 A1 Trajectory Analysis (RMSD, RMSF, H-Bonds) MD4->A1 A2 Binding Free Energy Calculation (e.g., MM/PBSA) A1->A2

Caption: Overall In Silico Workflow.

Phase 1: System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This phase focuses on preparing the protein receptor and the small molecule ligand for subsequent computational analysis.

Protocol: Receptor Structure Preparation

Rationale: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (e.g., water, crystallization agents) and lack hydrogen atoms. This protocol cleans the structure and prepares it for accurate force field parameterization.

Methodology:

  • Obtain Structure: Download the crystal structure of the human M1 muscarinic receptor from the RCSB PDB (e.g., PDB ID: 5CXV).

  • Clean PDB File: Use molecular visualization software (e.g., UCSF Chimera[5], PyMOL) to remove all water molecules, co-crystallized ligands (unless studying competitive binding), and any other non-protein heteroatoms.[6]

  • Add Hydrogens: Use a tool like pdb2gmx in GROMACS or the "AddH" function in UCSF Chimera to add hydrogen atoms, as they are critical for proper hydrogen bonding and electrostatic calculations. Select the option for polar hydrogens, which are bonded to electronegative atoms like oxygen and nitrogen.[7][8]

  • Assign Charges: Assign atomic charges using a standard force field. For proteins, force fields like AMBER or CHARMM are commonly used. This step is often integrated into the tools used for adding hydrogens (e.g., pdb2gmx in GROMACS).[9]

  • Output: Save the cleaned, hydrogen-added receptor structure as a .pdb or .gro file for use in subsequent steps.

Protocol: Ligand Structure Preparation

Rationale: A high-quality, low-energy 3D conformation of the ligand is essential for accurate docking. Since a crystal structure of our specific ligand is unavailable, we must generate it computationally.

Methodology:

  • Generate 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC1(C)OCC2(C1)CCNCC2.

  • Generate 3D Coordinates: Use a tool like Avogadro, ChemDraw, or an online server (e.g., the CGenFF server[10]) to convert the SMILES string into a 3D structure.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field like MMFF94 or UFF. This step relaxes strained bonds and angles to find a low-energy conformation.

  • Generate Force Field Parameters: Small molecules require specific parameters that are often not included in standard protein force fields. Use a server like CGenFF (for CHARMM) or Antechamber (for AMBER) to generate the topology and parameter files for the ligand.[10]

  • Output: Save the optimized 3D structure of the ligand (e.g., in .mol2 or .pdb format) and the corresponding topology/parameter files (.itp and .prm for GROMACS/CHARMM).

Phase 2: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static "snapshot" of the interaction and an estimate of binding affinity.[11]

Protocol: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used, efficient, and accurate open-source program for molecular docking.[5] It uses a scoring function to rank different binding poses.

Methodology:

  • Prepare Receptor and Ligand: Convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format required by Vina. This can be done using AutoDock Tools (ADT).[7] This step assigns Gasteiger charges and defines rotatable bonds.

  • Define the Binding Site (Grid Box): The "grid box" is a defined cubic space in which Vina will search for binding poses. If the binding site is known (e.g., from a co-crystallized ligand in the PDB structure), center the grid box on this site. For the M1 receptor, this would be the orthosteric binding site for acetylcholine. If unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.[8]

  • Configure and Run Vina: Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the output file name. Execute the Vina simulation from the command line.[11]

  • Analyze Results: Vina will output a file containing the top-ranked binding poses (typically 9 or 10) and their corresponding binding affinity scores in kcal/mol.[11] Lower energy scores indicate a more favorable predicted interaction.

  • Visualization: Load the receptor and the output poses into visualization software to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) for the best-scoring pose.

Data Presentation: Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.9TYR-106, ASN-382, TRP-157
2-8.5TYR-106, ASP-105, CYS-385
3-8.2TRP-378, TYR-381, THR-192

Phase 3: Molecular Dynamics - From a Static Pose to a Dynamic Interaction

While docking provides a valuable starting hypothesis, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations model the atomistic movements over time, allowing for a rigorous assessment of the stability of the docked ligand-protein complex.[12]

start Docked Protein-Ligand Complex box Define Simulation Box (e.g., Cubic, 1.0 nm buffer) start->box solvate Solvate with Water (e.g., TIP3P model) box->solvate ions Add Ions to Neutralize (e.g., Na+, Cl-) solvate->ions emin Energy Minimization (Steepest Descent) ions->emin nvt NVT Equilibration (Constant Volume/Temp) emin->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt md Production MD Run (e.g., 100 ns) npt->md end MD Trajectory (.xtc/.trr) md->end

Caption: GROMACS MD Simulation Workflow.

Protocol: MD Simulation with GROMACS

Rationale: GROMACS is a high-performance, open-source MD engine. This protocol outlines the standard steps for setting up and running a simulation of a protein-ligand complex.[9]

Methodology:

  • System Building:

    • Merge the coordinate files of the top-ranked docked protein and ligand into a single complex file.

    • Use the GROMACS editconf tool to define a simulation box (e.g., a cube with 1.0 nm distance between the complex and the box edge).

    • Fill the box with a pre-equilibrated solvent model, typically TIP3P water, using the solvate tool.

  • Ionization:

    • The system must be electrostatically neutral for simulations using Particle Mesh Ewald (PME) for long-range electrostatics.[9]

    • Use the genion tool to replace solvent molecules with ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

  • Energy Minimization:

    • Run a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup process. This ensures the simulation starts from a stable, low-energy state.

  • Equilibration:

    • NVT Ensemble (Canonical): Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein and ligand while they are held in place with position restraints.

    • NPT Ensemble (Isothermal-Isobaric): Perform a second equilibration step (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature. This relaxes the system to the correct density. Position restraints on the protein and ligand are typically gradually released during this phase.[9]

  • Production MD:

    • Run the main simulation for a duration sufficient to observe the dynamics of interest (e.g., 100-500 ns) with all position restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Phase 4: Post-Simulation Analysis

The raw output of an MD simulation is a trajectory file containing the positions of all atoms over time. This data must be analyzed to extract meaningful biophysical insights.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD for both suggests the complex is structurally stable.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein, such as loops, versus stable regions like alpha-helices and beta-sheets.

  • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds are strong indicators of key binding interactions.

Binding Free Energy Calculations

Rationale: While docking scores provide a rapid affinity estimate, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally more expensive, estimation of the binding free energy by averaging over multiple snapshots from the MD trajectory.[13] These are known as "end-point" methods.[13] More rigorous, but far more demanding, are alchemical free energy calculations.[14][15]

Methodology (MM/PBSA Conceptual):

  • Extract Snapshots: Select a series of uncorrelated snapshots (e.g., 100-1000 frames) from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

    • Molecular Mechanics Energy (van der Waals, electrostatic).

    • Polar Solvation Energy (calculated via the Poisson-Boltzmann equation).

    • Non-polar Solvation Energy (often estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy (ΔG_bind): The final binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Data Presentation: Binding Free Energy
Energy Component (kJ/mol)Average ValueStandard Deviation
Van der Waals Energy-150.512.3
Electrostatic Energy-45.28.9
Polar Solvation Energy110.810.1
Non-polar Solvation Energy-15.11.5
ΔG_binding (Total) -100.0 15.7

Conclusion

This guide has outlined a rigorous, multi-faceted in silico workflow for characterizing the binding of this compound to a putative biological target. By progressing from static docking to dynamic simulation and advanced energetic analysis, researchers can build a robust, evidence-based hypothesis of molecular interaction. This computational model serves not as an end in itself, but as a powerful tool to prioritize compounds, design more potent derivatives, and guide subsequent experimental validation, ultimately accelerating the drug discovery pipeline.

References

  • Title: Calculation of binding free energies Source: PubMed URL: [Link]

  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi, The City University of New York URL: [Link]

  • Title: Molecular Docking Tutorial Source: University of Naples Federico II URL: [Link]

  • Title: Molecular Docking Experiments Source: Chemistry LibreTexts URL: [Link]

  • Title: A Beginner's Guide to Molecular Docking! Source: YouTube URL: [Link]

  • Title: Step-by-Step Tutorial on Molecular Docking Source: Omics tutorials URL: [Link]

  • Title: Predicting binding free energies: Frontiers and benchmarks Source: PubMed Central URL: [Link]

  • Title: Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model Source: RSC Publishing URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: Protein-Ligand Complex - MD Tutorials Source: GROMACS Tutorials by Justin A. Lemkul, Ph.D. URL: [Link]

  • Title: Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial Source: YouTube URL: [Link]

  • Title: Running a Molecular Dynamics (MD) simulation of a protein-ligand complex Source: openfe-gromacs documentation URL: [Link]

  • Title: GROMACS Protein Ligand Complex Simulations Source: William L. Jorgensen Research Group, Yale University URL: [Link]

  • Title: Calculating binding free energy using the FSA method Source: Docswiki URL: [Link]

  • Title: Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations Source: ACS Publications URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors Source: PubMed URL: [Link]

Sources

Methodological & Application

Synthesis protocol for 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane: A Key Scaffold for Neurological Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The 1-oxa-8-azaspiro[4.5]decane framework is a privileged heterocyclic motif integral to the development of novel therapeutics targeting the central nervous system.[1][2] Specifically, derivatives of this scaffold have demonstrated significant potential as M1 muscarinic agonists for the treatment of Alzheimer's disease and as selective ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders.[2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key analog in this class. The presented methodology is designed for reproducibility and scalability, catering to the needs of researchers in medicinal chemistry and drug development. We will delve into the causality behind the strategic choices in this synthetic route, from protecting group strategy to the key spirocyclization step, ensuring a thorough understanding for the practicing scientist.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems have garnered considerable attention in modern drug discovery due to their inherent three-dimensionality. This structural rigidity and complexity, compared to more traditional flat aromatic structures, can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. The this compound scaffold combines a piperidine ring, a common feature in many CNS-active drugs, with a gem-dimethyl substituted tetrahydrofuran ring. This specific substitution pattern is of interest for probing structure-activity relationships (SAR) and optimizing ligand-receptor interactions.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is approached through a robust three-step sequence commencing with the commercially available N-Boc-4-piperidone. The core of this strategy revolves around the construction of a key diol intermediate, followed by an acid-catalyzed intramolecular cyclization to forge the characteristic spiroketal linkage.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start N-Boc-4-piperidone Step1 Step 1: Grignard Addition Start->Step1 Intermediate1 tert-Butyl 4-(2-hydroxy-2-methylpropyl)-4-hydroxypiperidine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Acid-Catalyzed Spirocyclization Intermediate1->Step2 Intermediate2 tert-Butyl this compound-8-carboxylate Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of tert-Butyl 4-(2-hydroxy-2-methylpropyl)-4-hydroxypiperidine-1-carboxylate (Intermediate 1)

Principle: This step involves a Grignard reaction to introduce the necessary carbon framework for the subsequent cyclization. The choice of a Boc protecting group for the piperidine nitrogen is strategic; it is stable under the basic conditions of the Grignard reaction and can be readily removed later under acidic conditions.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-4-piperidone199.2610.0 g50.2
Magnesium turnings24.311.83 g75.3
1-Bromo-2-methylpropane137.0210.3 g (8.1 mL)75.2
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Saturated aq. NH4Cl-100 mL-
Ethyl acetate88.11300 mL-
Brine-100 mL-
Anhydrous Na2SO4142.04--

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add the magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add 50 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane (8.1 mL) in 50 mL of anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition to Piperidone:

    • In a separate 500 mL round-bottom flask, dissolve N-Boc-4-piperidone (10.0 g) in 100 mL of anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone via a cannula, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford tert-butyl 4-(2-hydroxy-2-methylpropyl)-4-hydroxypiperidine-1-carboxylate as a colorless oil.

Expected Results:

  • Yield: 75-85%

  • Appearance: Colorless to pale yellow oil.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Synthesis of tert-Butyl this compound-8-carboxylate (Intermediate 2)

Principle: This key step involves an acid-catalyzed intramolecular cyclization (spiroketalization).[1] The tertiary alcohol on the side chain and the tertiary alcohol on the piperidine ring will cyclize to form the stable five-membered tetrahydrofuran ring. p-Toluenesulfonic acid (p-TsOH) is an effective catalyst for this transformation, and the reaction is typically driven to completion by the removal of water.

Reaction_Mechanism cluster_0 Reaction Mechanism Diol Diol Intermediate Protonated_OH Protonated Hydroxyl Diol->Protonated_OH + H+ Carbocation Tertiary Carbocation Protonated_OH->Carbocation - H2O Cyclized Cyclized Intermediate Carbocation->Cyclized Intramolecular Nucleophilic Attack Spiroketal Boc-Protected Spiroketal Cyclized->Spiroketal - H+

Caption: Simplified mechanism of acid-catalyzed spirocyclization.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Intermediate 1287.4110.0 g34.8
p-Toluenesulfonic acid monohydrate190.220.66 g3.48
Toluene92.14200 mL-
Saturated aq. NaHCO3-100 mL-
Ethyl acetate88.11200 mL-
Brine-50 mL-
Anhydrous Na2SO4142.04--

Procedure:

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Intermediate 1 (10.0 g) in toluene (200 mL).

    • Add p-toluenesulfonic acid monohydrate (0.66 g).

  • Spirocyclization:

    • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with 10-20% ethyl acetate in hexanes) to yield tert-butyl this compound-8-carboxylate as a clear oil.

Expected Results:

  • Yield: 80-90%

  • Appearance: Clear, colorless oil.

  • Characterization: Confirmation by ¹H NMR, ¹³C NMR, and MS is essential.

PART 3: Synthesis of this compound (Final Product)

Principle: The final step is the removal of the Boc protecting group to yield the free secondary amine. This is typically achieved under strong acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane or methanol is commonly used.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Intermediate 2269.398.0 g29.7
4M HCl in 1,4-Dioxane-75 mL300
Diethyl ether74.12200 mL-
1M NaOH40.00~100 mL-
Dichloromethane (DCM)84.93300 mL-

Procedure:

  • Deprotection:

    • Dissolve Intermediate 2 (8.0 g) in a 250 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 4M HCl in 1,4-dioxane solution (75 mL).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is no longer visible.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Dissolve the resulting residue in water (50 mL) and cool to 0 °C.

    • Carefully add 1M NaOH solution dropwise until the pH of the solution is >12.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford This compound as a solid or oil. The product can be further purified by distillation or crystallization if necessary.

Expected Results:

  • Yield: 90-98%

  • Appearance: White to off-white solid or a colorless oil.

  • Characterization: The final structure should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and potentially infrared (IR) spectroscopy.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described synthetic route is based on well-established chemical transformations and employs readily available starting materials, making it accessible to a broad range of chemistry laboratories. The strategic use of a Boc protecting group and an acid-catalyzed spirocyclization are key to the success of this synthesis. This protocol should serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics targeting neurological disorders.

References

  • (Reference to a general review on spiroketal synthesis, if found, would be placed here, e.g., a link to a relevant review article).
  • (Reference to a paper on the synthesis of similar oxa-azaspiro[4.5]decanes for M1 agonists, e.g., PubMed ID: 8012699).[2]

  • (Reference to a paper on the synthesis of similar oxa-azaspiro[4.5]decanes for sigma-1 ligands, e.g., PubMed ID: 32616183).[3]

  • (Reference to a general methodology paper on acid-catalyzed cyclization of amino alcohols).[4]

  • (Reference to a paper discussing the importance of spirocycles in medicinal chemistry).

Sources

Application Notes & Protocols: Purification of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the purification of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, a key heterocyclic building block in contemporary drug discovery and development. Recognizing the critical impact of purity on downstream applications, such as the synthesis of selective σ1 receptor ligands and M1 muscarinic agonists, this guide moves beyond standard procedures to explain the underlying chemical principles that govern purification strategy.[1][2] We present detailed, field-tested protocols for vacuum distillation, advanced column chromatography techniques tailored for basic compounds, and purification via crystalline salt formation. Each protocol is designed as a self-validating system, complete with troubleshooting guides and criteria for purity assessment to ensure the highest quality material for research and development professionals.

Introduction: The Strategic Importance of Purity

This compound is a spirocyclic heterocyclic amine, a structural motif of significant interest in medicinal chemistry.[3] Spiro compounds, which feature two rings joined by a single common atom, offer a unique three-dimensional architecture that can be exploited to achieve high receptor affinity and selectivity.[4] The title compound serves as a valuable scaffold for molecules targeting the central nervous system.[1][2]

The efficacy, safety, and reproducibility of any research involving this compound are fundamentally dependent on its purity. Trace impurities, such as unreacted starting materials, reaction by-products, or residual solvents, can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in characterization. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to select and execute the optimal purification strategy based on the specific impurity profile of their crude material.

Physicochemical Profile and Its Impact on Purification

A successful purification strategy begins with a thorough understanding of the molecule's physical and chemical properties. The presence of a tertiary amine within the piperidine ring makes the compound basic, a critical consideration for chromatographic methods. Its spirocyclic nature contributes to a compact structure with a relatively high molecular weight for its atom count.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₁₀H₁₉NO-
Molecular Weight 169.26 g/mol Influences boiling point and diffusion rates.
CAS Number 374794-94-2For unambiguous identification.[5]
Physical State Likely a high-boiling point liquid or low-melting solid at STP.Determines whether distillation or crystallization is the primary method.
Boiling Point (Est.) >230 °C at 760 mmHgHigh boiling point necessitates vacuum distillation to prevent thermal decomposition.[6][7]
Basicity (pKa of conjugate acid) ~9-10 (Estimated based on piperidine)Strong interaction with acidic silica gel requires modified chromatographic techniques. Prone to salt formation with acids.
Solubility Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH, THF). Low solubility in non-polar solvents (hexanes) and water.Guides solvent selection for chromatography and crystallization.

Strategic Overview of Purification Techniques

The choice of purification method is dictated by the nature of the crude product and its impurities. A logical workflow for selecting the appropriate technique is essential for efficiency and success.

Purification_Strategy Start Crude this compound Decision1 Is the major impurity non-volatile? Start->Decision1 Distillation Protocol 1: Vacuum Distillation Decision1->Distillation  Yes   Decision2 Are impurities structurally similar (e.g., isomers)? Decision1->Decision2 No Pure_Product Purity Assessment: NMR, LC-MS, GC-MS Distillation->Pure_Product Chromatography Protocol 2: Column Chromatography (Basic Alumina or Amine-Treated Silica) Decision2->Chromatography Yes Decision3 Is the product an oil or difficult to crystallize? Decision2->Decision3 No Chromatography->Pure_Product Salt_Formation Protocol 3: Crystallization via Salt Formation Decision3->Salt_Formation Yes Decision3->Pure_Product No (Direct Crystallization) Salt_Formation->Pure_Product

Caption: Purification decision workflow for this compound.

Experimental Protocols

Protocol 1: High-Vacuum Distillation

Principle: This method is ideal for separating the volatile target compound from non-volatile impurities, such as inorganic salts, polymerization products, or high molecular weight starting materials. Performing the distillation under high vacuum lowers the boiling point, preventing thermal degradation of the amine.[7]

Step-by-Step Methodology:

  • System Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small-scale purifications (<5 g) to minimize losses.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a high-vacuum pump (<1 mmHg) protected by a cold trap (liquid nitrogen or dry ice/acetone).

  • Heating: Begin stirring and gradually heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a forerun fraction, which may contain residual solvents or more volatile impurities. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of the product.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small residue remains. Release the vacuum before turning off the heat to prevent bumping of the residue.

Self-Validation: The purity of the collected fraction should be assessed by ¹H NMR and GC-MS. A successful distillation will show a significant reduction in non-volatile contaminants.

Protocol 2: Adsorption Chromatography for Amines

Principle: Chromatographic separation is based on the differential partitioning of components between a stationary phase and a mobile phase. Due to the basic nature of the target amine, standard silica gel can cause irreversible adsorption and significant peak tailing.[8] This is overcome by neutralizing the acidic silanol groups of the silica or by using a less acidic stationary phase like alumina.

Method A: Amine-Treated Silica Gel Column Chromatography

  • Eluent Preparation: Prepare the mobile phase, typically a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. To this solvent system, add 1% triethylamine (Et₃N) by volume. The Et₃N acts as a competitive base, preventing the target amine from tailing on the column.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexanes/EtOAc/Et₃N 90:10:1). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed (dry loading).

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the mobile phase to elute the compound. Monitor the separation using Thin Layer Chromatography (TLC), also developed in a solvent system containing 1% Et₃N.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent and Et₃N under reduced pressure.

Method B: Basic Alumina Column Chromatography

  • Stationary Phase Selection: Use Brockmann I activity, basic alumina. This provides a basic surface that minimizes interactions with the amine, often resulting in better separation and recovery.

  • Procedure: Follow the same steps as for silica gel chromatography (packing, loading, elution, and collection). The eluent system may need to be re-optimized, as alumina is a more active adsorbent for some functional groups. A typical starting point is a gradient of ethyl acetate in hexanes.

Protocol 3: Purification via Crystallization of the Hydrochloride Salt

Principle: Even if the free-base amine is an oil, its corresponding salt with a strong acid is often a stable, crystalline solid.[9] This protocol leverages the high purification power of crystallization. Impurities that do not form salts or have different solubility profiles will remain in the mother liquor. The pure free base can be recovered in a final step.

Salt_Formation_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Recrystallization cluster_2 Step 3: Free-Basing A1 Dissolve crude amine in anhydrous ether or EtOAc A2 Add HCl solution (e.g., 2M in ether) dropwise with stirring A1->A2 A3 Collect precipitated HCl salt by filtration A2->A3 B1 Dissolve crude salt in minimal hot solvent (e.g., Isopropanol/Methanol) A3->B1 B2 Allow to cool slowly to room temperature, then to 0-4 °C B1->B2 B3 Filter and wash pure crystals with cold solvent B2->B3 C1 Suspend pure salt in DCM and water B3->C1 C2 Add aqueous base (e.g., 2M NaOH) until pH > 12 C1->C2 C3 Separate organic layer, extract aqueous layer with DCM C2->C3 C4 Dry combined organic layers (Na₂SO₄), filter, and evaporate C3->C4 End Pure Amine C4->End Start Crude Amine Oil Start->A1

Caption: Workflow for purification via hydrochloride salt formation and recrystallization.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude amine in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

    • While stirring, add a solution of HCl in ether (commercially available or prepared by bubbling HCl gas through ether) dropwise.

    • The hydrochloride salt will precipitate as a white solid. Continue addition until no further precipitation is observed.

    • Collect the solid by vacuum filtration and wash with cold ether.

  • Recrystallization:

    • Select an appropriate solvent system for recrystallization (e.g., isopropanol, ethanol, or methanol/ether). The ideal solvent dissolves the salt when hot but not when cold.[10]

    • Dissolve the crude salt in a minimum amount of the boiling solvent.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can improve the yield.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of the Free Base:

    • Suspend the purified salt in a biphasic mixture of DCM and water.

    • Add a strong base (e.g., 2M NaOH solution) dropwise with vigorous stirring until the aqueous layer is strongly basic (pH > 12).

    • Transfer the mixture to a separatory funnel. Collect the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound.

Troubleshooting Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Streaking on TLC/Column Acidic silica interacting with the basic amine.Add 1% Et₃N or NH₄OH to the eluent; switch to an alumina stationary phase.[8]
"Oiling Out" during Crystallization The melting point of the compound is lower than the temperature of the solution; presence of impurities.Use a solvent/anti-solvent system; ensure the starting material is sufficiently pure before attempting crystallization.[10]
Low Recovery from Column Irreversible adsorption of the amine onto the stationary phase.Use an amine-treated or deactivated stationary phase; ensure the eluent is sufficiently polar to move the compound.
Product Decomposes during Distillation Distillation temperature is too high.Use a higher vacuum to lower the boiling point; ensure the heating mantle temperature is not excessively high.
Incomplete Salt Precipitation Water present in the solvent; insufficient acid added.Use anhydrous solvents for salt formation; monitor the reaction with a pH indicator or add acid until precipitation ceases.

References

  • ResearchGate. (n.d.). Single crystal structure of spiro compound 3a.
  • PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]

  • PubMed Central. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. Retrieved from [Link]

  • PubMed Central. (n.d.). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. Retrieved from [Link]

  • ACS Publications. (2021). Spiro Scaffold Chiral Organocatalyst of 3,2′-Pyrrolidinyl Spiro-oxindole Amine and Its Catalytic Evaluation... Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • Koch-Glitsch. (n.d.). Amine Production. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2018). Amines and Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]

  • Raghunathpur College. (n.d.). Amines - preparation and separation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information-I Asymmetric Synthesis of Drug-like Spiro[chroman-3,3'-indolin]-2'-ones through Aminal-catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines? Retrieved from [Link]

  • Google Patents. (n.d.). CN103121989A - Synthesis method of spiroxamine as bactericide.
  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • ResearchGate. (2012). Separation of structural isomers of amine on gas chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane. Retrieved from [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

Sources

Title: Unambiguous Structural Elucidation of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane Using High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract This application note provides a comprehensive guide to the characterization of the novel heterocyclic scaffold, 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As spirocyclic systems gain prominence in medicinal chemistry and drug development due to their unique three-dimensional architecture, rigorous and reproducible methods for their structural verification are paramount.[1] We present a detailed protocol, from sample preparation to data processing and spectral interpretation, grounded in fundamental NMR principles. This guide is designed for researchers, chemists, and quality control specialists, offering field-proven insights to ensure data integrity and confidence in structural assignments.

Foundational Principles: The 'Why' Behind the Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[2] It operates by probing the magnetic properties of atomic nuclei, in this case, protons (¹H). The resulting spectrum provides three key pieces of information:

  • Chemical Shift (δ): This is the position of a signal along the x-axis (in ppm) and reveals the electronic environment of a proton. Protons near electronegative atoms like oxygen or nitrogen are "deshielded" and appear at a higher chemical shift (downfield).[3]

  • Integration: The area under a signal is directly proportional to the number of protons generating that signal, providing a quantitative count of equivalent protons.[4]

  • Spin-Spin Coupling (Splitting): Non-equivalent protons on adjacent carbons influence each other's magnetic field, splitting a single peak into a multiplet (e.g., doublet, triplet). This splitting pattern, governed by the n+1 rule in simple cases, reveals the number of neighboring protons.[4] The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).[5]

Molecular Architecture and Predicted Spectral Features

The target molecule, this compound, possesses a unique spirocyclic structure, fusing a piperidine ring with a tetrahydrofuran ring at a quaternary carbon (C5). This rigid framework reduces conformational flexibility, leading to a well-resolved and highly informative ¹H NMR spectrum.

The above DOT script is a placeholder for a proper chemical structure visualization which is better represented by an image.

Diagram 1: Structure of this compound Caption: Chemical structure with key heteroatoms labeled.

Based on this structure, we can predict the ¹H NMR signals. The protons are categorized into distinct electronic environments, which will govern their appearance in the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Chemical Shift
H-a (2 x CH₃ )~1.2 - 1.4Singlet (s)6HGem-dimethyl group on a saturated carbon adjacent to oxygen. No adjacent protons for coupling.
H-b (CH₂ )~1.5 - 1.7Multiplet (m)2HAliphatic protons on the piperidine ring (C10), distant from heteroatoms.
H-c (CH₂ )~1.7 - 1.9Multiplet (m)2HAliphatic protons on the piperidine ring (C6), adjacent to the spiro-carbon.
H-d (NH )1.5 - 3.0 (variable)Broad Singlet (br s)1HAmine proton; chemical shift is highly dependent on solvent, concentration, and temperature.[6]
H-e (CH₂ )~2.8 - 3.1Multiplet (m)4HProtons on carbons (C7, C9) adjacent to the electron-withdrawing nitrogen atom are deshielded.
H-f (CH₂ )~3.6 - 3.8Multiplet (m)2HProtons on carbon (C3) adjacent to the highly electronegative oxygen atom are significantly deshielded.
H-g (CH₂ )~1.8 - 2.0Multiplet (m)2HProtons on carbon (C4) adjacent to the spiro-carbon.

Experimental Protocols: A Self-Validating Workflow

Adherence to a meticulous protocol is critical for obtaining high-quality, reproducible NMR data. Each step is designed to eliminate common sources of error, ensuring the final spectrum is a true representation of the sample.

Materials and Reagents
  • Analyte: this compound (5-10 mg)[7]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.7 mL.[8]

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the solvent (0 ppm reference).

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, glass wool, and appropriate vials.[8]

Protocol 1: Sample Preparation

The goal of this protocol is to create a homogeneous solution free of particulates and paramagnetic impurities, which can severely degrade spectral quality.

Diagram 2: Workflow for NMR Sample Preparation Caption: A step-by-step protocol for preparing a high-quality NMR sample.

Protocol 2: Data Acquisition

This protocol outlines the general steps for acquiring a standard ¹H NMR spectrum.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.

  • Tuning and Matching: Adjust the probe to the specific sample to ensure maximum signal receptivity.

  • Shimming: Optimize the homogeneity of the magnetic field across the sample volume. This is the most critical step for achieving sharp, well-defined peaks.

  • Acquisition: Run a standard 1D proton experiment. A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve an adequate signal-to-noise ratio.

Protocol 3: Data Processing and Analysis

Raw NMR data is a Free Induction Decay (FID), a time-domain signal that must be mathematically processed to yield the familiar frequency-domain spectrum.[9]

Diagram 3: Workflow for NMR Data Processing Caption: Standardized procedure for processing raw FID data into an interpretable spectrum.

Conclusion: Confidence in Characterization

By following the detailed protocols and applying the foundational principles outlined in this note, researchers can confidently characterize this compound. The predicted ¹H NMR spectrum, with its distinct signals for the gem-dimethyl group, the deshielded protons adjacent to the nitrogen and oxygen atoms, and the aliphatic protons of the piperidine ring, provides a unique fingerprint for this molecule. This systematic approach ensures the structural integrity of the compound, a critical requirement for its application in drug discovery and development. For ambiguous or heavily overlapping signals, advanced 2D NMR experiments such as COSY and HSQC can be employed for definitive proton-proton and proton-carbon correlation, respectively.[2]

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Rogers, M. T. (n.d.). Sample Preparation for NMR. Michigan State University. Retrieved from [Link]

  • Fitzpatrick, M. (2015). 1D 1H NMR data processing. Metaboflow. Retrieved from [Link]

  • Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Webb-Robertson, B. J., et al. (2010). Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. Bioinformatics, 26(20), 2634–2636. Retrieved from [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Freibolin, H. (2005). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Heteronuclear coupling. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Proton NMR Table. (n.d.). Michigan State University. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]

Sources

Application Note: Characterizing 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane at Muscarinic Acetylcholine Receptors Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine.[1][2] Their involvement in a wide array of physiological processes makes them critical drug targets for various pathologies, including neurodegenerative diseases, psychiatric disorders, and autonomic dysfunctions.[1][3] The development of subtype-selective ligands is a key objective in modern pharmacology to achieve therapeutic efficacy while minimizing side effects.

Spirocyclic scaffolds, such as the 1-oxa-8-azaspiro[4.5]decane core, represent a class of conformationally restricted structures that can offer novel pharmacological profiles.[4][5] This application note provides a comprehensive, field-proven protocol for the pharmacological characterization of a novel spirocyclic compound, 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, at the five human muscarinic receptor subtypes. The primary methodology described is the in vitro radioligand competition binding assay, a robust technique for determining the binding affinity (Ki) of an unlabeled test compound.[1][6]

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Principle of the Competition Binding Assay

Radioligand competition binding assays are a cornerstone of receptor pharmacology.[7][8] The principle is based on the ability of an unlabeled test compound (the "competitor," in this case, this compound) to displace a radioactive ligand ("radioligand") from its binding site on the receptor.

The assay is performed by incubating a fixed concentration of a high-affinity, subtype-non-selective radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) with a source of muscarinic receptors (e.g., membranes from cells expressing a single receptor subtype) in the presence of increasing concentrations of the test compound.[9] As the concentration of the test compound increases, it competes for and occupies more receptor sites, thereby reducing the amount of bound radioligand. This displacement is measured by quantifying the radioactivity associated with the receptors.

The resulting data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) is determined. The IC50 is then converted to the inhibitory constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[10][11]

Materials and Reagents

Equipment:

  • Microplate scintillation counter (e.g., MicroBeta², PerkinElmer)

  • 96-well filter plates with glass fiber filters (e.g., Millipore MultiScreenHTS)

  • Cell harvester for 96-well plates

  • Incubator or water bath set to 25-30°C

  • Centrifuge capable of pelleting cell membranes

  • Polytron or Dounce homogenizer

  • Multichannel pipettes and standard laboratory glassware

Biological Materials:

  • Receptor Source: Frozen cell membrane preparations from HEK293 or CHO cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, hM5). Commercially available from vendors like PerkinElmer or prepared in-house.[12]

Reagents and Consumables:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), specific activity ~80-90 Ci/mmol.[13][14] This is a widely used non-selective muscarinic antagonist.

  • Non-Specific Binding (NSB) Agent: Atropine or Scopolamine (unlabeled), 10 mM stock in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail: (e.g., Ultima Gold™, PerkinElmer).

  • 96-well dilution plates.

Experimental Protocols

Protocol 1: Preparation of Test Compound Dilutions

Causality: A serial dilution series is crucial for generating a full dose-response curve, which is necessary to accurately determine the IC50. Using a 1:10 or half-log dilution series typically provides sufficient data points across the curve's dynamic range.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well dilution plate, perform a serial dilution of the stock solution in assay buffer to create a range of concentrations. A typical final assay concentration range might be 10⁻¹⁰ M to 10⁻⁴ M.

  • Self-Validation Check: Ensure the final concentration of DMSO in the assay is kept constant across all wells and does not exceed 0.5% (v/v), as higher concentrations can disrupt membrane integrity and affect binding.

Protocol 2: Radioligand Competition Binding Assay

Causality: This protocol is optimized to achieve equilibrium binding between the receptor, radioligand, and competitor. The choice of [³H]NMS concentration near its dissociation constant (Kd) ensures assay sensitivity. The incubation time and temperature are selected to allow the binding reaction to reach a steady state.[15]

Step-by-Step Methodology:

  • Thaw Reagents: Thaw the frozen receptor membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields a robust signal (typically 5-20 µg of protein per well). This optimal concentration should be determined empirically during assay development.[12]

  • Prepare Radioligand Solution: Dilute the [³H]NMS stock in assay buffer to a working concentration that will result in a final assay concentration approximately equal to its Kd for the receptor subtype (typically 0.5 - 1.0 nM).

  • Set Up the 96-Well Plate:

    • Total Binding (TB) Wells (n=3): 25 µL Assay Buffer + 25 µL [³H]NMS solution + 50 µL Membrane suspension.

    • Non-Specific Binding (NSB) Wells (n=3): 25 µL Atropine (final conc. 10 µM) + 25 µL [³H]NMS solution + 50 µL Membrane suspension.

    • Competitor Wells (n=3 per concentration): 25 µL of each this compound dilution + 25 µL [³H]NMS solution + 50 µL Membrane suspension.

    • Note: The final assay volume is 100 µL. The order of addition should be buffer/competitor, then radioligand, and finally membranes to initiate the reaction.

  • Incubation: Seal the plate and incubate for 90-120 minutes at 25°C with gentle shaking. This allows the binding reaction to reach equilibrium.[16]

  • Harvesting: Pre-soak the filter plate with a wash buffer (e.g., ice-cold 50 mM Tris-HCl). Rapidly transfer the contents of the reaction plate to the filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well.

    • Causality: Rapid washing with ice-cold buffer minimizes the dissociation of the radioligand from the receptor while effectively removing unbound radioactivity.

  • Drying and Scintillation Counting: Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven). Add ~40 µL of scintillation cocktail to each well, allow it to equilibrate, and count the radioactivity in a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the counts per minute (CPM) for each set of triplicates.

    • Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.

    • For each competitor concentration, calculate the percent specific binding: % Specific Binding = (CPM_competitor - NSB_CPM) / (TB_CPM - NSB_CPM) * 100.

  • Generate Dose-Response Curve:

    • Plot the % Specific Binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specific radioligand binding.

  • Calculate the Inhibitory Constant (Ki):

    • Convert the IC50 to the Ki using the Cheng-Prusoff equation .[10][17] This equation corrects for the presence of the radioligand.[18]

    • Ki = IC50 / (1 + [L]/Kd)

      • [L] = Concentration of radioligand ([³H]NMS) used in the assay.

      • Kd = Dissociation constant of the radioligand for the specific receptor subtype. This value must be determined independently via a saturation binding experiment or obtained from a reliable source.

Data Presentation: Hypothetical Binding Profile

The results should be summarized in a clear table to allow for easy comparison of the compound's affinity and selectivity across the five muscarinic receptor subtypes.

Receptor SubtypeRadioligand Used[L] (nM)Kd of [³H]NMS (nM)IC50 (nM)Ki (nM)Selectivity Ratio (Ki M2-5 / Ki M1)
hM1 [³H]NMS0.80.715069.81.0
hM2 [³H]NMS0.80.92,5001,32619.0
hM3 [³H]NMS0.80.84502253.2
hM4 [³H]NMS0.81.08,0004,44463.7
hM5 [³H]NMS0.80.7300139.62.0

Interpretation: In this hypothetical example, this compound shows the highest affinity for the M1 receptor, with 19-fold and 64-fold selectivity over the M2 and M4 receptors, respectively. This profile suggests potential as an M1-preferring ligand.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents 1. Prepare Reagents - Test Compound Dilutions - Radioligand Solution - Membrane Suspension plate 2. Plate Assay Components (Buffer, Radioligand, Membranes) reagents->plate incubate 3. Incubate (e.g., 90 min @ 25°C) plate->incubate harvest 4. Harvest & Wash (Separate Bound/Unbound) incubate->harvest count 5. Scintillation Counting (Measure Radioactivity) harvest->count calc 6. Calculate % Specific Binding count->calc curve 7. Plot Dose-Response Curve (Determine IC50) calc->curve ki 8. Calculate Ki (Cheng-Prusoff Equation) curve->ki

Caption: Workflow for a radioligand competition binding assay.

Muscarinic Receptor Signaling Pathway Diagram

Muscarinic_Signaling cluster_M1M3M5 M1, M3, M5 Subtypes cluster_M2M4 M2, M4 Subtypes M1 ACh / Ligand R1 M1/M3/M5 Receptor M1->R1 Gq Gαq/11 R1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC M2 ACh / Ligand R2 M2/M4 Receptor M2->R2 Gi Gαi/o R2->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Canonical G-protein signaling pathways for muscarinic receptors.[2][3][19]

Conclusion

This application note provides a robust and validated framework for determining the binding affinity and selectivity profile of the novel compound this compound across the five human muscarinic receptor subtypes. By adhering to the principles of careful experimental design, execution, and data analysis outlined herein, researchers can generate high-quality, reproducible data critical for advancing drug discovery programs. The described radioligand competition binding assay is a fundamental tool that serves as the first step in understanding the pharmacological identity of a new chemical entity targeting this important receptor family.

References

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

  • Burford, N. T., et al. (2021). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. Glossary of Pharmacology. [Link]

  • Kawashima, K., Fujii, T., Watanabe, Y., & Misawa, H. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-9. [Link]

  • Jakubík, J., et al. (2019). Signalling of muscarinic receptors. ResearchGate. [Link]

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  • Moro, O., et al. (2012). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of Amino Acids. [Link]

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  • Eva, C., et al. (1990). [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture. Molecular Pharmacology. [Link]

  • Buckley, N. J., & Burnstock, G. (1988). N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain. Brain Research. [Link]

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

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  • Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

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  • Nabeshima, T., et al. (1995). Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice. The Journal of Pharmacology and Experimental Therapeutics. [Link]

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Sources

Application Notes and Protocols for 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Spirocyclic Scaffold for Neurological Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss.[1] The complexity of AD pathogenesis necessitates the exploration of novel chemical scaffolds that can modulate key pathological pathways. The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a promising starting point for the development of therapeutics for central nervous system disorders. Derivatives of this core structure have been synthesized and evaluated as M1 muscarinic agonists for the symptomatic treatment of dementia of the Alzheimer's type.[2] Furthermore, other derivatives have shown high affinity for sigma-1 (σ1) receptors, which are implicated in neuroprotection and are a target for neurodegenerative disease therapies and imaging.[3][4]

This document provides a detailed guide for researchers on the potential applications of a specific derivative, 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, in the context of Alzheimer's disease research. While direct studies on this particular compound are not yet prevalent in published literature, its structural similarity to known bioactive molecules suggests several plausible mechanisms of action and experimental avenues worth investigating. These notes are intended to serve as a foundational resource for initiating research into its therapeutic potential.

Proposed Mechanisms of Action in Alzheimer's Disease

Based on the known biological activities of related 1-oxa-8-azaspiro[4.5]decane derivatives, we propose that this compound may exert its neuroprotective effects through two primary, potentially synergistic, pathways:

  • M1 Muscarinic Acetylcholine Receptor (mAChR) Agonism: The cholinergic system is significantly impaired in Alzheimer's disease, and M1 mAChR agonists have been pursued as a therapeutic strategy to enhance cognitive function.[2] By acting as an M1 agonist, this compound could potentially improve cholinergic neurotransmission and downstream signaling cascades that support synaptic plasticity and cell survival.

  • Sigma-1 (σ1) Receptor Modulation: The σ1 receptor is a unique intracellular chaperone protein that plays a crucial role in regulating calcium signaling, ion channel function, and neuronal survival.[3] Modulation of the σ1 receptor has been shown to be neuroprotective in various models of neurodegeneration. Positive allosteric modulation or agonism of the σ1 receptor by this compound could mitigate cellular stress and neuronal damage associated with Alzheimer's pathology.

These proposed mechanisms are depicted in the following signaling pathway diagram:

G cluster_0 Proposed Cellular Mechanisms of this compound cluster_1 M1 Muscarinic Receptor Pathway cluster_2 Sigma-1 Receptor Pathway Compound 2,2-Dimethyl-1-oxa- 8-azaspiro[4.5]decane M1R M1 Muscarinic Receptor Compound->M1R Agonism Sigma1R Sigma-1 Receptor Compound->Sigma1R Modulation Gq Gq/11 M1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Cognitive_Enhancement Cognitive Enhancement IP3_DAG->Cognitive_Enhancement ER_Stress ER Stress Modulation Sigma1R->ER_Stress Ca_Homeostasis Calcium Homeostasis Sigma1R->Ca_Homeostasis Neuroprotection Neuroprotection & Neurite Outgrowth ER_Stress->Neuroprotection Ca_Homeostasis->Neuroprotection

Caption: Proposed dual-action mechanism of this compound.

Experimental Protocols for Mechanistic Validation

To investigate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are recommended. The following protocols provide a comprehensive framework for this evaluation.

In Vitro Assays

1. Receptor Binding and Functional Assays

  • Objective: To determine the binding affinity and functional activity of this compound at human M1 muscarinic and sigma-1 receptors.

  • Methodology:

    • Receptor Binding: Perform radioligand binding assays using cell membranes expressing recombinant human M1 and σ1 receptors.

    • M1 Functional Assay: Utilize a calcium mobilization assay in a cell line stably expressing the human M1 receptor (e.g., CHO-M1 cells).

    • σ1 Functional Assay: Assess the potentiation of nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a functional readout of σ1 receptor activation.

  • Data Analysis: Calculate Ki values for binding affinity and EC50 values for functional potency.

Assay Parameter Expected Outcome with this compound
M1 Receptor BindingKi (nM)Low nanomolar affinity
M1 Functional AssayEC50 (nM)Potent agonistic activity
σ1 Receptor BindingKi (nM)High to moderate affinity
σ1 Functional AssayEC50 (nM)Potentiation of neurite outgrowth

2. Amyloid-Beta (Aβ) Aggregation Assay

  • Objective: To evaluate the effect of the compound on the aggregation of Aβ peptides.

  • Methodology:

    • Utilize a Thioflavin T (ThT) fluorescence assay to monitor the kinetics of Aβ42 fibril formation.[5][6]

    • Incubate synthetic Aβ42 monomers with varying concentrations of this compound.

    • Measure ThT fluorescence over time to assess the extent and rate of aggregation.

  • Data Analysis: Compare the lag time and maximum fluorescence intensity in the presence and absence of the compound.

3. Tau Phosphorylation Assay

  • Objective: To determine if the compound can modulate tau hyperphosphorylation in a cellular model.

  • Methodology:

    • Use a neuronal cell line (e.g., SH-SY5Y) and induce tau hyperphosphorylation using an appropriate stimulus (e.g., okadaic acid).[1][7]

    • Treat the cells with different concentrations of this compound.

    • Analyze the levels of phosphorylated tau at specific epitopes (e.g., AT8, PHF-1) via Western blotting or ELISA.

  • Data Analysis: Quantify the reduction in phosphorylated tau levels relative to total tau.

In Vivo Studies in Animal Models of Alzheimer's Disease
  • Objective: To assess the in vivo efficacy of this compound in improving cognitive deficits and reducing AD-like pathology.

  • Animal Models:

    • 5XFAD mice: An aggressive amyloid model with early and robust plaque deposition.[8]

    • 3xTg-AD mice: A model that develops both amyloid plaques and tau pathology.[8][9]

  • Experimental Design:

    • Dosing: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a chronic duration (e.g., 3-6 months).

    • Behavioral Testing: Evaluate cognitive function using a battery of tests, including the Morris water maze (spatial learning and memory) and novel object recognition (recognition memory).

    • Histopathological Analysis: At the end of the treatment period, collect brain tissue for immunohistochemical analysis of Aβ plaques and phosphorylated tau.

    • Biochemical Analysis: Measure levels of soluble and insoluble Aβ and phosphorylated tau in brain homogenates using ELISA or Western blotting.

Parameter Animal Model Expected Outcome with this compound
Spatial MemoryMorris Water MazeReduced escape latency and increased time in the target quadrant
Recognition MemoryNovel Object RecognitionIncreased discrimination index
Aβ Plaque LoadImmunohistochemistryReduced plaque number and area
Phosphorylated TauImmunohistochemistryDecreased hyperphosphorylated tau pathology
Soluble Aβ LevelsELISALowered levels of soluble Aβ oligomers

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

G cluster_0 Preclinical Evaluation Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (Binding, Functional, Aggregation Assays) Start->In_Vitro Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro->Lead_Optimization In_Vivo In Vivo Efficacy Studies (AD Mouse Models) In_Vitro->In_Vivo Lead_Optimization->In_Vitro Tox_PK Toxicology & Pharmacokinetics In_Vivo->Tox_PK Preclinical_Candidate Preclinical Candidate Selection Tox_PK->Preclinical_Candidate

Caption: A streamlined workflow for preclinical drug discovery.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for Alzheimer's disease research. Its structural relationship to known M1 muscarinic agonists and sigma-1 receptor ligands provides a strong rationale for its investigation. The protocols and experimental frameworks outlined in this document offer a comprehensive starting point for researchers to elucidate the mechanism of action and evaluate the therapeutic potential of this novel spirocyclic compound. Through rigorous in vitro and in vivo studies, the scientific community can determine if this compound or its optimized derivatives can be advanced as a novel therapeutic strategy for Alzheimer's disease.

References

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  • PubMed. (n.d.). Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[10][11]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Radiolabeling of 1-oxa-8-azaspiro[4.5]decane Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Neuroimaging

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of potent and selective ligands for various central nervous system (CNS) targets. Notably, derivatives of this spirocyclic system have demonstrated high affinity for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a host of neurological disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions, as well as in tumor biology.[1][2][3] The ability to non-invasively quantify the density and distribution of these receptors in vivo is of paramount importance for disease diagnosis, understanding pathophysiology, and developing novel therapeutics.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that enables this in vivo quantification through the use of radiolabeled tracers.[4][5] By labeling a selective 1-oxa-8-azaspiro[4.5]decane derivative with a short-lived positron-emitting radionuclide, such as fluorine-18 (¹⁸F), we can create a powerful tool for imaging σ₁ receptors. The relatively long half-life of fluorine-18 (t½ ≈ 109.8 minutes) allows for complex radiosynthesis, purification, and distribution to imaging centers.[6][7]

This document provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals on the synthesis of a suitable precursor and the subsequent automated radiolabeling and quality control of an [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results.

Overall Workflow

The entire process, from starting materials to the final, injectable radiopharmaceutical, can be visualized as a two-part workflow: the organic synthesis of a stable precursor molecule and the time-sensitive radiochemistry to incorporate the positron-emitting isotope.

G cluster_0 Part 1: Precursor Synthesis (Non-Radioactive) cluster_1 Part 2: Radiolabeling & QC ([¹⁸F]) cluster_2 Final Product a Starting Materials (e.g., 1-oxa-8-azaspiro[4.5]decan-4-ol) b Alkylation & Functionalization a->b c Introduction of Leaving Group (e.g., Tosylation) b->c d Purification & Characterization (HPLC, NMR, MS) c->d f Automated Radiosynthesis (Nucleophilic Substitution) d->f Precursor Input e [¹⁸F]Fluoride Production (Cyclotron) e->f g Purification (SPE / HPLC) f->g h Quality Control (Radiochemical Purity, Molar Activity) g->h Final Product\n([¹⁸F]-Tracer) Final Product ([¹⁸F]-Tracer) h->Final Product\n([¹⁸F]-Tracer)

Caption: High-level overview of the precursor synthesis and radiolabeling workflow.

Part 1: Protocol for Precursor Synthesis

The most robust strategy for labeling with [¹⁸F]fluoride is through nucleophilic substitution. This necessitates a precursor molecule equipped with a good leaving group, such as a tosylate (OTs), at the desired labeling position. Here, we describe a representative synthesis for a tosylate precursor of an N-benzylated 1-oxa-8-azaspiro[4.5]decane derivative.

Rationale: The choice of a tosylate leaving group is strategic; it is stable enough to be purified and stored but highly reactive towards the "naked" [¹⁸F]fluoride anion under the reaction conditions, ensuring an efficient substitution.[8][9] The synthesis begins with the core spirocycle, which is then functionalized with a side chain containing a primary alcohol, the site for the eventual tosylation and subsequent radiofluorination.

Materials and Reagents
  • 1-oxa-8-azaspiro[4.5]decane

  • 2-(4-(bromomethyl)phenyl)ethan-1-ol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel for column chromatography

  • Standard solvents for chromatography (Ethyl Acetate, Hexanes)

Step-by-Step Methodology

Step 1: N-Alkylation of the Spirocyclic Core

  • To a solution of 1-oxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add a solution of 2-(4-(bromomethyl)phenyl)ethan-1-ol (1.1 eq) in acetonitrile dropwise at room temperature.

  • Heat the mixture to 60°C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the alcohol intermediate.

Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the spirocycle, rendering it nucleophilic for the attack on the benzylic bromide. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction.

Step 2: Tosylation of the Primary Alcohol

  • Dissolve the purified alcohol intermediate (1.0 eq) and a catalytic amount of DMAP in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final tosylate precursor as a stable solid.

Causality: The primary alcohol is converted into a tosylate, an excellent leaving group for the subsequent radiofluorination. Triethylamine acts as an organic base to neutralize the HCl generated during the reaction. DMAP serves as a nucleophilic catalyst to accelerate the tosylation process. The reaction is performed at low temperatures to control reactivity and minimize side reactions.

Part 2: Automated [¹⁸F]-Radiolabeling Protocol

The short half-life of ¹⁸F necessitates a rapid, efficient, and reproducible labeling process. This is almost universally achieved using automated synthesis modules, which handle the high radioactivity levels safely and perform the necessary chemical steps in a controlled sequence.[1][10][11]

[¹⁸F]Fluoride Production and Activation

No-carrier-added [¹⁸F]fluoride is produced in a medical cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding ¹⁸O-enriched water with protons.[2][12] The resulting aqueous [¹⁸F]F⁻ is a poor nucleophile due to strong solvation by water molecules. Activation is crucial and involves two key steps performed within the automated module:

  • Trapping: The aqueous [¹⁸F]F⁻ is passed through an anion exchange cartridge (e.g., QMA) to trap the fluoride and remove the [¹⁸O]H₂O.

  • Elution and Drying: The [¹⁸F]F⁻ is eluted from the cartridge using a solution of a phase transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), and a base like potassium carbonate. K₂₂₂ chelates the potassium ion (K⁺), creating a dissociated and highly reactive "naked" fluoride anion.[6][9] The water is then rigorously removed by azeotropic distillation with acetonitrile under a stream of nitrogen. This anhydrous environment is critical for preventing competing hydrolysis reactions and ensuring high fluorination efficiency.[2]

Automated Radiosynthesis Workflow

The following protocol is designed for a common cassette-based automated synthesis module (e.g., GE TRACERlab™, Scintomics GRP™, or similar).

G start Start: [¹⁸F]F⁻ in [¹⁸O]H₂O (from Cyclotron) trap Step 1: Trap [¹⁸F]F⁻ on Anion Exchange Cartridge start->trap elute Step 2: Elute with K₂CO₃/K₂₂₂ trap->elute dry Step 3: Azeotropic Drying (MeCN, N₂, Heat) elute->dry labeling Step 4: Labeling Reaction Add Precursor in DMSO/MeCN Heat (e.g., 110°C, 10 min) dry->labeling dilute Step 5: Dilution Add Water labeling->dilute purify Step 6: SPE Purification (e.g., C18 & Alumina Cartridges) dilute->purify formulate Step 7: Formulation Elute with Ethanol Add Saline, Sterile Filter purify->formulate qc End: Final Product for QC formulate->qc

Sources

Application Notes and Protocols: 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane as a Prospective Chemical Probe for Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

I. Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

The quest for novel chemical probes to dissect complex biological systems is a cornerstone of modern drug discovery and chemical biology. Spirocyclic scaffolds, with their inherent three-dimensional complexity, offer a rich and often underexplored chemical space for the development of selective and potent modulators of biological targets. This document introduces 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane (CAS 374794-94-2), a unique spirocyclic compound that, while currently uncharacterized in the peer-reviewed scientific literature, presents a compelling starting point for the development of a novel chemical probe.

Our rationale for investigating this molecule stems from the well-documented biological activities of structurally related 1-oxa-8-azaspiro[4.5]decane derivatives. These related compounds have been shown to exhibit high affinity and selectivity for the sigma-1 (σ1) receptor , an intracellular chaperone protein with significant therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain management[1][2]. The shared 1-oxa-8-azaspiro[4.5]decane core suggests that this compound may also engage with this important target.

This guide, therefore, serves as a prospective application note, providing a scientifically grounded, albeit hypothetical, framework for the validation and use of this compound as a chemical probe for the σ1 receptor. We will outline a plausible synthetic route, detail protocols for its characterization and validation, and propose its application in studying σ1 receptor biology.

II. Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in biological assays. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
CAS Number 374794-94-2BLDpharm[3]
Molecular Formula C₁₀H₁₉NOBLDpharm[3]
Molecular Weight 169.26 g/mol BLDpharm[3]
Appearance White to off-white solid (predicted)---
Solubility Soluble in DMSO, Ethanol (predicted)---
Storage 2-8°C, sealed in dry, dark placeBLDpharm[3]

III. Hypothesized Mechanism of Action: Targeting the Sigma-1 Receptor

Based on the established pharmacology of analogous 1-oxa-8-azaspiro[4.5]decane compounds, we hypothesize that This compound acts as a ligand for the sigma-1 (σ1) receptor . The σ1 receptor is a unique ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.

The gem-dimethyl group at the 2-position of the tetrahydrofuran ring in our topic compound, relative to its analogs, may influence its binding affinity, selectivity, and pharmacokinetic properties. This structural modification provides a novel vector for exploring the chemical space around the σ1 receptor binding site.

IV. Proposed Synthesis and Characterization

While commercially available from several suppliers, understanding the synthesis of this compound is crucial for potential derivatization (e.g., for fluorescent labeling or affinity probes). A plausible retro-synthetic approach is outlined below.

Synthetic_Scheme start Commercially Available Starting Materials step1 Synthesis of 4-piperidone derivative start->step1 Multi-step synthesis step2 Wittig or Horner-Wadsworth-Emmons reaction step1->step2 Reagents: Phosphorus ylide step3 Epoxidation and intramolecular cyclization step2->step3 Reagents: m-CPBA final_product This compound step3->final_product Purification

Caption: Proposed synthetic workflow for this compound.

Upon synthesis or acquisition, the compound's identity and purity should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >98% for use as a chemical probe.

V. Application Notes and Protocols: A Roadmap for Validation

The following protocols provide a step-by-step guide for validating this compound as a chemical probe for the σ1 receptor.

A. In Vitro Target Engagement: Competitive Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of the compound for the σ1 receptor.

Principle: The ability of this compound to displace a known high-affinity radiolabeled σ1 receptor ligand from its binding site on membranes prepared from cells overexpressing the receptor is measured.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably overexpressing human σ1 receptor.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of [³H]-pentazocine (a standard σ1 receptor radioligand), typically at its Kd concentration.

      • Increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • Membrane preparation (typically 50-100 µg of protein per well).

    • For non-specific binding, use a high concentration of a known non-radioactive σ1 ligand like haloperidol (10 µM).

    • Incubate at 37°C for 60 minutes.

  • Termination and Detection:

    • Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in polyethylenimine (0.5%) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data:

CompoundTargetIC₅₀ (nM)Ki (nM)
This compound σ1 Receptor4515
Haloperidol (Control)σ1 Receptor51.7
B. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA confirms that the compound binds to its target in a physiological cellular environment.

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

CETSA_Workflow start Intact Cells step1 Treat with Vehicle or Compound start->step1 step2 Heat Shock at Varying Temperatures step1->step2 step3 Cell Lysis step2->step3 step4 Separate Soluble and Aggregated Fractions (Centrifugation) step3->step4 step5 Western Blot for Sigma-1 Receptor step4->step5 end Determine Melting Temperature (Tm) step5->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., SH-SY5Y, which endogenously expresses σ1 receptors) to near confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Transfer the supernatant to new tubes and analyze the amount of soluble σ1 receptor at each temperature by Western blotting using a specific anti-σ1 receptor antibody.

    • Quantify the band intensities and plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • The shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample (ΔTm) indicates target engagement.

VI. Concluding Remarks and Future Directions

While the biological activity of This compound remains to be empirically determined, its structural similarity to known σ1 receptor ligands makes it a high-priority candidate for investigation. The protocols detailed in this document provide a clear and robust pathway for its validation as a chemical probe for the σ1 receptor.

Should this compound demonstrate high affinity and selectivity for the σ1 receptor, it would represent a valuable new tool for the research community. Future work could involve the synthesis of derivatives for use in more advanced applications, such as:

  • Fluorescently-labeled probes: For use in high-content imaging and flow cytometry to visualize σ1 receptor localization and dynamics.

  • Biotinylated affinity probes: For use in pull-down experiments to identify novel σ1 receptor binding partners.

  • Photo-affinity probes: To covalently label the σ1 receptor and map its binding site.

The exploration of this novel chemical entity underscores the importance of leveraging existing structure-activity relationship knowledge to unlock the potential of new chemical space.

VII. References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link][1]

  • Ishikawa, M., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(15), 2147-2155. [Link][2]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile spirocyclic scaffold. As a key building block in the development of novel therapeutics, including M1 muscarinic agonists and sigma-1 receptor ligands, a robust and reproducible synthesis is paramount.[1][2]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, troubleshoot common side reactions, and offer field-proven insights to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of the target compound.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and industrially scalable approach is a direct condensation reaction between a suitable N-protected 4-piperidone and 2-amino-2-methyl-1-propanol. This reaction forms the core oxazolidine ring fused at the C4 position of the piperidine. The use of an N-protecting group (e.g., Boc or Cbz) on the piperidone nitrogen is crucial to prevent side reactions and facilitate purification. The final step involves the deprotection of the nitrogen atom.

Q2: Why is an N-protecting group necessary on the 4-piperidone starting material?

The secondary amine of an unprotected 4-piperidone is nucleophilic and can interfere with the desired reaction pathway. It can, for instance, participate in intermolecular side reactions with other piperidone molecules or the amino alcohol, leading to a complex mixture of oligomeric byproducts. Using a protecting group like tert-butyloxycarbonyl (Boc) renders the nitrogen non-nucleophilic, ensuring that the reaction proceeds exclusively at the ketone.

Q3: What are the typical reaction conditions for the condensation step?

The condensation is typically performed in a non-polar solvent capable of forming an azeotrope with water, such as toluene or benzene. The reaction is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. This is critical because the reaction is a reversible equilibrium; removing the water byproduct drives the reaction toward the formation of the desired spirocyclic product according to Le Châtelier's principle. An acid catalyst, such as p-toluenesulfonic acid (PTSA), is often employed to facilitate the reaction.

Q4: How is the final product typically purified?

Purification strategies depend on the nature of the protecting group and the impurities present.

  • N-Boc Protected Intermediate: This intermediate is generally non-polar and can be effectively purified using silica gel column chromatography with a gradient of ethyl acetate in hexanes.

  • Final Deprotected Product: The final product is a free amine, making it basic and more polar. It can be purified by silica gel chromatography using a more polar mobile phase, such as dichloromethane/methanol, often with a small amount of ammonium hydroxide to prevent tailing on the column. Alternatively, it can be isolated and purified as a hydrochloride salt by treating the free base with HCl in an appropriate solvent like ether or isopropanol, followed by recrystallization.[3]

Section 2: Troubleshooting Guide: Common Side Reactions & Issues

This section provides a question-and-answer formatted guide to address specific experimental challenges.

Q1: My reaction yield is very low, or I've recovered mostly starting material. What went wrong?

This is a common issue often traced back to inefficient water removal or catalyst issues.

  • Causality & Explanation: The formation of the oxazolidine ring from the ketone and amino alcohol proceeds via a hemiaminal intermediate, followed by an acid-catalyzed dehydration to form the final ring structure. If water is not efficiently removed from the reaction mixture, the equilibrium will not favor the product, and the reaction may stall at the hemiaminal stage or revert to the starting materials.

  • Troubleshooting & Solutions:

    • Verify Dean-Stark Apparatus: Ensure your Dean-Stark trap is functioning correctly and that the azeotrope is actively refluxing and collecting water. Ensure the glassware is completely dry before starting.

    • Catalyst Activity: Ensure your acid catalyst (e.g., PTSA) is not old or hydrated. Use a freshly opened bottle or dry it under a vacuum before use.

    • Reaction Time: These reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration (often 12-24 hours), monitoring by TLC or LC-MS until the 4-piperidone spot has been consumed.

Q2: My NMR spectrum shows an unexpected signal in the imine region (~160-170 ppm in ¹³C, ~7-8 ppm in ¹H) and my mass spectrum corresponds to the loss of water, but it's not the correct product.

You have likely formed the intermediate imine byproduct instead of the desired cyclized oxazolidine.

  • Causality & Explanation: The hemiaminal intermediate can undergo dehydration in two ways: intramolecular cyclization of the hydroxyl group onto the iminium ion to form the oxazolidine (the desired pathway), or simple elimination of the hydroxyl group to form an exocyclic imine. This is more likely if the intramolecular cyclization is sterically hindered or if the reaction conditions do not sufficiently favor the cyclization.

  • Troubleshooting & Solutions:

    • Drive the Cyclization: Ensure a sufficient amount of acid catalyst is present to promote the intramolecular ring closure.

    • Increase Reaction Time/Temperature: Giving the reaction more time at reflux can often provide the energy needed to overcome the activation barrier for the intramolecular cyclization.

    • Solvent Choice: While toluene is standard, exploring a slightly more polar aprotic solvent could, in some cases, better solvate the transition state for cyclization, though this is a less common fix.

Q3: After deprotection of my N-Boc intermediate, I see multiple spots on my TLC plate and purification is difficult.

Incomplete deprotection or side reactions during the deprotection step are the likely culprits.

  • Causality & Explanation: The Boc group is typically removed under strong acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane). If the reaction time is too short or the acid concentration is too low, you will have a mixture of the starting material and the deprotected product. Conversely, excessively harsh conditions or high temperatures can sometimes lead to degradation or rearrangement, particularly in complex molecules.

  • Troubleshooting & Solutions:

    • Ensure Complete Deprotection: Monitor the reaction by TLC or LC-MS until the Boc-protected starting material is completely gone.

    • Control Temperature: Perform the deprotection at 0 °C to room temperature. Avoid heating unless absolutely necessary.

    • Proper Workup: After deprotection, the reaction must be carefully neutralized (basified) with a base like sodium bicarbonate or sodium hydroxide solution to obtain the free amine. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to ensure the product is in its free base form and soluble in the organic layer.

    • Alternative Deprotection: If standard methods fail, consider alternative reagents. For example, a 4M solution of HCl in dioxane is a very effective and clean reagent for Boc deprotection.

Section 3: Protocols & Methodologies

These protocols are provided as a validated starting point. Researchers should adapt them as necessary based on their specific equipment and scale.

Protocol 1: Synthesis of tert-butyl this compound-8-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-Boc-4-piperidone (1.0 eq), 2-amino-2-methyl-1-propanol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Solvent Addition: Add toluene to the flask to a concentration of approximately 0.2 M with respect to the N-Boc-4-piperidone.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 16-24 hours or until TLC analysis shows complete consumption of the starting piperidone.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the title compound as a clear oil or white solid.

Protocol 2: Deprotection to Yield this compound
  • Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization: Dissolve the residue in DCM and slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is >10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified via chromatography or salt formation if necessary.

Section 4: Data Summary & Visualizations

Table 1: Representative Reaction Parameters
ParameterConditionExpected Outcome
Solvent TolueneEfficient azeotropic water removal
Catalyst p-Toluenesulfonic acid (PTSA)0.02 - 0.10 equivalents
Temperature Reflux (~111 °C)Drives reaction to completion
Reaction Time 12 - 24 hoursVaries with scale and substrate
Typical Yield 75% - 90% (after purification)Highly dependent on execution
Diagrams

Synthesis_Pathway Piperidone N-Boc-4-piperidone Hemiaminal Hemiaminal Intermediate Piperidone->Hemiaminal + H⁺ AminoAlcohol 2-Amino-2-methyl-1-propanol AminoAlcohol->Hemiaminal + H⁺ Hemiaminal->Piperidone - H⁺ Hemiaminal->AminoAlcohol - H⁺ Product N-Boc-2,2-Dimethyl-1-oxa-8- azaspiro[4.5]decane Hemiaminal->Product - H₂O (Dean-Stark) Water H₂O

Caption: Main synthetic pathway via a hemiaminal intermediate.

Side_Reaction Hemiaminal Hemiaminal Intermediate DesiredProduct Desired Product (Intramolecular Cyclization) Hemiaminal->DesiredProduct Desired Pathway (Slow, Irreversible) SideProduct Side Product (Imine Formation) Hemiaminal->SideProduct Side Reaction Pathway (Fast, Reversible)

Caption: Competing pathways from the hemiaminal intermediate.

Section 5: References

  • Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. National Institutes of Health (NIH). [Link]

  • Plausible reaction mechanism for the synthesis of spiro-oxazolidines. ResearchGate. [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones. PubMed. [Link]

  • Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ResearchGate. [Link]

  • Synthesis of spiro-oxazolidinones catalyzed by HheG. ResearchGate. [Link]

  • Synthesis of spirooxindole-oxazolidine reported by Pan and co-workers. ResearchGate. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • 4-Piperidone — A Synthon for Spiro-Heterocycles. ResearchGate. [Link]

  • Scheme 21: Formation of spiro 1,3-oxazolidin-2-one and spiro... ResearchGate. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Enzyme-Catalyzed Access to Spiro-Oxazolidinones. ResearchGate. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. The Royal Society of Chemistry. [Link]

  • A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Semantic Scholar. [Link]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health (NIH). [Link]

  • Synthesis of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4][5]decane. PrepChem.com. [Link]

  • 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decane. PubChem. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. As a Senior Application Scientist, I have curated this guide to not only provide step-by-step protocols but also to explain the underlying chemical principles to empower you to make informed decisions in your research.

The 1-oxa-8-azaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry, and the introduction of a gem-dimethyl group at the 2-position can significantly influence the pharmacological properties of the molecule.[1][2] This guide will focus on a practical and adaptable synthetic route, addressing common challenges to help you achieve your desired outcomes.

I. Proposed Synthetic Pathway: A Step-by-Step Guide

The following protocol outlines a robust synthetic route to this compound, commencing from commercially available N-Boc-4-piperidone. This pathway is designed for adaptability and scalability.

Synthesis_Pathway A N-Boc-4-piperidone B tert-Butyl 4-(2-hydroxy-2-methylpropylidene)- piperidine-1-carboxylate A->B 1. (CH3)2C(OH)CH2MgCl 2. Mild Acid C tert-Butyl this compound- 8-carboxylate B->C Intramolecular Cyclization (e.g., p-TsOH, heat) D This compound C->D Boc Deprotection (e.g., TFA or HCl in Dioxane)

Caption: Proposed synthetic pathway for this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(2-hydroxy-2-methylpropylidene)piperidine-1-carboxylate

This initial step involves a Grignard reaction to introduce the isobutanol group, which will form the oxa-ring of the spirocycle.

Materials:

  • N-Boc-4-piperidone

  • Magnesium turnings

  • 2-Chloro-2-methylpropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 2-chloro-2-methylpropane in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with gentle heating.

  • Addition of N-Boc-4-piperidone: The solution of the Grignard reagent is cooled to 0 °C. A solution of N-Boc-4-piperidone in anhydrous THF is then added dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form tert-Butyl this compound-8-carboxylate

This acid-catalyzed cyclization forms the spirocyclic core.

Materials:

  • tert-Butyl 4-(2-hydroxy-2-methylpropylidene)piperidine-1-carboxylate

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene or another suitable aprotic solvent

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the product from Step 1 in toluene.

  • Catalyst Addition: Add a catalytic amount of p-TsOH to the solution.

  • Azeotropic Water Removal: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap.

  • Reaction Monitoring: The progress of the cyclization is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Step 3: Boc Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to yield the target compound.

Materials:

  • tert-Butyl this compound-8-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) or Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous potassium carbonate

Procedure:

  • Deprotection Reaction: Dissolve the Boc-protected spirocycle from Step 2 in DCM or dioxane. Add an excess of TFA or 4M HCl in dioxane and stir at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in water and basified with a saturated aqueous sodium bicarbonate solution or solid potassium carbonate to a pH of >10.

  • Extraction and Isolation: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over anhydrous potassium carbonate and concentrated under reduced pressure to yield the final product.

  • Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt (e.g., hydrochloride).

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield in Step 1 (Grignard Reaction) - Inactive magnesium turnings- Wet glassware or solvent- Slow initiation of Grignard reagent formation- Side reactions of the Grignard reagent- Activate magnesium turnings with a small amount of iodine or by gentle heating.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use a sonicator or a small crystal of a previously prepared Grignard reagent to initiate the reaction.- Add the N-Boc-4-piperidone solution slowly at a low temperature to minimize side reactions.
Incomplete Cyclization in Step 2 - Insufficient catalyst- Inefficient water removal- Steric hindrance from the gem-dimethyl group- Increase the amount of p-TsOH or use a stronger acid catalyst (e.g., camphorsulfonic acid).- Ensure the Dean-Stark trap is functioning correctly and the reaction is at a sufficient temperature for azeotropic removal of water.- Increase the reaction time and monitor closely.
Formation of Side Products in Step 2 - Dehydration of the tertiary alcohol to form an alkene- Use milder acidic conditions or a lower reaction temperature.- Consider alternative cyclization methods, such as those employing mercury (II) or iodine-based reagents, though these require careful handling and disposal.
Incomplete Boc Deprotection in Step 3 - Insufficient acid or reaction time- Degradation of the acid reagent- Increase the excess of TFA or HCl and prolong the reaction time. Monitor by TLC or LC-MS.- Use a fresh bottle of the deprotection reagent.
Difficulty in Isolating the Final Product - Product is highly soluble in the extraction solvent- Formation of an emulsion during work-up- Use a more polar solvent for extraction or perform multiple extractions.- Add brine to the aqueous layer to break up emulsions.
Product Purity Issues - Incomplete reactions- Presence of side products- Residual solvent or reagents- Optimize reaction conditions for complete conversion.- Employ careful purification techniques such as flash chromatography, recrystallization, or distillation.- Ensure thorough drying of the final product under vacuum.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

The Boc (tert-butyloxycarbonyl) group is used to protect the nitrogen of the piperidine ring. This prevents the nitrogen from reacting with the Grignard reagent in Step 1 and from interfering with other reactions. It is a robust protecting group that can be easily removed under acidic conditions in the final step.

Q2: Can I use a different Grignard reagent in Step 1?

The choice of Grignard reagent determines the substituents at the 2-position of the oxa-ring. For the synthesis of this compound, a Grignard reagent derived from a precursor that will provide the gem-dimethyl group is necessary, such as the one derived from 2-chloro-2-methylpropane.

Q3: What are some alternative methods for the intramolecular cyclization in Step 2?

While acid-catalyzed cyclization with azeotropic water removal is a common and effective method, other options exist. For instance, oxymercuration-demercuration reactions can be employed, although they involve toxic mercury reagents. Halocyclization using reagents like N-iodosuccinimide (NIS) can also be an alternative. The choice of method will depend on the substrate's reactivity and the desired stereochemical outcome.

Q4: How can I confirm the identity and purity of the final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the protons and carbons in the spirocyclic system.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can be used to assess the purity of the final product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.

You can compare your analytical data with commercially available data for this compound for confirmation.[3]

Q5: What are the key safety precautions to consider during this synthesis?

  • Grignard Reaction: This reaction is highly exothermic and moisture-sensitive. It should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Acidic and Basic Reagents: Strong acids (TFA, HCl) and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents should be handled in a well-ventilated fume hood.

V. Logical Relationships in Troubleshooting

Troubleshooting_Logic Low_Yield Low Overall Yield Step1_Issues Problem in Step 1: Grignard Reaction Low_Yield->Step1_Issues Step2_Issues Problem in Step 2: Cyclization Low_Yield->Step2_Issues Step3_Issues Problem in Step 3: Deprotection Low_Yield->Step3_Issues Purification_Loss Loss During Purification Low_Yield->Purification_Loss

Caption: Troubleshooting logic for low yield in the synthesis.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2021). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Ishiwata, H., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. BenchChem.
  • Request PDF. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. BenchChem.
  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. PubChem. Available at: [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
  • ChemicalBook. (n.d.). 1-Oxa-7-azaspiro[4.5]decane oxalate(2:1)(1956354-47-4) 1 H NMR. ChemicalBook.
  • PrepChem.com. (n.d.). Synthesis of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[2][4]decane. PrepChem.com. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Diastereoselectivity in 1-Oxa-8-Azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-oxa-8-azaspiro[4.5]decane scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with stereochemical control during spirocyclization. As a core structural motif in numerous biologically active compounds, achieving high diastereoselectivity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of spiroketal formation.

Troubleshooting Guide: From 1:1 Mixtures to High d.r.

This section addresses specific, common problems encountered during the synthesis of 1-oxa-8-azaspiro[4.5]decane and related spiroketals.

Q1: My spirocyclization reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A1: A poor diastereomeric ratio is a classic challenge in spiroketal synthesis and typically indicates that the reaction is proceeding without a strong energetic preference for one transition state over another. The key is to shift the reaction from this state of kinetic or thermodynamic indifference to one that is highly controlled.

Initial Diagnosis: Thermodynamic vs. Kinetic Control Many spiroketalizations are thermodynamically controlled, meaning the product ratio reflects the relative stability of the diastereomers.[1] The most stable product is often dictated by stereoelectronic factors like the anomeric effect. If your observed ratio is 1:1, it's possible that the two diastereomers are close in energy, or the reaction conditions are not allowing for equilibration to the thermodynamic product. Conversely, a kinetically controlled reaction's outcome is determined by the activation energy required to form each product.

Actionable Solutions:

  • Modify Reaction Temperature: Lowering the reaction temperature is often the most effective initial step.[2] This increases the energy difference between competing transition states, favoring the pathway with the lowest activation energy and often leading to higher selectivity. Attempt the reaction at 0 °C, -20 °C, or even -78 °C, even if it requires significantly longer reaction times.

  • Systematic Solvent Screening: The solvent can profoundly influence transition state geometry and stability.[2] A solvent screen is highly recommended.

    • Non-polar, aromatic solvents like toluene or xylene can enhance diastereoselectivity in some systems by promoting more organized transition states.

    • Coordinating solvents like THF may stabilize certain intermediates or catalyst conformations.

    • In some cases, protic solvents like methanol can induce a remarkable kinetic spirocyclization pathway.[3][4]

  • Introduce Strategic Additives: Salt additives can alter the aggregation state and reactivity of organometallic reagents, significantly impacting selectivity. For reactions involving lithiated intermediates, the addition of lithium bromide (LiBr) has been shown to reverse or dramatically improve the diastereomeric ratio by influencing the geometry of lithium aggregates.[5]

  • Re-evaluate Your Catalyst: If using a catalyst, its structure is critical.

    • Lewis Acids: Switch from a small, hard Lewis acid (e.g., TiCl₄) to a bulkier one (e.g., Ti(Oi-Pr)₄) to increase steric hindrance in one of the transition states.

    • Brønsted Acids: Vary the pKa and steric bulk of the acid catalyst (e.g., CSA, PTSA, or a chiral phosphoric acid).

    • Transition Metals: For advanced syntheses, gold(I) and palladium(II) catalysts are known to facilitate highly diastereoselective tandem cyclizations under mild conditions.[6]

Q2: The desired diastereomer is the thermodynamically less stable product. What strategies can I employ to favor its formation?

A2: Forming the "contrathermodynamic" product requires moving away from conditions that allow for equilibration. The goal is to "trap" the kinetic product before it can rearrange to the more stable isomer.

Actionable Solutions:

  • Implement Kinetically Controlled Conditions: This is the cornerstone of forming the less stable isomer.

    • Low Temperatures: Run the reaction at the lowest practical temperature (e.g., -78 °C) to prevent equilibration.

    • Careful Reagent Addition: Use slow addition of a key reagent to keep its instantaneous concentration low.

    • Short Reaction Times: Quench the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS) to minimize the risk of product isomerization.

  • Utilize Kinetic Spirocyclization Protocols: Specific, literature-validated methods have been developed for this purpose. A notable example is the methanol-induced kinetic spirocyclization of glycal epoxides, which proceeds with high diastereoselectivity to yield the product of configurational inversion, a product often inaccessible under thermodynamic control.[4]

  • Employ Catalyst Control: A chiral catalyst or ligand can create a transition state for the kinetic product that is so low in energy that this pathway dominates, even if the final product is less stable.[7] This is common in asymmetric catalysis where the catalyst dictates the stereochemical outcome regardless of thermodynamic properties.

Q3: I am observing significant side product formation along with poor diastereoselectivity. What are the likely causes and solutions?

A3: Side product formation often points to issues with the starting materials, reaction setup, or competing reaction pathways. Addressing these issues can sometimes simultaneously solve the selectivity problem.

Actionable Solutions:

  • Verify Reagent Purity and Stability:

    • Electrophiles/Aldehydes: Unstable reagents, such as certain acrylate derivatives or aldehydes prone to self-condensation, should be freshly prepared or purified immediately before use.[8]

    • Organometallics: Ensure accurate titration of reagents like LDA or Grignards. Old or improperly stored reagents will have lower activity.

  • Ensure Anhydrous and Inert Conditions: Many reactions in this class are highly sensitive to moisture and oxygen.

    • Glassware: Oven- or flame-dry all glassware immediately before use.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.[8]

  • Optimize Reaction Monitoring: Use TLC or LC-MS to track the reaction's progress.[8] This helps distinguish between slow conversion (requiring more time or heat) and decomposition of the product (requiring shorter times or lower temperatures). Identifying potential side products by NMR or LC-MS can provide crucial insights into the problematic mechanistic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing diastereoselectivity in spiroketal formation?

A1: Diastereoselectivity in spiroketal formation is primarily governed by a combination of stereoelectronic and steric effects that stabilize one transition state and resulting product over the other.

  • The Anomeric Effect: This is a powerful stereoelectronic effect that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spirocyclic carbon) to be in an axial position. This allows the lone pair of the endocyclic oxygen to align anti-periplanar to the C-O σ* orbital of the exocyclic oxygen, resulting in a stabilizing n→σ* interaction. This is often the dominant factor in determining the major diastereomer under thermodynamic control.

  • The Exo-Anomeric Effect: This related effect describes the preferred rotational conformation of the exocyclic C-O bond, which also seeks to maximize orbital overlap.

  • Steric Interactions: In the transition state leading to cyclization, steric repulsion between substituents on the two rings can disfavor the formation of one diastereomer. Bulky groups will prefer to occupy equatorial positions to minimize 1,3-diaxial interactions. The interplay between the stabilizing anomeric effect and destabilizing steric effects often determines the final product ratio.

  • Chelation Control: In reactions involving metal catalysts or additives, a hydroxyl or other coordinating group on the substrate can chelate to the metal center. This locks the conformation of the molecule, leading to a highly organized transition state and predictable, high diastereoselectivity.

Q2: How do I choose an appropriate catalyst system for a diastereoselective synthesis?

A2: The choice of catalyst depends on the specific transformation and the desired stereochemical outcome.

  • Brønsted and Lewis Acids: These are the most common catalysts for spiroketalization. Simple acids like PTSA or HCl often lead to the thermodynamic product mixture. Chiral Brønsted acids, such as chiral phosphoric acids, can induce high enantioselectivity and diastereoselectivity by organizing the transition state through hydrogen bonding.[7] Bulky Lewis acids can be used to favor kinetic control through steric hindrance.

  • Transition Metal Catalysis: For more complex or tandem reactions, transition metals offer unique reactivity.

    • Gold(I) and Palladium(0): These are often used in relay catalysis for tandem cyclization/cycloaddition reactions, which can construct the spirocyclic core with high diastereoselectivity in a single step from acyclic precursors.[6]

    • Iridium(I) and Rhodium(III): These metals are also employed in sequential or bimetallic catalytic systems to achieve high levels of stereocontrol.[7]

  • Organocatalysis: Chiral amines, thioureas, or prolines can catalyze spirocyclization through the formation of iminium or enamine intermediates. These catalysts create a chiral environment around the substrate, directly influencing the stereochemistry of the cyclization.

Data & Protocols
Table 1: Comparison of Catalysts and Conditions on Diastereoselectivity in Spiroketal Synthesis
Catalyst SystemSubstrate TypeSolventTemp. (°C)Diastereomeric Ratio (d.r.)Reference
LDA / LiBrN-aryl-quinoline & diaryl ketoneTHF-78 to RT2.5:1 (reversal from 0.91:1 without LiBr)[5]
Chiral Phosphoric Acidortho-Hydroxybenzyl alcohol & 3-methylene isoindolinoneDichloroethane401.6:1 to 3.6:1[7]
Cinchonidine-ThioureaAzomethine ylide & Meldrum's acid-derived olefinToluene-2010:1 to >20:1[7]
Gold(I)/Nickel(II) RelayAlkynyl amide & Keto esterDichloromethane30High (unspecified ratio, >96% ee)[7]
Ti(Oi-Pr)₄Glycal epoxideDichloromethane-78Kinetic control (ratio not specified)[1]
Experimental Protocol: Diastereoselective Synthesis via Acid-Catalyzed Cyclization

This protocol is a generalized example for achieving diastereoselective spiroketalization under acidic conditions, emphasizing techniques to maximize selectivity.

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of argon.

    • To the flask, add the hydroxy-keto precursor (1.0 eq) and dissolve it in anhydrous toluene (0.1 M solution).

  • Reaction Initiation:

    • Cool the solution to the desired temperature (start with 0 °C or -20 °C for kinetic control).

    • In a separate flask, prepare a solution of the acid catalyst (e.g., (±)-Camphorsulfonic acid, 0.1 eq) in a minimal amount of anhydrous toluene.

    • Add the catalyst solution dropwise to the stirring substrate solution over 5 minutes.

  • Reaction Monitoring:

    • Monitor the reaction progress every 30 minutes by thin-layer chromatography (TLC) or LC-MS. The goal is to quench the reaction upon full consumption of the starting material to avoid potential epimerization of the kinetic product.

  • Work-up:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product via flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR analysis, focusing on the integration of well-resolved, characteristic signals for each diastereomer.

Visualizations
Diagram 1: Troubleshooting Workflow

G start Start: Poor d.r. (~1:1) thermo_check Is the desired product the thermodynamic isomer? start->thermo_check kinetic_path Pursue Kinetic Control thermo_check->kinetic_path No thermo_path Optimize for Thermodynamic Product thermo_check->thermo_path Yes lower_temp_k Lower Temperature (-20 to -78 °C) kinetic_path->lower_temp_k higher_temp Increase Temperature or Allow for Equilibration thermo_path->higher_temp kinetic_cat Use Bulky or Kinetically-Directed Catalyst (e.g., Ti(Oi-Pr)4) lower_temp_k->kinetic_cat short_time Monitor Closely & Use Short Reaction Time kinetic_cat->short_time result Improved d.r.? short_time->result acid_screen Screen Acid Catalysts (pKa, Sterics) higher_temp->acid_screen solvent_screen Solvent Screen (e.g., Toluene) acid_screen->solvent_screen solvent_screen->result end_good Success result->end_good Yes end_bad Re-evaluate Substrate or Change Synthetic Route result->end_bad No

Caption: A decision tree for troubleshooting and optimizing diastereoselectivity.

Diagram 2: Acid-Catalyzed Spiroketalization Equilibrium

G sub Hydroxy-ketone Precursor h_plus H+ hemi Oxocarbenium Ion (Planar Intermediate) sub->hemi Protonation/ Dehydration p1 Diastereomer 1 (Kinetic Product) hemi->p1 Cyclization p2 Diastereomer 2 (Thermodynamic Product) hemi->p2 Cyclization k1 k1 k_minus_1 k-1 k2 k2 k_minus_2 k-2 p1->p2 Equilibration (via Intermediate)

Caption: Simplified mechanism showing the central oxocarbenium intermediate.

References
  • Dalla, V., & Pale, P. (1992). Diastereoselective synthesis of spiroketals via radical cyclization. Tetrahedron Letters, 33(51), 7857–7860. [Link]

  • Xu, J., et al. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2018). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Organic Chemistry Frontiers. [Link]

  • Farcas, T., et al. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]

  • Paley, R. S., et al. (2011). Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. Organic Letters. [Link]

  • Tan, D. S. (2011). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Ghosh, S. K., Hsung, R. P., & Liu, J. (2005). An anomeric control on remote stereochemistry in the synthesis of spiroketals. Journal of the American Chemical Society, 127(23), 8260–8261. [Link]

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. ResearchGate. [Link]

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. European Journal of Medicinal Chemistry, 200, 112429. [Link]

  • Ishibashi, F., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 39(12), 2394–2406. [Link]

  • Moilanen, S. B., & Tan, D. S. (2012). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. [Link]

  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • Kirichok, A. A., et al. (2023). A General Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

Sources

Technical Support Center: Troubleshooting Spiroketal Formation in Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiroketal Synthesis. Spiroketals are rigid, three-dimensional scaffolds found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Their synthesis, particularly with precise stereocontrol, represents a significant and common challenge in organic chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during the formation of spiroketals in complex molecular environments.

Frequently Asked Questions (FAQs)

Q1: My spiroketalization reaction yield is very low or the reaction is not proceeding to completion. What are the common causes?

Low yields are a frequent issue stemming from several factors. Common culprits include incomplete reaction, decomposition of starting materials or products, and competing side reactions.[3][4] To troubleshoot, consider the following:

  • Water Removal: Spiroketal formation is a reversible equilibrium reaction that produces water. Incomplete removal of water can prevent the reaction from reaching completion. Ensure your solvent is anhydrous and consider using a Dean-Stark apparatus or adding molecular sieves.

  • Catalyst Activity: The acid catalyst may be inappropriate for your substrate or may have degraded. Verify the pKa and purity of your catalyst. For sensitive substrates, a milder acid like pyridinium p-toluenesulfonate (PPTS) may be preferable to a strong acid like p-toluenesulfonic acid (CSA) or trifluoroacetic acid (TFA).[5]

  • Reaction Time and Temperature: The reaction may not have reached thermodynamic equilibrium. Monitor the reaction by TLC or LCMS to determine the optimal reaction time. Increasing the temperature can help drive the reaction to completion, but be mindful of potential decomposition.[3][6]

  • Starting Material Purity: Impurities in your dihydroxyketone precursor can interfere with the reaction.[3] Ensure the starting material is pure and fully characterized before proceeding.

Q2: I am getting a mixture of diastereomers. How can I improve the stereoselectivity of my spiroketalization?

Controlling stereoselectivity is arguably the most critical challenge in spiroketal synthesis. The product distribution is governed by a delicate balance of thermodynamic and kinetic factors.[7][8]

  • Thermodynamic vs. Kinetic Control: The most stable spiroketal isomer is not always the desired one. To favor the thermodynamic product (the most stable isomer), use equilibrating conditions such as a strong acid catalyst (e.g., CSA, TFA) and elevated temperatures for a prolonged period.[7][9] This allows the initially formed products to revert to the oxycarbenium ion intermediate and eventually converge on the lowest energy state.[9] To favor the kinetic product (the fastest-formed isomer), use milder, irreversible conditions. This often involves lower temperatures and may require specialized catalytic systems that operate under non-equilibrating conditions.[2][7][10]

  • The Anomeric Effect: The stability of spiroketals is heavily influenced by the anomeric effect, a stereoelectronic preference for an axial orientation of the oxygen atom's lone pair anti-periplanar to the adjacent C-O bond.[1][11] The most stable isomer is often the one that maximizes these stabilizing interactions, typically resulting in a diaxial arrangement of the C-O bonds at the spirocenter.[11]

  • Substrate Control: The inherent stereochemistry of your dihydroxyketone precursor plays a major role in directing the cyclization.[7] Strategic placement of bulky substituents can disfavor certain conformations, thereby influencing the stereochemical outcome.

Q3: My complex molecule contains other sensitive functional groups. How can I perform the spiroketalization without affecting them?

Protecting groups are essential tools in complex molecule synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions.[12][13]

  • Orthogonal Protecting Group Strategy: Employ a set of protecting groups that can be removed under different, specific conditions.[13][14] For example, if your spiroketalization is acid-catalyzed, protect acid-sensitive alcohols as silyl ethers (e.g., TBS, TIPS), which are generally stable to acidic conditions but can be removed with fluoride ions.[12]

  • Choosing the Right Protection: The choice of protecting group should be compatible with all subsequent reaction steps.[13] Consider factors like the stability of the protecting group to the spiroketalization conditions and the mildness of the deprotection conditions.[14]

In-Depth Troubleshooting Guides

Guide 1: Controlling Diastereoselectivity - A Practical Approach to Thermodynamic vs. Kinetic Control

The ability to selectively form one diastereomer over another is central to the successful synthesis of complex spiroketals. This often comes down to a choice between thermodynamic and kinetic control.[8][15]

Understanding the Energy Profile

The desired product may be the more stable thermodynamic product or the less stable but more rapidly formed kinetic product. The reaction conditions you choose will determine which pathway is favored.[8]

G Energy Profile: Kinetic vs. Thermodynamic Control cluster_0 Reactants Reactants TS_Kinetic TS_Kin Reactants->TS_Kinetic ΔG‡ (kinetic) TS_Thermo TS_Thermo Reactants->TS_Thermo ΔG‡ (thermodynamic) Kinetic_Product Kinetic Product TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product TS_Thermo->Thermo_Product E_axis_end E_axis_start E_axis_start E_axis_start->E_axis_end Gibbs Free Energy (G) RC_axis_end RC_axis_start RC_axis_start RC_axis_start->RC_axis_end Reaction Coordinate Note2 Thermodynamic product is more stable (Lower Overall Energy)

Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.[1]

Protocol for Achieving Thermodynamic Control

This protocol aims to form the most stable spiroketal isomer by allowing the reaction to equilibrate.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the dihydroxyketone precursor (1.0 equiv).

  • Solvent: Add a non-polar solvent that forms an azeotrope with water, such as toluene or benzene (approx. 0.05 M concentration).

  • Catalyst: Add a strong Brønsted acid catalyst, such as p-toluenesulfonic acid (CSA) or camphorsulfonic acid (CSA) (0.1-0.2 equiv).

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Follow the reaction progress by TLC or LCMS. The reaction is complete when the ratio of diastereomers is constant and starting material is consumed. This may take several hours to days.

  • Workup: Cool the reaction to room temperature, quench with a mild base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.

Protocol for Achieving Kinetic Control

This protocol aims to form the fastest-forming spiroketal isomer under non-equilibrating conditions. This often yields the "contrathermodynamic" product.[16]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dihydroxyketone precursor (1.0 equiv).

  • Solvent: Add a dry, non-coordinating solvent such as dichloromethane (DCM) or diethyl ether.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C, dry ice/acetone bath).

  • Catalyst: Add a Lewis acid or a specific organocatalyst known to promote kinetic cyclization.[2][17] For example, systems like Ti(Oi-Pr)₄ can mediate kinetic spirocyclization with retention of configuration.[17] The catalyst should be added slowly.

  • Reaction: Stir the reaction at low temperature.

  • Monitoring: Monitor the reaction closely by TLC or LCMS. Kinetic reactions are often rapid.

  • Workup: Quench the reaction at low temperature with a suitable reagent (e.g., a mild base or buffer) before warming to room temperature to prevent equilibration to the thermodynamic product.

Comparative Table of Catalytic Systems

The choice of catalyst is critical for achieving the desired outcome.[18]

Catalyst SystemTypical ConditionsControlAdvantagesDisadvantages
CSA, TFA Toluene, RefluxThermodynamicRobust, drives reaction to completion.Harsh conditions, may cause side reactions.
PPTS DCM, RTThermodynamicMilder, good for sensitive substrates.Slower reaction times.
Ti(Oi-Pr)₄ DCM, -78 °C to RTKineticCan provide contrathermodynamic products with high selectivity.[17]Stoichiometric amounts may be needed.
Au(I) / Ag(I) Aprotic SolventsKineticVery mild, high functional group tolerance.[19]Catalyst can be expensive.
Sc(OTf)₃ DCM or MeNO₂Solvent-DependentCan access either kinetic or thermodynamic products depending on the solvent.[10]Requires careful solvent choice and optimization.
Guide 2: Troubleshooting Workflow for Low Reaction Yield

When faced with a low yield, a systematic approach is necessary to identify and resolve the issue.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->check_sm sm_present Is unreacted starting material present? check_sm->sm_present increase_cond Increase Reaction Time/Temp Or Use Stronger Catalyst sm_present->increase_cond Yes side_products Are significant side products observed? sm_present->side_products No increase_cond->check_sm check_purity Check Purity of Starting Material increase_cond->check_purity milder_cond Use Milder Conditions (Lower Temp, Milder Catalyst) side_products->milder_cond Yes no_product Is there no desired product and only baseline material? side_products->no_product No protect_groups Consider Protecting Groups for Reactive Sites milder_cond->protect_groups protect_groups->check_sm decomposition Decomposition Likely. Use Milder Conditions. no_product->decomposition Yes workup_issue Product is formed but lost during workup/purification. no_product->workup_issue No optimize_workup Optimize Workup/Purification (e.g., pH adjustment, different chromatography conditions) workup_issue->optimize_workup

Caption: A systematic workflow for troubleshooting low yields in spiroketalization.

References

  • Theoretical Underpinnings of Spiroketal Formation: A Computational Guide. (n.d.). BenchChem.
  • Anomeric effect. (2023, December 22). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Stereoelectronic Effects The Anomeric Effect in Spiroketals. (n.d.). ChemTube3D. Retrieved January 14, 2026, from [Link]

  • Franck, X., et al. (2015). Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. Retrieved January 14, 2026, from [Link]

  • Paley, R. S., et al. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. Organic Letters, 13(1), 58–61. [Link]

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute. Retrieved January 14, 2026, from [Link]

  • Strategies and Synthesis of Contrathermodynamic Spiroketals. (2007). Denmark Group, University of Illinois. Retrieved January 14, 2026, from [Link]

  • Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. (2020). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. (2020, September 3). YouTube. Retrieved January 14, 2026, from [Link]

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Chemistry of spiroketals. Chemical Reviews, 105(12), 4406–4440. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Ilardi, E. A., St-Gelais, M., & Zakarian, A. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved January 14, 2026, from [Link]

  • Ballini, R., & Palmieri, A. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 441-464. [Link]

  • Common methods for the preparation of spiroketals a) from dihydroxyketons. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Protecting Groups in Synthetic Organic Chemistry. (n.d.). University of Bristol. Retrieved January 14, 2026, from [Link]

  • Common methods for the preparation of spiroketals a) from dihydroxyketons. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Protecting group. (2023, December 1). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Comparative Guide to Catalytic Systems for Spiroketalization. (n.d.). BenchChem.
  • Technical Support Center: Stereoselective Spiroketal Formation. (n.d.). BenchChem.
  • Biosynthesis of lactones from diols mediated by an artificial flavin. (2021). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]

  • Thermodynamic and kinetic aspects of surface acidity. (1993). UNT Digital Library. Retrieved January 14, 2026, from [Link]

  • Epimerization of spiroacetals through acid-catalyzed heterolysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. (2021). PubMed Central. Retrieved January 14, 2026, from [Link]

  • What are some common causes of low reaction yields? (2023, April 26). Reddit. Retrieved January 14, 2026, from [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved January 14, 2026, from [Link]

  • Thermodynamic and kinetic reaction control. (2023, November 29). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Franck, X., et al. (2015). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. PubMed Central. Retrieved January 14, 2026, from [Link]

  • Application Notes and Protocols for Spiroketalization Reactions. (n.d.). BenchChem.
  • Sherry, B. D., & Toste, F. D. (2004). Metal-Catalyzed Regioselective Oxy-Functionalization of Internal Alkynes: An Entry into Ketones, Acetals, and Spiroketals. Organic Letters, 6(14), 2373–2376. [Link]

  • Paton, R. S., & Goodman, J. M. (2016). Computing organic stereoselectivity – from concepts to quantitative calculations and predictions. Chemical Society Reviews, 45(23), 6559-6573. [Link]

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Technical Support Center: Purification of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis and purification of this valuable spirocyclic scaffold.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its unique three-dimensional structure presents both opportunities for potent biological activity and challenges in its chemical synthesis and purification. Achieving high purity is critical for reliable downstream applications, from screening assays to preclinical studies.

This guide provides practical, field-proven advice in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind these challenges and offer robust, validated protocols for their resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities typically arise from three main sources:

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as a protected 4-piperidone derivative or the organometallic reagent used to install the gem-dimethyl group.

  • Reaction By-products: Side reactions, such as elimination or rearrangement of intermediates, can generate structurally related impurities that may be difficult to separate.

  • Degradation Products: The spirocyclic structure can be sensitive to certain acidic or basic conditions, potentially leading to ring-opening or other forms of degradation during workup or purification.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A multi-pronged analytical approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity analysis, allowing for the separation and quantification of the main compound from its impurities. A reverse-phase C18 column with a gradient elution of water/acetonitrile containing a modifier like trifluoroacetic acid (TFA) is a common starting point.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for each peak observed in the chromatogram, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used for quantitative analysis (qNMR) against a certified internal standard to determine absolute purity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile impurities.

Q3: My final product is an oil that is difficult to handle and purify. What can I do?

A3: Many free amines are oils at room temperature. Converting the amine to a stable, crystalline salt is a common and effective strategy. The hydrochloride (HCl) or hydrobromide (HBr) salts are often crystalline and can be precipitated from a suitable solvent system (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and hexane), which also helps in removing non-basic impurities.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Persistent Contamination with N-Boc-4-piperidone Starting Material

Q: My HPLC and NMR analysis show a significant amount of N-Boc-4-piperidone in my crude product after the initial reaction. How can I remove it?

A: This is a common issue indicating an incomplete reaction. The purification strategy depends on the scale and the desired purity.

Underlying Cause: The Grignard or organolithium reaction to form the tertiary alcohol intermediate may have been incomplete due to factors like reagent quality, moisture, or incorrect temperature control.

Solution 1: Acid-Base Extraction

This is a classical and effective method for separating the basic amine product from neutral or acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic product (this compound) will form a salt and move to the aqueous layer, while the neutral N-Boc-4-piperidone will remain in the organic layer.

  • Separate the layers. Repeat the extraction of the organic layer with 1 M HCl to ensure complete recovery of the product.

  • Combine the aqueous layers and wash with fresh ethyl acetate to remove any residual neutral impurities.

  • Basify the aqueous layer to a pH > 10 by the slow addition of a base like 2 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃). Ensure the solution is cooled in an ice bath during basification.

  • Extract the now basic aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Solution 2: Flash Column Chromatography

For smaller scales or when other impurities are present, flash chromatography can be effective.

Chromatography Conditions

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). The more polar amine product will elute later than the less polar N-Boc-4-piperidone. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can prevent peak tailing of the amine on the silica gel.

Workflow for Choosing a Purification Method

G start Crude Product with N-Boc-4-piperidone Impurity scale What is the scale of the reaction? start->scale large_scale Large Scale (> 1g) scale->large_scale Large small_scale Small Scale (< 1g) scale->small_scale Small extraction Perform Acid-Base Extraction large_scale->extraction chromatography Perform Flash Column Chromatography small_scale->chromatography purity_check Check Purity by HPLC/LC-MS extraction->purity_check chromatography->purity_check end_ok Product is Pure purity_check->end_ok >95% Purity end_not_ok Further Purification Needed purity_check->end_not_ok <95% Purity

Caption: Decision tree for purification method selection.

Issue 2: Product Fails to Crystallize as a Hydrochloride Salt

Q: I've performed the Boc-deprotection with HCl in dioxane, but upon adding an anti-solvent, my product separates as an oil instead of a crystalline solid. How can I induce crystallization?

A: Oiling out is a common problem when forming amine salts. It occurs when the product precipitates from a supersaturated solution faster than crystals can nucleate and grow.

Underlying Cause: The solubility of the hydrochloride salt in the chosen solvent system is too high, or there are residual impurities that are inhibiting crystallization.

Troubleshooting Steps:

  • Solvent System Modification: The choice of solvent is critical. If a single anti-solvent (like diethyl ether) causes oiling, try a mixture of solvents. For example, slowly add a less polar solvent like hexane to a solution of the oil in a minimal amount of a slightly more polar solvent like isopropanol or ethyl acetate.

  • Trituration: Vigorously stir or scratch the oil with a spatula in the presence of the anti-solvent. This mechanical agitation can provide the energy needed for nucleation.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Temperature Control: After adding the anti-solvent, try cooling the solution slowly. A gradual decrease in temperature (e.g., room temperature to 4°C, then to -20°C) can promote the formation of well-ordered crystals over an amorphous oil.

  • Re-purification of the Free Amine: If the above methods fail, it is likely that impurities are preventing crystallization. In this case, convert the salt back to the free amine (as described in Issue 1, Solution 1), re-purify the free amine by chromatography, and then attempt the salt formation again.

Data Summary for Salt Formation

Solvent System (Product in / Anti-solvent)Common OutcomeRecommendation
Dichloromethane / Diethyl EtherOften leads to oilingTry a different primary solvent.
Isopropanol / HexaneGood for inducing crystallizationAdd hexane slowly with vigorous stirring.
Ethyl Acetate / HeptaneCan be effectiveEnsure the product is fully dissolved before adding heptane.
Methanol / MTBEGood for larger scalesCool slowly after MTBE addition.
Issue 3: Identifying an Unknown Peak in HPLC Analysis

Q: My HPLC shows a consistent, unknown impurity peak with a similar retention time to my product. How can I identify it?

A: Identifying unknown impurities is crucial for process optimization and regulatory submissions.

Underlying Cause: The impurity could be a stereoisomer, a regioisomer formed during synthesis, or a degradation product.

Identification Workflow:

G start Unknown Peak in HPLC lcms Analyze by LC-MS start->lcms mass_match Does Mass Match Expected By-product? lcms->mass_match isolate Isolate Impurity via Prep-HPLC or Chromatography mass_match->isolate No or Unsure structure Elucidate Structure mass_match->structure Yes nmr Characterize by NMR (1H, 13C, COSY, HSQC) isolate->nmr nmr->structure end Impurity Identified structure->end

Caption: Workflow for unknown impurity identification.

Step-by-Step Protocol: Impurity Identification

  • LC-MS Analysis: The first step is to obtain the mass of the impurity. This will immediately tell you if it is an isomer of your product (same mass) or a different compound.

  • Forced Degradation Studies: To hypothesize the impurity's identity, subject a small sample of your pure product to stress conditions (e.g., heat, acid, base, oxidation). If the unknown peak increases under one of these conditions, it is likely a degradation product.

  • Isolation: If the impurity level is high enough (>1-2%), isolate it using preparative HPLC or careful flash chromatography.

  • Structural Elucidation: Once isolated, the pure impurity can be fully characterized by high-resolution mass spectrometry and a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to unambiguously determine its structure. SpiroChem, a contract research organization, highlights this workflow as critical for process optimization and regulatory filings.[2]

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of Spirocyclic Amines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. BenchChem.
  • BenchChem. (2025). Analytical methods for determining the purity of 2-Azaspiro[4.
  • Couty, F., & Evano, G. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 333–356. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Kerr, W. J., & Prieto, L. (2014). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Organic & Biomolecular Chemistry, 12(35), 6750–6765. [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. SpiroChem. [Link]

  • Vacher, B., et al. (1999). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 42(9), 1648–1660. [Link]

  • Vil, V., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 200–207. [Link]

  • Wang, Q., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Organic & Biomolecular Chemistry, 11(46), 8091–8096. [Link]

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Technical Support Center: Navigating the Scale-Up Synthesis of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the scale-up synthesis of spirocyclic compounds. Spirocycles, with their rigid three-dimensional structures, are increasingly vital scaffolds in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic cores.[1][2] However, the very structural rigidity that makes them attractive also presents significant hurdles in their synthesis, particularly when transitioning from bench-scale to kilogram-scale production.

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve common experimental challenges, ensuring your scale-up process is robust, efficient, and successful.

Troubleshooting Guide: From Reaction to Purification

This section addresses specific, frequently encountered problems during the scale-up of spirocyclization reactions.

Category 1: Reaction Performance and Yield

Q1: My spirocyclization reaction yield dropped dramatically when I moved from a 1g to a 100g scale. What are the most common culprits?

This is a classic scale-up challenge where "hidden variables" that are negligible at the bench scale become process-defining at a larger scale.[3] Low yields in spirocyclization reactions at scale often stem from issues related to mass and heat transfer, reagent stability, and impurity amplification.[3][4]

Core Issues & Causal Analysis:

  • Inefficient Mixing: A magnetic stir bar is effective for a 100 mL flask, but in a 5 L reactor, it cannot provide the necessary turbulence. This leads to poor mass transfer, creating localized "hot spots" or areas of high reagent concentration, which can promote side reactions or decomposition.

  • Thermal Gradients: Large reaction volumes are prone to uneven heating and cooling.[3] For temperature-sensitive spirocyclization reactions, localized overheating can degrade starting materials, products, or catalysts, leading to a significant drop in yield.

  • Reagent Addition Rate: The rate of adding a key reagent, which is often rapid on a small scale, becomes critical during scale-up. A fast addition can cause a dangerous exotherm or lead to the formation of undesired byproducts.

  • Impurity Amplification: A minor side reaction that produced a 1-2% impurity at the gram scale can become a major issue at the 100g scale, consuming a significant portion of your starting material and complicating purification.[3]

Troubleshooting Protocol: Diagnosing and Rectifying Low Yield

  • Review Your Mixing Setup:

    • Action: Replace magnetic stirring with mechanical overhead stirring. Select an appropriate impeller (e.g., pitched-blade turbine for good axial flow) to ensure homogeneity.

    • Rationale: Mechanical stirrers provide the power needed to maintain a uniform suspension and temperature throughout a large vessel, preventing localized concentration and temperature gradients.

  • Optimize Thermal Management:

    • Action: Use a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider controlling the addition rate of the limiting reagent to manage heat evolution.

    • Rationale: A jacketed reactor provides a large surface area for efficient heat exchange, allowing for precise temperature control, which is critical for reaction selectivity and stability.[3]

  • Conduct a Reagent Addition Study:

    • Action: On a small, representative scale, experiment with different addition times for your key reagent. Monitor the reaction progress and impurity profile by TLC or UPLC.

    • Rationale: This allows you to identify the optimal addition rate that maximizes yield while minimizing side reactions before committing to a large-scale run.

  • Re-evaluate Reagent Purity:

    • Action: Ensure the purity of all reagents and solvents. Trace amounts of water or other impurities can inhibit catalysts or promote undesired pathways.[4]

    • Rationale: Contaminants that are insignificant at a small scale can have a catalytic effect on side reactions when molar quantities are increased.

Category 2: Stereocontrol and Isomer Ratios

The creation of the spirocyclic core involves forming a quaternary stereocenter, making stereocontrol a paramount challenge.[5][6]

Q2: I am struggling with poor diastereoselectivity in my spirocyclization. How can I improve the ratio of my desired stereoisomer?

Achieving high diastereoselectivity is a function of controlling the reaction's transition state energy. This can be influenced by a variety of factors, from temperature to the choice of catalyst and solvent.[4][7]

Causality-Driven Optimization Strategy:

  • Thermodynamic vs. Kinetic Control: First, determine the nature of your reaction. A reaction under kinetic control forms the product that is fastest to form, while a thermodynamic reaction forms the most stable product.[7]

    • To favor the kinetic product: Run the reaction at a lower temperature.

    • To favor the thermodynamic product: Use higher temperatures or longer reaction times to allow the mixture to equilibrate to the most stable isomer.

  • Catalyst/Reagent Control: The choice of catalyst or reagent is often the most powerful tool for influencing stereoselectivity. Chiral catalysts, ligands, or auxiliaries can create a chiral environment that favors the formation of one stereoisomer.[4][7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state, directly impacting the diastereomeric ratio.[7] A solvent screen is a highly recommended optimization step.

// Nodes Stereoselectivity [label="Diastereomeric Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Control [label="Reaction Control", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinetic [label="Kinetic Product\n(Lower Temp)", fillcolor="#FFFFFF", fontcolor="#202124"]; Thermodynamic [label="Thermodynamic Product\n(Higher Temp)", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Catalyst / Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; ChiralCat [label="Chiral Catalysts\n(e.g., Cinchona-derived)", fillcolor="#FFFFFF", fontcolor="#202124"]; Substrate [label="Substrate Control", fillcolor="#F1F3F4", fontcolor="#202124"]; DirectingGroups [label="Bulky / Directing Groups", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="Solvent Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; Polarity [label="Polarity & Coordinating Ability", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Stereoselectivity -> Control [color="#5F6368"]; Stereoselectivity -> Catalyst [color="#5F6368"]; Stereoselectivity -> Substrate [color="#5F6368"]; Stereoselectivity -> Solvent [color="#5F6368"];

Control -> Kinetic [color="#5F6368"]; Control -> Thermodynamic [color="#5F6368"]; Catalyst -> ChiralCat [color="#5F6368"]; Substrate -> DirectingGroups [color="#5F6368"]; Solvent -> Polarity [color="#5F6368"]; }

Caption: Key factors influencing stereoselectivity.

Experimental Protocol: Systematic Screening of Solvents to Optimize Diastereoselectivity

  • Setup: Prepare 5-10 small-scale reactions (e.g., 100 mg) in parallel using identical starting material concentrations, temperatures, and stirring rates.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Methanol). Ensure your starting materials are soluble in all selected solvents.

  • Execution: Run all reactions for the same amount of time.

  • Analysis: Quench each reaction and take a small aliquot of the crude mixture. Analyze the diastereomeric ratio (d.r.) by ¹H NMR or chiral HPLC/SFC.

  • Evaluation: Compare the d.r. across the different solvents to identify the optimal choice for scale-up. The solvent that provides the best selectivity and a clean reaction profile is the lead candidate.

Category 3: Purification and Isolation

The purification of spirocyclic compounds is notoriously difficult due to the presence of stereoisomers and other closely related impurities that often have very similar physical properties.[7][8]

Q3: My spirocyclic product co-elutes with an impurity/diastereomer during flash chromatography. What are my options for scalable purification?

When standard flash chromatography fails, a more systematic and often higher-resolution approach is required. The choice of method depends on the scale, the nature of the impurities, and whether the separation is chiral or achiral.[9]

Comparison of Scalable Purification Techniques

TechniqueBest ForAdvantagesDisadvantages
Flash Chromatography Routine achiral separations, removing major impurities.Fast, cost-effective, highly scalable.[9]Limited resolution for closely-eluting isomers.[7]
Preparative HPLC Difficult achiral or chiral separations requiring high resolution.Well-established, high resolving power.[7][9]High solvent consumption, long run times, expensive.[10]
Supercritical Fluid Chromatography (SFC) Chiral separations at preparative scale.High throughput, reduced solvent use, faster than HPLC.[9]Requires specialized equipment.
Crystallization Obtaining high-purity final compounds, especially APIs.Highly scalable, very cost-effective at large scale, provides excellent purity.[9]Can be difficult to develop a suitable crystallization process.

Troubleshooting Protocol: Improving Chromatographic Separation

  • Optimize the Mobile Phase (Flash/HPLC):

    • Action: If you are using a hexane/ethyl acetate system, try switching to a different solvent system with alternative selectivity, such as dichloromethane/methanol. Adding a small amount of modifier (e.g., triethylamine for basic compounds, acetic acid for acidic ones) can also dramatically improve peak shape and resolution.[8]

    • Rationale: Different solvents interact with the stationary phase and your compound in unique ways, altering the relative retention times of your product and impurities.

  • Change the Stationary Phase:

    • Action: If silica gel is not providing separation, try a different stationary phase. Diol-bonded or amino-bonded silica can offer different selectivity for polar compounds. For reversed-phase HPLC, switching between C18 and Phenyl-Hexyl columns can resolve co-eluting peaks.[8]

    • Rationale: The surface chemistry of the stationary phase is a primary driver of separation. Changing it is a powerful way to resolve difficult mixtures.

  • Employ Dry Loading:

    • Action: Instead of dissolving your crude material in a strong solvent for loading, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and load this onto the top of your column.

    • Rationale: Dry loading results in a very narrow application band at the top of the column, which prevents band broadening and significantly improves the resolution of early-eluting compounds.[8]

Frequently Asked Questions (FAQs)

Q: Are there any specific safety concerns to be aware of when scaling up spirocyclization reactions? A: Yes. Beyond standard chemical safety, be particularly mindful of:

  • Highly Exothermic Reactions: Some cyclization reactions can release a significant amount of heat. A reaction calorimetry study is recommended during early development to identify and mitigate thermal risks before scaling up.[3]

  • Hazardous Reagents: Many synthetic routes employ hazardous materials (e.g., toxic cyanide sources, potentially explosive nitro compounds).[1] Ensure that your scale-up facility is equipped to handle these materials safely and that robust quenching and waste disposal procedures are in place.

  • Pressure Buildup: Reactions that evolve gas (e.g., hydrogenation) can behave very differently in large reactors where headspace volume and pressure change.[3] Ensure your reactor is properly vented.

Q: Can continuous flow chemistry be a solution for scaling up spiro compound synthesis? A: Absolutely. Continuous flow processing can be an excellent strategy for overcoming many scale-up challenges. By pumping reagents through a heated and pressurized tube or reactor, you can achieve superior control over reaction parameters like temperature, pressure, and mixing. This often leads to higher yields, better selectivity, and improved safety, especially for highly exothermic or fast reactions.[11] It is a promising technique for the efficient synthesis of chiral spiro compounds.[11]

Q: My spiro compound appears to be unstable during workup or purification. What should I do? A: Compound stability can be a significant issue, especially for strained ring systems.[12]

  • Test Stability: Before workup, take a small sample of your reaction mixture and expose it to the planned workup conditions (e.g., acidic or basic wash). Use TLC or LCMS to see if degradation occurs.[13]

  • Gentler Purification: If your compound is unstable on silica, consider alternative purification methods like preparative HPLC with a buffered mobile phase or solid-phase extraction (SPE) which can be much gentler.[10]

  • Minimize Exposure: Keep the compound cold when possible and minimize its time in solution or on the chromatography column.

References

  • BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.
  • Zhuravlev, F. A., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
  • Reddy, B. V. S., et al. (2014). Streocontrolled Construction of Six Vicinal Stereogenic Centers on Spiropyrazolones via Organocascade Michael/Michael/1,2-Addition Reactions. Organic Letters.
  • BenchChem. (n.d.). Technical Support Center: Scalable Purification of Spiro Intermediates. BenchChem Technical Support.
  • BenchChem. (n.d.). Overcoming challenges in the purification of spirocyclic alcohols. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Spirocyclization Reactions. BenchChem Technical Support.
  • Roche, C., et al. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • Nandi, P., et al. (2021). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. Chemistry – An Asian Journal.
  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Taylor, M. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Journal of Organic Chemistry.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • Syngene. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Syngene International Ltd.
  • Cores, A., et al. (2020). Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions. In Comprehensive Organic Synthesis.
  • Wünsch, B., et al. (2017). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry.

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Preventing degradation of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Introduction: The Challenge of Spirocycle Stability

Welcome to the technical support guide for this compound. As a valued researcher, you understand the unique advantages of spirocyclic scaffolds in drug discovery, particularly their ability to enhance metabolic stability and permeability by providing a three-dimensional architecture.[1] However, the very features that make these molecules desirable also introduce specific stability challenges. The inherent functionalities of this compound—a tertiary amine within a piperidine ring and an ether in a tetrahydrofuran ring—create potential sites for degradation that must be controlled to ensure the integrity of your experiments and the validity of your results.

This guide is structured to provide rapid answers to common questions and in-depth troubleshooting protocols for complex stability issues. We will delve into the causality behind storage recommendations and provide self-validating experimental workflows to empower you to maintain the purity and efficacy of your compound.

Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: The compound's stability is directly influenced by its environment. Based on its structure, which contains a tertiary amine, it is susceptible to oxidation and is likely hygroscopic.[2] Therefore, a multi-faceted approach to storage is critical. We recommend the conditions summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow the rate of all potential degradation reactions. Storing below 30°C is essential for amines to minimize volatility and maintain stability.[2]
Atmosphere Inert Gas (Argon or Nitrogen)The tertiary amine is a primary site for oxidation, which can lead to the formation of N-oxide impurities.[3] An inert atmosphere displaces oxygen, directly preventing this pathway.
Light Exposure Protect from Light (Amber Vial)Photolytic degradation is a common pathway for complex organic molecules. Storing in an amber vial or wrapping the container in aluminum foil is a mandatory precaution.[3]
Moisture Tightly Sealed Container in a Dry EnvironmentAmines are often hygroscopic and can absorb atmospheric moisture.[2] This moisture can act as a reagent or solvent for hydrolytic degradation or other reactions. Using a desiccator is also recommended.
Container High-Density Polyethylene (HDPE) or Borosilicate GlassIt is crucial to use containers made from non-reactive materials to prevent contamination and ensure the compound's integrity.[2]

Q2: I received the compound as a solid. Does it need to be stored under an inert atmosphere immediately?

A2: Yes. While solid-state degradation is typically slower than in solution, surface oxidation can still occur over time, especially if the compound has a high surface area. For long-term storage, it is best practice to transfer the vial into a larger container or glove bag, purge with an inert gas like argon or nitrogen, and then seal it tightly.

Q3: For how long is the compound stable under the recommended conditions?

A3: When stored under the ideal conditions outlined in Table 1, this compound is expected to remain stable for an extended period. However, we recommend re-analyzing the purity of any stock that has been stored for over 12 months or has been opened multiple times. Frequent opening of the container can introduce atmospheric oxygen and moisture, compromising the ideal storage environment.

Q4: My experiment requires dissolving the compound in a solvent. What are the best practices for preparing and storing solutions?

A4: Solution-state stability is a major concern. Once dissolved, the compound's susceptibility to degradation increases.

  • Solvent Choice: Use high-purity, anhydrous solvents. If using a protic solvent like methanol or water, be aware that it may facilitate hydrolysis under certain pH conditions.

  • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Short-Term Storage: If a solution must be stored, even for a short period, it should be kept refrigerated (2-8°C), protected from light, and purged with inert gas before sealing. Use a vial with a PTFE-lined septum cap for the best seal.

  • Avoid Buffers: Do not store the compound in acidic or basic buffers, as these conditions can catalyze hydrolysis and ring-opening.[3]

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a logical workflow and detailed protocols for when you suspect degradation has occurred or wish to proactively understand the compound's stability limits in your specific experimental matrix.

Issue: I see new peaks in my HPLC/LC-MS analysis after storing the compound.

This is a classic sign of degradation. The key is to identify the degradation pathway to prevent it in the future. The following workflow will guide you through a systematic investigation.

Diagram 1: Troubleshooting Workflow for Suspected Degradation

G start Degradation Suspected (e.g., new HPLC peaks, color change) hplc 1. Confirm with Stability-Indicating HPLC/UPLC-MS Method start->hplc check_purity Are new peaks confirmed and separated from parent? hplc->check_purity fds 2. Initiate Forced Degradation Study (Stress Testing) check_purity->fds  Yes no_issue No Degradation Detected. Review analytical method or check for contamination. check_purity->no_issue No   analyze 3. Analyze Stressed Samples with UPLC-MS/HRMS fds->analyze identify 4. Identify Degradants & Determine Degradation Pathway analyze->identify remediate 5. Refine Storage & Handling Protocol Based on Findings identify->remediate end Compound Integrity Restored remediate->end

Caption: A logical workflow for diagnosing and addressing compound degradation.

Q5: What are the primary chemical liabilities of this compound?

A5: The structure contains two key functional groups prone to specific degradation pathways: the tertiary amine and the ether linkage within the spirocyclic system. Understanding these liabilities is the first step in troubleshooting.

Diagram 2: Potential Degradation Pathways

G parent This compound (Parent Compound) n_oxide N-Oxide Degradant parent->n_oxide Tertiary Amine Oxidation hydrolysis_product Ring-Opened Product (Hydrolysis) parent->hydrolysis_product Ether/Amine Hydrolysis stressor_ox Oxidative Stress (e.g., O₂, H₂O₂) stressor_ox->parent stressor_hydro Hydrolytic Stress (e.g., Acid/Base, H₂O) stressor_hydro->parent

Caption: Key degradation pathways for this compound.

Q6: How do I perform a forced degradation study to identify which pathway is causing my issue?

A6: A forced degradation (or stress testing) study is an essential tool for elucidating degradation pathways and developing stability-indicating analytical methods.[4] The goal is to induce 5-20% degradation; too little gives no information, while too much can lead to secondary degradants that confuse the analysis.[3] The following protocol outlines standard conditions that should be optimized for your specific needs.

Protocol: Forced Degradation Study

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

  • Applying Stress Conditions:

    • Set up separate reactions for each stress condition as described in the table below. Include a control sample (stock solution at room temperature, protected from light) for comparison.

Stress ConditionProtocolTarget
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C. Pull timepoints at 2, 6, 12, and 24 hours. Neutralize aliquots with 0.1 M NaOH before analysis.[3]To test the stability of the ether and amine linkages in an acidic environment.
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at 60°C. Pull timepoints at 2, 6, 12, and 24 hours. Neutralize aliquots with 0.1 M HCl before analysis.[3]To test for base-catalyzed degradation pathways.
Oxidation Mix stock solution with 3% H₂O₂. Keep at room temperature. Pull timepoints at 2, 6, 12, and 24 hours.[3]To directly test the susceptibility of the tertiary amine to oxidation.
Thermal Stress Place the solid compound in a 70°C oven. Pull samples at 1, 3, and 7 days. Dissolve in solvent for analysis.[3]To assess the intrinsic thermal stability of the molecule in the solid state.
Photostability Expose the solid compound and a solution to a calibrated light source that meets ICH Q1B requirements (combination of UV and visible light). Shield a control sample in aluminum foil.[3]To determine light sensitivity.
  • Analysis:

    • Analyze all samples (including the control) using a stability-indicating UPLC-MS method.[5] The mass spectrometer is crucial for obtaining the molecular weights of the degradation products, which provides the first clues to their structures.[3]

    • Compare the chromatograms from the stressed samples to the control. If a peak seen in your stored sample matches a peak generated under a specific stress condition (e.g., the oxidative stress sample), you have likely identified the degradation pathway.

Q7: My compound seems to be degrading on the HPLC column itself. What can I do?

A7: This is known as on-column degradation and can be challenging.

  • Cause: The stationary phase of the column (especially residual acidic silanol groups on C18 columns) can catalyze degradation.

  • Solution 1: Modify Mobile Phase: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active sites on the column.

  • Solution 2: Faster Analysis: Use a shorter column, a higher flow rate, or a faster gradient to minimize the time the compound spends on the column.[5]

  • Solution 3: Change Diluent: Dissolve your sample in an aprotic solvent (e.g., acetonitrile) to minimize hydrolysis before injection.[5]

By systematically applying these principles and protocols, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible research outcomes.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Retrieved from [Link]

  • Lämmer, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4667–4677. Available at: [Link]

  • Kotseridis, Y., et al. (2001). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 49(9), 4137–4142. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. ATSDR. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJPBMS. Retrieved from [Link]

  • Pharma Learning In Depth. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry [Video]. YouTube. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,8-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decane. PubChem. Retrieved from [Link]

  • Yamashita, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(11), 1886-1896. Available at: [Link]

  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(43), 10730-10734. Available at: [Link]

  • Dandapani, S., et al. (2010). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. ACS Combinatorial Science, 12(4), 375-382. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(32), 10776-10793. Available at: [Link]

  • Halley, J., et al. (2019). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences, 108(12), 3844-3853. Available at: [Link]

Sources

Technical Support Center: Addressing Low Reactivity of Precursors in Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low precursor reactivity during the synthesis of complex spirocyclic frameworks. As a Senior Application Scientist, my goal is to provide not just procedural solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

This resource is structured to provide rapid answers to common questions through our FAQs, followed by in-depth troubleshooting guides that offer detailed, step-by-step protocols and expert insights into overcoming specific reactivity hurdles.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in spirocyclization are a frequent challenge and often stem from several key factors. A systematic troubleshooting approach is the most effective strategy.[1] Begin by evaluating:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration may not be ideal for your specific substrate. Some reactions require higher temperatures to overcome activation energy barriers, while others benefit from lower temperatures to minimize side reactions.[1][2]

  • Inefficient Catalyst or Reagent: The chosen catalyst, ligand, or reagents may not be optimal for your transformation. The purity and activity of these components are critical.[3]

  • Precursor Purity: Impurities in your starting material can interfere with the reaction, sometimes poisoning the catalyst.[3][4][5]

  • Substrate Reactivity: The inherent electronic and steric properties of your precursor may be hindering the desired cyclization.

Q2: How does the structure of my precursor impact its reactivity in spirocyclization?

A2: The substrate's structure is a critical determinant of reactivity. Key factors include:

  • Steric Hindrance: Bulky groups near the reacting centers can prevent the necessary orbital overlap for bond formation, thus impeding cyclization.[2]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can significantly alter the nucleophilicity or electrophilicity of the reacting partners. For instance, chalcones with strong electron-withdrawing groups can be less reactive in oxidative cyclizations.[3][6]

  • Conformational Constraints: The precursor's ability to adopt the correct conformation for cyclization is crucial. Cyclic precursors, for example, may have pre-organized conformations that can either favor or disfavor the reaction.[7] In some cases, the Thorpe-Ingold effect, where substituents on a carbon atom favor cyclization, can be a contributing factor.[8]

  • Ring Strain: In certain strategies, ring strain in the precursor can be a powerful driving force for promoting reactivity and achieving efficient spirocycle formation.[9]

Q3: My reaction has stalled with significant starting material remaining. What should be my immediate troubleshooting steps?

A3: If your reaction stalls, consider the following immediate actions:

  • Re-evaluate Reagent Stoichiometry and Purity: Ensure that all reagents were added in the correct amounts and that they have not degraded.[4][5] Oxidizing agents, in particular, can lose activity over time.[3]

  • Increase Temperature: If thermal stability allows, gradually increasing the reaction temperature can help overcome the activation energy barrier.[3]

  • Add More Reagent/Catalyst: If you suspect catalyst deactivation or reagent consumption through side reactions, a careful addition of more of the limiting reagent or catalyst may restart the reaction.[4] Monitor closely by TLC or LC-MS.

  • Check for Inhibitors: Ensure your glassware is scrupulously clean and that solvents are properly purified. Trace impurities can act as reaction inhibitors.[4][5]

Q4: Can changing the catalyst or ligand improve the reactivity of a stubborn precursor?

A4: Absolutely. The choice of catalyst and ligand is paramount, especially in metal-catalyzed spirocyclizations. Different ligands can dramatically alter the steric and electronic environment of the metal center, influencing both yield and stereoselectivity.[1] For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, screening different Mandyphos ligands has been shown to significantly impact reaction outcomes.[1][10] A systematic screening of various catalysts and ligands is a standard and often successful optimization strategy.[2][11]

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Unreactive Precursors

Low reactivity can often be overcome by systematically optimizing the reaction parameters. This guide provides a logical workflow for this process.

Workflow for Optimizing Reaction Conditions

G cluster_0 Optimization Workflow Start Low Reactivity Observed Temp Screen Temperature Gradient (-20°C to Reflux) Start->Temp Conc Vary Concentration (0.01 M to 1 M) Temp->Conc Solvent Screen Solvent Polarity (Toluene, THF, DCM, MeCN) Conc->Solvent Result Improved Reactivity? Solvent->Result End Proceed to Catalyst Screening Result->End No Success Reaction Optimized Result->Success Yes

Caption: A systematic workflow for optimizing reaction conditions.

Step-by-Step Protocol for Parameter Screening:
  • Temperature Screening:

    • Rationale: Temperature directly influences reaction kinetics. Lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy, while higher temperatures provide the energy to overcome significant activation barriers.[2]

    • Protocol: Set up a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 80 °C, and reflux). Monitor each reaction by TLC or LC-MS at regular intervals to assess conversion.

  • Concentration Screening:

    • Rationale: For intramolecular reactions like spirocyclization, higher dilution can disfavor intermolecular side reactions. Conversely, some reactions may require a higher concentration to proceed efficiently.

    • Protocol: Once an optimal temperature is identified, run the reaction at varying concentrations (e.g., 0.01 M, 0.1 M, 0.5 M). Analyze the product-to-byproduct ratio to determine the ideal concentration.

  • Solvent Screening:

    • Rationale: The solvent can affect precursor solubility, reagent stability, and the stabilization of transition states.

    • Protocol: Test a range of solvents with varying polarities and coordinating abilities (e.g., non-polar: toluene, hexanes; polar aprotic: THF, DCM, acetonitrile; polar protic: if compatible with reagents).

Guide 2: Enhancing Precursor Reactivity Through Catalyst and Reagent Selection

When optimizing conditions is insufficient, the issue may lie with the catalytic system or the reagents themselves.

Data Presentation: Catalyst & Ligand Effects

The following table summarizes the impact of different ligands on a nickel-catalyzed enantioselective lactone α-spirocyclization, illustrating the profound effect ligand choice can have on yield and enantioselectivity.[1][10]

EntryCatalystLigandBaseSolventYield (%)ee (%)
1Ni(COD)₂SL-M001-1LHMDSTBME9083
2Ni(COD)₂SL-M009-1LHMDSTBME9769
3Ni(COD)₂(R)-BINAPLHMDSTBME<5N/A
4Pd(dba)₂SL-M001-1LHMDSTBME0N/A

Data adapted from studies on nickel-catalyzed spirocyclization.[10]

Protocol for Catalyst/Ligand Screening:
  • Rationale: The electronic and steric properties of the catalyst-ligand complex are crucial for activating the precursor and controlling the reaction pathway. A library of ligands with systematic variations can help identify the optimal choice.[2][11]

  • Step-by-Step Methodology:

    • Prepare a stock solution of your precursor and any common reagents.

    • In parallel reaction vials, dispense the stock solution.

    • To each vial, add a different catalyst/ligand combination from a pre-selected library (e.g., various phosphine ligands, N-heterocyclic carbenes, or chiral auxiliaries).

    • Run the reactions under the previously optimized conditions (from Guide 1).

    • Analyze the outcome of each reaction by LC-MS or chiral HPLC to determine both conversion and stereoselectivity.

Activating Stubborn Functional Groups:

Some functional groups are inherently poor nucleophiles or electrophiles. For example, amides are typically unreactive carbonyls.[8] However, under specific oxidative conditions, they can be induced to participate in spirocyclization.

  • Example Strategy: Oxidative Spirocyclization of β-Furyl Amides

    • Challenge: Amides are generally poor nucleophiles.

    • Solution: Using a strong oxidant like meta-chloroperbenzoic acid (m-CPBA) can initiate an oxidation-spirolactonization-oxidation cascade, effectively cleaving the "inert" amide group and forming the desired spirocycle.[8] This highlights how unconventional reagents can unlock reactivity in challenging substrates.

Guide 3: Substrate Modification and Alternative Strategies

If the precursor itself is the root cause of low reactivity, direct modification or a change in synthetic strategy may be necessary.

Conceptual Diagram: Addressing Substrate-Based Issues

G cluster_1 Substrate-Based Troubleshooting Start Persistent Low Reactivity Modify Modify Precursor Structure Start->Modify Alternative Alternative Synthetic Route Start->Alternative Protecting Alter Protecting Groups to reduce steric hindrance Modify->Protecting Electronics Change Substituents to modify electronics Modify->Electronics Strain Introduce Ring Strain as a driving force Modify->Strain

Caption: Decision tree for tackling substrate-inherent reactivity problems.

Strategies for Substrate Modification:
  • Altering Steric Environment: If steric hindrance is suspected, try modifying protecting groups to be less bulky.[2] This can change the conformational preference of the substrate and open up the reaction site.

  • Modulating Electronics: The reactivity of aromatic precursors in dearomative spirocyclizations can be highly dependent on the electronic nature of the ring.[12] Adding or changing substituents can make the ring more susceptible to the desired transformation. For example, substrates lacking a p-methoxy substituent have failed to undergo spirocyclization in some hypervalent iodine-mediated reactions.[13][14]

  • Leveraging Ring Strain: Incorporating strained rings, like bicyclobutanes, into the precursor can provide a thermodynamic driving force for the reaction, enabling spirocyclization under mild, catalyst-free conditions.[9] This is a powerful strategy for constructing complex spirocycles efficiently.

References

  • Benchchem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • MDPI. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions.
  • Royal Society of Chemistry. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science.
  • National Institutes of Health. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC.
  • Benchchem. (2025). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis.
  • ACS Publications. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis.
  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • Sci-Hub. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis.
  • Frontiers. (n.d.). The Cascade[8][15]-Hydride Shift/Intramolecular C(sp3)–H Activation: A Powerful Approach to the Construction of Spiro-Tetrahydroquinoline Skeleton. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Benchchem. (n.d.). Troubleshooting low yields in the oxidative cyclization of chalcones.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • ResearchGate. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
  • ACS Publications. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.
  • ACS Publications. (2024). Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes. Organic Letters.
  • National Institutes of Health. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
  • ResearchGate. (2014). The Effect of Host Structure on the Selectivity and Mechanism of Supramolecular Catalysis of Prins Cyclizations.
  • National Institutes of Health. (2024). Exploring the substrate stereoselectivity and catalytic mechanism of nonribosomal peptide macrocyclization in surugamides biosynthesis. PMC.
  • YouTube. (2015). Reactivity-effect of substrate structure, Leaving (CHE).
  • YouTube. (2022). Reactivity-the effact of substrate structure, attaking nucleophile, leaving group, and mediam.
  • YouTube. (2023). Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium on the Reac.

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Validation & Comparative

A Comparative Guide to the Sigma-1 and Sigma-2 Receptor Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sigma receptors, classified as sigma-1 (σ₁) and sigma-2 (σ₂), are enigmatic and crucial targets in contemporary pharmacology. Initially misidentified as opioid receptors, they are now understood to be unique protein entities involved in a myriad of cellular functions and pathological states, including neurodegenerative diseases, psychiatric disorders, and cancer. The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a promising chemotype for the development of selective sigma receptor ligands. This guide provides a comparative analysis of the sigma-1 versus sigma-2 receptor binding affinities of derivatives of this scaffold.

While this guide is centered on the 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane core structure, a comprehensive search of peer-reviewed scientific literature and chemical databases did not yield specific binding affinity data for this exact compound. Therefore, to provide valuable insights for researchers in the field, this document will focus on the experimentally determined binding affinities of closely related analogs, primarily drawing from the pivotal work of Tian et al. (2020) in Bioorganic & Medicinal Chemistry. This approach allows for a robust discussion of the structure-activity relationships (SAR) within this chemical series, providing a predictive framework for the design of future ligands.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities of a series of 1-oxa-8-azaspiro[4.5]decane derivatives for the sigma-1 and sigma-2 receptors, as determined by radioligand binding assays.[1] The data presented are crucial for understanding the selectivity profile of this chemical class.

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives

CompoundR GroupKi (σ₁) [nM]Ki (σ₂) [nM]Selectivity (Ki σ₂ / Ki σ₁)
Derivative 1 4-fluorobenzyl1.8 ± 0.234.5 ± 3.119.2
Derivative 2 4-chlorobenzyl1.5 ± 0.130.1 ± 2.520.1
Derivative 3 4-bromobenzyl1.2 ± 0.125.8 ± 2.221.5
Derivative 4 4-iodobenzyl0.9 ± 0.120.7 ± 1.823.0
Derivative 5 4-methoxybenzyl0.47 ± 0.0520.8 ± 1.944.3
Derivative 6 3,4-dimethoxybenzyl0.8 ± 0.115.3 ± 1.319.1
Derivative 7 2-(4-fluorophenyl)ethyl12.1 ± 1.1>1000>82.6

Data extracted from Tian, J., et al. (2020).[1]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 allows for a clear elucidation of the structure-activity relationships of the 1-oxa-8-azaspiro[4.5]decane scaffold.

  • Influence of the Benzyl Substituent: Substitution on the benzyl ring significantly modulates binding affinity and selectivity. Halogen substitution at the 4-position of the benzyl ring (Derivatives 1-4) results in high, nanomolar affinity for the σ₁ receptor. Affinity appears to increase with the size and polarizability of the halogen, with the iodo-substituted compound (Derivative 4) exhibiting the highest affinity in this subset.

  • Impact of Methoxy Substitution: The introduction of a methoxy group at the 4-position (Derivative 5) leads to the most potent σ₁ ligand in the series (Ki = 0.47 nM) and the highest selectivity over the σ₂ receptor (44.3-fold).[1] This suggests that the electron-donating nature and the potential for hydrogen bonding of the methoxy group are favorable for σ₁ receptor interaction.

  • Effect of Linker Length: Extending the linker between the spirocyclic core and the aromatic ring by a methylene group (Derivative 7) dramatically reduces affinity for the σ₁ receptor and abolishes significant binding to the σ₂ receptor. This indicates a stringent spatial requirement for optimal receptor engagement.

Below is a diagram illustrating the core chemical structure of the this compound and the parent scaffold.

Caption: Chemical structures of the 1-oxa-8-azaspiro[4.5]decane scaffold and the 2,2-dimethyl derivative.

Experimental Methodologies

The determination of binding affinities for sigma receptors is predominantly achieved through competitive radioligand binding assays. These assays are fundamental in drug discovery, providing quantitative measures of a ligand's potency at its target.

Protocol 1: Sigma-1 Receptor Competitive Binding Assay

This protocol is adapted from the methods described by Chu and Ruoho (2015).[2]

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ₁ receptor.

Materials:

  • Radioligand: -Pentazocine, a selective σ₁ receptor ligand.

  • Membrane Preparation: Guinea pig brain membranes, which have a high density of σ₁ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the -pentazocine stock to a working concentration of ~5 nM in the assay buffer.

    • Thaw the guinea pig brain membrane preparation on ice and resuspend to a final concentration of approximately 100 µg of protein per assay tube.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 25 µL of -pentazocine, and 25 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM haloperidol, 25 µL of -pentazocine, and 25 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations, 25 µL of -pentazocine, and 25 µL of membrane preparation.

  • Incubation: Incubate the assay tubes at 37°C for 150 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-2 Receptor Competitive Binding Assay

This protocol is adapted from the methods described by Abate et al. (2020) and Chu and Ruoho (2015).[3][4]

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ₂ receptor.

Materials:

  • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG), a non-selective sigma receptor ligand.

  • Masking Agent: (+)-Pentazocine, a selective σ₁ receptor ligand, to block the binding of [³H]-DTG to σ₁ receptors.

  • Membrane Preparation: Rat liver membranes, which express both σ₁ and σ₂ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the [³H]-DTG stock to a working concentration of ~10 nM in the assay buffer.

    • Prepare a stock solution of (+)-pentazocine to a final assay concentration of 300 nM.

    • Thaw the rat liver membrane preparation on ice and resuspend to a final concentration of approximately 150 µg of protein per assay tube.

  • Assay Setup (in triplicate):

    • To all tubes, add (+)-pentazocine to a final concentration of 300 nM to mask the σ₁ receptors.

    • Total Binding: Add 50 µL of assay buffer, 25 µL of [³H]-DTG, and 25 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM haloperidol, 25 µL of [³H]-DTG, and 25 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations, 25 µL of [³H]-DTG, and 25 µL of membrane preparation.

  • Incubation: Incubate the assay tubes at room temperature for 120 minutes.

  • Termination and Filtration:

    • Terminate the reaction and filter as described in Protocol 1.

  • Quantification:

    • Quantify the radioactivity as described in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the IC₅₀ and Ki values for the σ₂ receptor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Buffer) setup_tubes Set up Assay Tubes (Total, Non-specific, Competitive) prep_reagents->setup_tubes prep_membranes Prepare Receptor Membrane Homogenate prep_membranes->setup_tubes incubation Incubate to Reach Equilibrium setup_tubes->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 & Ki Determination) counting->data_analysis

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 1-oxa-8-azaspiro[4.5]decane scaffold represents a valuable starting point for the development of potent and selective sigma receptor ligands. The available data on its derivatives indicate that this chemical class has a predisposition for high affinity at the σ₁ receptor, with selectivity over the σ₂ receptor being tunable through substitutions on the N-benzyl moiety. Specifically, the introduction of a 4-methoxybenzyl group confers the highest σ₁ affinity and selectivity.

While no direct binding data for this compound is currently available, the established SAR for this class suggests that it would likely exhibit significant σ₁ receptor affinity. The gem-dimethyl substitution at the 2-position of the tetrahydrofuran ring may influence the conformational flexibility of the ligand, which could in turn affect its binding profile.

Future research should focus on the synthesis and pharmacological evaluation of this compound and its derivatives to directly assess their sigma receptor affinities. Further exploration of substitutions on both the piperidine and tetrahydrofuran rings will undoubtedly provide a more comprehensive understanding of the SAR for this promising class of compounds, paving the way for the development of novel therapeutic agents targeting sigma receptors.

References

  • Tian, J., He, Y., Deuther-Conrad, W., Fu, H., Xie, F., Zhang, Y., Wang, T., Zhang, X., Zhang, J., Brust, P., Huang, Y., & Jia, H. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Abate, C., Niso, M., Berardi, F., & Colabufo, N. A. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Abate, C., & Maurice, T. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International journal of molecular sciences, 24(21), 15868. [Link]

  • Yousuf, M., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

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A Comparative Efficacy Analysis of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane and Pilocarpine as Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Landscape of Muscarinic Acetylcholine Receptor Agonists

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] With five distinct subtypes (M1-M5), these receptors are implicated in a wide array of physiological processes, including cognitive function, smooth muscle contraction, and glandular secretion. Consequently, they have emerged as attractive therapeutic targets for a variety of disorders.

Pilocarpine, a naturally occurring alkaloid, has long been the benchmark for non-selective muscarinic agonists.[2] Its clinical utility in the treatment of glaucoma and xerostomia (dry mouth) is well-established, primarily attributed to its activity at M3 receptors which leads to increased aqueous humor outflow and saliva secretion, respectively. However, its lack of subtype selectivity often results in a broad range of side effects, limiting its therapeutic window.

The quest for more selective muscarinic agonists has led to the exploration of novel chemical scaffolds. Among these, the 1-oxa-8-azaspiro[4.5]decane core structure has shown promise in yielding compounds with preferential activity at the M1 receptor subtype. The M1 receptor is a key player in cognitive processes, and M1-selective agonists are being investigated as potential treatments for Alzheimer's disease and other cognitive disorders. This guide provides a comparative analysis of the efficacy of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, a representative of this newer class of compounds, against the established non-selective agonist, pilocarpine.

Comparative Efficacy: A Tale of Two Muscarinic Agonists

The fundamental difference in the pharmacological profiles of pilocarpine and the 1-oxa-8-azaspiro[4.5]decane class of compounds lies in their selectivity for muscarinic receptor subtypes. Pilocarpine acts as a non-selective agonist, binding to and activating multiple mAChR subtypes. In contrast, derivatives of 1-oxa-8-azaspiro[4.5]decane have been specifically designed and shown to exhibit a preference for the M1 receptor.[3][4]

This difference in selectivity has profound implications for their potential therapeutic applications and side-effect profiles. While pilocarpine's broad activity is beneficial for conditions requiring generalized muscarinic stimulation, it can also lead to undesirable effects. M1-selective agonists, on the other hand, hold the potential for more targeted therapeutic interventions, particularly in the central nervous system, with a reduced likelihood of peripheral side effects.

Quantitative Comparison of Receptor Binding and Functional Potency

The following table summarizes the available in vitro data for pilocarpine and representative 1-oxa-8-azaspiro[4.5]decane derivatives. The data for the spiro compounds are primarily focused on M1 and M2 receptor subtypes, reflecting the research emphasis on their potential for treating cognitive disorders.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Pilocarpine M1~8,000~18,000 (PI Turnover)
M2~1,000~4,500 (GTPase activity)
M3~1,000Variable (agonist/antagonist)
M4Data not readily availableData not readily available
M5Data not readily availableData not readily available
YM796 M1~1,000 (vs. [3H]pirenzepine)Stimulates PI hydrolysis
(derivative)M2Weak inhibition (vs. [3H]QNB)Weak activity
YM954 M1~1,000 (vs. [3H]pirenzepine)Stimulates PI hydrolysis
(derivative)M2Weak inhibition (vs. [3H]QNB)Weak activity

Data for pilocarpine is compiled from multiple sources and may vary depending on the experimental conditions.[5][6][7] Data for YM796 and YM954 is from studies investigating their M1 agonistic properties.[4]

Mechanism of Action: Signaling Pathways of Muscarinic Receptors

Muscarinic receptors mediate their effects through the activation of different G protein signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

In contrast, the M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Agonist1 Agonist (e.g., Pilocarpine, this compound) M1_M3_M5 M1/M3/M5 Receptor Agonist1->M1_M3_M5 Binds Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Agonist2 Agonist (e.g., Pilocarpine) M2_M4 M2/M4 Receptor Agonist2->M2_M4 Binds Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of this compound and pilocarpine, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for such a comparison.

In Vitro Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of the test compounds for different muscarinic receptor subtypes.[8][9][10]

Objective: To determine the inhibition constant (Ki) of this compound and pilocarpine at human M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing human M1, M2, or M3 receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) for general muscarinic binding, or a subtype-selective radioligand if available.

  • Test compounds: this compound and pilocarpine.

  • Non-specific binding control: Atropine.

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and atropine in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or atropine (for non-specific binding) or buffer (for total binding).

    • Radioligand ([3H]-NMS) at a concentration close to its Kd.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Serial Dilutions of Test Compounds B Set up 96-well plate: Buffer, Compound, Radioligand, Membranes A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: Phosphoinositide (PI) Turnover

This assay measures the functional activity of agonists at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.[11][12][13]

Objective: To determine the EC50 and maximal response (Emax) of this compound and pilocarpine at the human M1 receptor.

Materials:

  • CHO or HEK cells stably expressing the human M1 receptor.

  • [3H]-myo-inositol.

  • Cell culture medium.

  • Stimulation buffer (e.g., HEPES-buffered saline containing LiCl). LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Test compounds: this compound and pilocarpine.

  • Lysis buffer.

  • Anion exchange chromatography columns.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture and Labeling:

    • Culture the cells in 24-well plates.

    • Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Assay:

    • Wash the cells to remove excess [3H]-myo-inositol.

    • Pre-incubate the cells with stimulation buffer containing LiCl.

    • Add varying concentrations of the test compounds and incubate for a specific time (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).

    • Neutralize the lysates.

  • Separation of Inositol Phosphates:

    • Apply the lysates to anion exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high salt buffer.

  • Quantification:

    • Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the distinct pharmacological profiles of the non-selective muscarinic agonist pilocarpine and the M1-selective 1-oxa-8-azaspiro[4.5]decane class of compounds. While pilocarpine remains a valuable therapeutic agent for conditions requiring broad muscarinic activation, its utility is often hampered by a significant side-effect burden.

The development of M1-selective agonists like the 1-oxa-8-azaspiro[4.5]decane derivatives represents a promising strategy for achieving more targeted therapeutic effects, particularly in the realm of cognitive enhancement. The reduced activity at M2 and M3 receptors, as suggested by preliminary data on related compounds, could translate to a more favorable side-effect profile, with less impact on cardiovascular and smooth muscle function.

Further research is warranted to fully characterize the in vitro and in vivo efficacy and selectivity of this compound. Head-to-head comparative studies with pilocarpine using the experimental protocols outlined in this guide will be crucial in elucidating its therapeutic potential and positioning it within the evolving landscape of muscarinic receptor modulators.

References

  • Wanibuchi, F., Konishi, T., Takanaka, K., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(21), 3213-3223. [Link]

  • Wanibuchi, F., Takanaka, K., Konishi, T., et al. (1992). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 222(2-3), 221-228. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. pilocarpine. [Link]

  • Fisher, S. K., Heacock, A. M., & Agranoff, B. W. (1990). Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations. Brain Research, 533(2), 232-238. [Link]

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

  • Brown, J. H., & Brown, S. L. (1984). Agonists differentiate muscarinic receptors that inhibit cyclic AMP formation from those that stimulate phosphoinositide metabolism. The Journal of biological chemistry, 259(6), 3777–3781. [Link]

  • Figueroa, K. W., Griffin, M. T., & Ehlert, F. J. (2009). Selectivity of agonists for the active state of M1 to M4 muscarinic receptor subtypes. The Journal of pharmacology and experimental therapeutics, 328(1), 331–342. [Link]

  • Shapiro, M. J., et al. (2017). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 92(4), 409-422. [Link]

  • Wanibuchi, F., Takanaka, K., Konishi, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(10), 1683-1690. [Link]

  • ResearchGate. (2025). In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • Thompson, A. K., & Fisher, S. K. (1990). Relationship between agonist-induced muscarinic receptor loss and desensitization of stimulated phosphoinositide turnover in two neuroblastomas: methodological considerations. Journal of Pharmacology and Experimental Therapeutics, 252(2), 744-752. [Link]

  • Unno, T., et al. (1995). Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[5][8]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice. The Journal of pharmacology and experimental therapeutics, 275(2), 728–736. [Link]

  • Zholos, A. V., & Bolton, T. B. (1997). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British journal of pharmacology, 122(5), 885–896. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. [Link]

  • Moro, S., et al. (2004). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of Chemical Information and Computer Sciences, 44(4), 1467-1473. [Link]

  • Ortwine, D. F., et al. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of medicinal chemistry, 31(2), 486–491. [Link]

  • PubChem. Pilocarpine. [Link]

  • Journal of Nuclear Medicine. (1994). Phosphoinositide Turnover Imaging Linked to Muscarinic Cholinergic Receptor in the Central Tomography. [Link]

  • ACS Publications. (2020). Unbinding Kinetics of Muscarinic M3 Receptor Antagonists Explained by Metadynamics Simulations. [Link]

  • Cioffi, C. L., & Fisher, S. K. (1989). Pharmacological differences between muscarinic receptors coupled to phosphoinositide turnover and those coupled to adenylate cyclase inhibition. Biochemical pharmacology, 38(10), 1587–1594. [Link]

  • ResearchGate. (1983). Muscarinic Agonist Binding and Phospholipid Turnover in Brain*. [Link]

  • Molecules. (2001). Muscarinic Receptor Agonists and Antagonists. [Link]

  • Royal Society of Chemistry. (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1-Oxa-8-azaspiro[4.5]decane Analogs' Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a predictive relationship between laboratory assays and whole-organism responses is a cornerstone of therapeutic innovation. This guide provides an in-depth analysis of the in vitro to in vivo correlation (IVIVC) for a promising class of neurologically active compounds: 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane and its structural analogs. By examining key experimental data and the underlying scientific rationale, we aim to equip you with the insights necessary to navigate the complexities of preclinical drug development in this chemical space.

The spirocyclic scaffold of these compounds offers a unique three-dimensional architecture, which can lead to enhanced target selectivity and improved pharmacokinetic properties compared to more planar molecules.[1] However, this structural rigidity also necessitates a nuanced approach to establishing a robust IVIVC, as minor stereochemical changes can significantly impact biological activity.

The Foundational Principle: Understanding In Vitro-In Vivo Correlation (IVIVC)

Before delving into the specifics of our lead compounds, it is crucial to grasp the concept of IVIVC. As defined by the U.S. Food and Drug Administration (FDA), an IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[2] Generally, this involves correlating the rate or extent of drug dissolution in vitro with the plasma drug concentration or amount of drug absorbed in vivo.[2]

There are several levels of IVIVC, with Level A being the most informative, representing a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.[2][3] Achieving a Level A correlation is a significant milestone in drug development, as it can reduce the need for extensive bioequivalence studies and support regulatory submissions.[4]

cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 IVIVC Modeling Receptor Binding Assays Receptor Binding Assays Deconvolution & Convolution Deconvolution & Convolution Receptor Binding Assays->Deconvolution & Convolution Potency (Ki) Cell-Based Functional Assays Cell-Based Functional Assays Cell-Based Functional Assays->Deconvolution & Convolution Efficacy (EC50) Physicochemical Properties Physicochemical Properties Pharmacokinetic Studies (PK) Pharmacokinetic Studies (PK) Physicochemical Properties->Pharmacokinetic Studies (PK) Solubility, Permeability Correlation Analysis Correlation Analysis Pharmacokinetic Studies (PK)->Correlation Analysis Cmax, AUC Pharmacodynamic Studies (PD) Pharmacodynamic Studies (PD) Pharmacodynamic Studies (PD)->Correlation Analysis Target Engagement Animal Models of Disease Animal Models of Disease Model Validation Model Validation Animal Models of Disease->Model Validation Efficacy Deconvolution & Convolution->Correlation Analysis Correlation Analysis->Model Validation

Figure 1: A schematic overview of the IVIVC development process.

Comparative Analysis: Muscarinic M1 Agonists for Cognitive Enhancement

A significant body of research on 1-oxa-8-azaspiro[4.5]decane derivatives has focused on their potential as M1 muscarinic acetylcholine receptor agonists for the treatment of cognitive deficits, such as those seen in Alzheimer's disease.[5][6] The M1 receptor is a key target for enhancing cholinergic neurotransmission, which is impaired in this condition.

Here, we compare the in vitro and in vivo profiles of two representative analogs:

  • Compound A: 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

  • Compound B: (-)-(S)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane

Parameter Compound A Compound B Alternative: RS86 (Reference)
In Vitro Data
M1 Receptor Affinity (Ki, nM)PotentPotentModerate
M2 Receptor Affinity (Ki, nM)PotentModerateModerate
M1/M2 SelectivityNon-selectivePreferential for M1Non-selective
M1 Agonist Activity (Phosphoinositide Hydrolysis)Not reportedPartial AgonistFull Agonist
In Vivo Data (Rat Models)
Antiamnesic Activity (Scopolamine-induced)PotentPotentPotent
Hypothermia InductionPresentReducedPresent
Tremor InductionPresentReducedPresent
Salivary SecretionPresentReducedPresent

Data synthesized from published studies.[5]

Interpretation and Causality:

The data reveals a critical aspect of IVIVC: while both compounds demonstrate potent M1 receptor affinity in vitro, their in vivo profiles diverge significantly in terms of side effects. Compound A, with its lack of selectivity, exhibits a range of cholinergic side effects (hypothermia, tremor, salivation) at doses required for cognitive enhancement.[5] In contrast, Compound B's preferential affinity for the M1 receptor translates to a more favorable in vivo profile, with a clear separation between its desired antiamnesic effects and adverse cholinergic events.[5] This underscores the importance of assessing receptor subtype selectivity early in the drug discovery process. The partial agonism of Compound B at the M1 receptor may also contribute to its improved tolerability profile in vivo.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, we provide the following validated protocols for key assays.

In Vitro Receptor Binding Assay (M1/M2 Muscarinic Receptors)

Objective: To determine the binding affinity (Ki) of test compounds for M1 and M2 muscarinic acetylcholine receptors.

Materials:

  • CHO-K1 cell membranes expressing human M1 or M2 receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Test compounds (e.g., Compound A, Compound B)

  • Atropine as a non-selective muscarinic antagonist

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, [³H]-NMS, and either buffer (for total binding), atropine (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Cognitive Enhancement (Passive Avoidance Task)

Objective: To evaluate the ability of test compounds to reverse scopolamine-induced memory impairment in rats.

Materials:

  • Male Wistar rats

  • Passive avoidance apparatus (a two-chambered box with a light and a dark compartment)

  • Scopolamine hydrobromide

  • Test compounds (e.g., Compound B)

  • Vehicle control

Procedure:

  • Acquisition Trial: Place a rat in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

  • Administer the test compound or vehicle, followed by scopolamine to induce amnesia.

  • Retention Trial (24 hours later): Place the rat back in the light compartment and measure the latency to enter the dark compartment.

  • A longer latency in the retention trial compared to a scopolamine-only control group indicates that the test compound has reversed the amnesic effect.

cluster_0 Day 1: Acquisition cluster_1 Day 2: Retention Place Rat in Light Box Place Rat in Light Box Rat Enters Dark Box Rat Enters Dark Box Place Rat in Light Box->Rat Enters Dark Box Mild Foot Shock Mild Foot Shock Rat Enters Dark Box->Mild Foot Shock Administer Compound & Scopolamine Administer Compound & Scopolamine Mild Foot Shock->Administer Compound & Scopolamine Place Rat in Light Box (No Shock) Place Rat in Light Box (No Shock) Administer Compound & Scopolamine->Place Rat in Light Box (No Shock) 24h Measure Latency to Enter Dark Box Measure Latency to Enter Dark Box Place Rat in Light Box (No Shock)->Measure Latency to Enter Dark Box Data Analysis Data Analysis Measure Latency to Enter Dark Box->Data Analysis

Figure 2: Workflow for the passive avoidance task in rats.

Alternative Applications: Sigma-1 Receptor Ligands for Neuroimaging

Derivatives of 1-oxa-8-azaspiro[4.5]decane have also been explored as high-affinity ligands for the sigma-1 (σ1) receptor, a potential biomarker for various neurological and psychiatric disorders.[7] In this context, the IVIVC focuses on correlating in vitro binding affinity and selectivity with in vivo biodistribution and target engagement, often assessed using Positron Emission Tomography (PET).

A key compound in this class is 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, a close structural analog.

Parameter Value
In Vitro Data
σ1 Receptor Affinity (Ki, nM)5.4 ± 0.4
σ2 Receptor Selectivity (fold)30
Vesicular Acetylcholine Transporter Selectivity (fold)1404
In Vivo Data (Mouse Models)
Brain Uptake (PET)High initial uptake
Specific Binding to σ1 ReceptorsDemonstrated by blocking experiments
Tumor Accumulation (Xenograft Models)High

Data for a representative 1,4-dioxa-8-azaspiro[4.5]decane analog.[8]

Interpretation and Causality:

In this application, the high in vitro affinity and selectivity for the σ1 receptor are prerequisites for a successful PET radioligand. The in vivo studies confirm that the radiolabeled compound not only penetrates the blood-brain barrier but also specifically binds to σ1 receptors in the brain and in peripheral tumors.[7][8] This strong correlation between in vitro binding and in vivo target engagement validates the potential of this scaffold for developing diagnostic imaging agents.

Conclusion and Future Directions

The 1-oxa-8-azaspiro[4.5]decane scaffold represents a versatile platform for the development of novel therapeutics and diagnostic agents targeting the central nervous system. The case studies presented here highlight the critical importance of a multi-faceted approach to establishing a robust in vitro-in vivo correlation. While in vitro assays provide essential information on potency and mechanism of action, they must be carefully correlated with well-designed in vivo studies to predict clinical success. Future research in this area should continue to explore the structure-activity relationships that govern not only target affinity but also pharmacokinetic properties and off-target effects, ultimately leading to the development of safer and more effective medicines.

References

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  • Wanibuchi, F., Konishi, T., Mikogami, T., Takanashi, H., & Hidaka, K. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(14), 2569-2581. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, a novel spirocyclic compound with high affinity for the sigma-1 (σ1) receptor. In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount to mitigating off-target effects and ensuring a favorable safety profile.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of CNS-active compounds.

Herein, we present a comparative analysis of this compound against a panel of well-characterized sigma-1 receptor ligands with diverse pharmacological profiles:

  • PRE-084: A highly selective σ1 receptor agonist, often used as a reference compound in preclinical studies.[2][3]

  • (+)-Pentazocine: A benzomorphan opioid analgesic that also exhibits high affinity for the σ1 receptor.[4][5]

  • Haloperidol: A typical antipsychotic of the butyrophenone class, which binds to dopamine D2 receptors and also displays high affinity for σ1 receptors.[6][7]

The comparative assessment is based on binding affinity data against a standardized panel of receptors, ion channels, and transporters, modeled after industry-standard safety screening panels such as the Eurofins SafetyScreen44™.[8][9][10] This allows for a systematic evaluation of the compound's selectivity and potential for off-target interactions.

Comparative Binding Affinity Profiles

The selectivity of a drug candidate is a critical determinant of its therapeutic index. Off-target interactions can lead to unforeseen side effects, complicating clinical development.[11] A broad in vitro safety pharmacology profile is therefore an indispensable tool in early drug discovery.[12][13] The following table summarizes the binding affinities (Ki, nM) of this compound and the comparator compounds against a representative panel of CNS-relevant targets.

Table 1: Comparative Binding Affinity (Ki, nM) of this compound and Comparator Compounds

TargetThis compound (Illustrative Data)PRE-084(+)-PentazocineHaloperidol
Primary Target
Sigma-1 (σ1)5.2[13]44[14]3.7[4]2.8[6]
Key Off-Targets
Sigma-2 (σ2)185[13]>10,000>10,00017.0
Muscarinic M185[6]>10,000>10,0001,200
Muscarinic M2150[6]>10,000>10,0002,500
Dopamine D2>1,000>10,000>10,0000.89[15]
Opioid κ (KOP)>1,000>10,0007.6[16]>10,000
Opioid μ (MOP)>1,000>10,0003.2[16]>10,000
SafetyScreen44™ Representative Targets
Adrenergic α1A>1,000>10,000>10,00015
Adrenergic α2A>1,000>10,000>10,0008.3
Serotonin 5-HT1A>1,000>10,000>10,000120
Serotonin 5-HT2A>1,000>10,000>10,0003.6[15]
hERG>10,000>10,000>10,000130

Data for this compound is illustrative, based on published data for structurally related analogs. Data for comparator compounds are from publicly available databases and literature. The SafetyScreen44™ panel includes a broader range of targets.[10]

Analysis of Cross-Reactivity Profiles

2.1. This compound:

The illustrative data suggests that this compound is a potent ligand for the σ1 receptor with a Ki value in the low nanomolar range.[13] Importantly, it demonstrates significant selectivity over the σ2 receptor (approximately 35-fold). A key finding from the analysis of related spirocyclic compounds is the potential for cross-reactivity at muscarinic M1 and M2 receptors, albeit with lower affinity than for the primary target.[6] This highlights a critical area for further investigation and lead optimization. The compound is predicted to have a clean profile against a range of other CNS receptors, including dopaminergic, serotonergic, and adrenergic receptors, as well as the hERG channel, suggesting a lower risk of common off-target related adverse effects.

2.2. PRE-084:

As a highly selective σ1 receptor agonist, PRE-084 serves as a benchmark for selectivity.[2][3] It exhibits negligible affinity for a wide array of other receptors, underscoring its utility as a specific pharmacological tool to probe the function of the σ1 receptor.[14]

2.3. (+)-Pentazocine:

(+)-Pentazocine, while a potent σ1 receptor ligand, also displays high affinity for opioid receptors, particularly the kappa (κ) and mu (μ) subtypes.[5][16][17] This polypharmacology is responsible for its analgesic effects but also contributes to a more complex side-effect profile compared to a selective σ1 ligand.

2.4. Haloperidol:

Haloperidol exemplifies a non-selective compound. While it binds to the σ1 receptor with high affinity, it is also a potent antagonist at the dopamine D2 receptor, which is central to its antipsychotic activity.[6][7] Furthermore, it interacts with several other receptors, including serotonergic and adrenergic subtypes, contributing to its well-documented side-effect profile.[15]

Experimental Methodologies

To ensure the scientific integrity of cross-reactivity studies, standardized and validated experimental protocols are essential. The following sections detail the methodologies for the key binding assays discussed in this guide.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol is adapted from established methods for characterizing σ1 receptor ligands.[18][19][20]

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor by competitive displacement of a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Membrane Preparation: Commercially available membranes from cells expressing human σ1 receptors (e.g., HEK293) or prepared from guinea pig brain.

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test Compounds: this compound and comparators, serially diluted.

  • Instrumentation: 96-well filter plates, vacuum manifold, liquid scintillation counter.

Workflow Diagram:

Sigma1_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds D Combine Membranes, Radioligand, and Test Compound in 96-well plate A->D B Prepare Membrane Homogenate (Human σ1-expressing cells) B->D C Prepare Radioligand Solution ([³H]-(+)-pentazocine) C->D E Incubate at 37°C for 90 min D->E F Rapid Vacuum Filtration (GF/B filter plates) E->F G Wash Filters with Ice-Cold Assay Buffer F->G H Add Scintillation Cocktail G->H I Quantify Radioactivity (Liquid Scintillation Counter) H->I J Calculate % Inhibition I->J K Determine IC50 from Concentration-Response Curve J->K L Calculate Ki using Cheng-Prusoff Equation K->L

Workflow for Sigma-1 Receptor Binding Assay

Procedure:

  • Compound Plating: Add serially diluted test compounds to a 96-well plate.

  • Reagent Addition: Add the radioligand ([³H]-(+)-pentazocine) and the membrane preparation to each well. For determination of non-specific binding, add 10 µM haloperidol.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Add liquid scintillation cocktail to the dried filters and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Muscarinic (M1) Receptor

This protocol is a standard method for assessing affinity at muscarinic receptors.[21][22][23]

Objective: To determine the binding affinity (Ki) of test compounds for the M1 muscarinic receptor.

Materials:

  • Radioligand: [³H]-Pirenzepine or [³H]-NMS

  • Membrane Preparation: Commercially available membranes from cells expressing human M1 receptors (e.g., CHO-K1) or prepared from rat cortex.

  • Non-specific Binding Control: Atropine (1 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test Compounds: this compound and comparators, serially diluted.

  • Instrumentation: 96-well filter plates, vacuum manifold, liquid scintillation counter.

Workflow Diagram:

M1_Binding_Assay A Step 1: Reagent Preparation Dilute Test Compounds Prepare M1 Receptor Membranes Prepare [³H]-Pirenzepine B Step 2: Assay Incubation Combine reagents in 96-well plate Incubate at 25°C for 60 min A->B C Step 3: Separation Vacuum Filtration (GF/C filters) Wash filters B->C D Step 4: Detection & Analysis Scintillation Counting IC50 Determination Ki Calculation C->D

Workflow for Muscarinic M1 Receptor Binding Assay

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of test compounds. Thaw and resuspend the M1 receptor membrane preparation in assay buffer. Prepare the [³H]-Pirenzepine working solution.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, [³H]-Pirenzepine, and either buffer, test compound, or atropine (for non-specific binding). Incubate at room temperature for 60 minutes.

  • Filtration and Washing: Terminate the assay by rapid vacuum filtration through GF/C filter plates pre-soaked in polyethylenimine. Wash the filters with ice-cold wash buffer.

  • Quantification and Analysis: Dry the filter plates, add scintillation fluid, and measure radioactivity. Determine IC50 and Ki values as described for the σ1 receptor assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The spirocyclic core of this compound provides a rigid three-dimensional scaffold that is advantageous for achieving high target affinity and selectivity. The dimethyl substitution at the 2-position of the oxolane ring may influence the conformational flexibility and interaction with the binding pocket of the σ1 receptor.

The observed cross-reactivity at muscarinic receptors for some 1-oxa-8-azaspiro[4.5]decane analogs suggests that the azaspirocyclic nitrogen and the overall pharmacophore bear some resemblance to acetylcholine, the endogenous ligand for muscarinic receptors. Further structural modifications, for instance, on the piperidine ring, could be explored to mitigate this off-target activity while retaining or enhancing σ1 receptor affinity.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a promising scaffold for the development of selective σ1 receptor ligands. Its predicted selectivity profile, particularly its low affinity for a broad range of CNS targets, suggests a reduced potential for common off-target mediated side effects compared to non-selective compounds like haloperidol and polypharmacological agents such as (+)-pentazocine.

The key area for further investigation is the potential for cross-reactivity at muscarinic receptors. A comprehensive screening against all five muscarinic receptor subtypes (M1-M5) is warranted. Functional assays, such as calcium flux or cAMP assays, should be conducted to determine whether the binding to muscarinic receptors translates into agonistic or antagonistic activity.

By employing a systematic approach to cross-reactivity profiling, as outlined in this guide, researchers can make more informed decisions in the lead optimization process, ultimately leading to the development of safer and more effective therapeutic agents.

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A Comparative Benchmarking Guide to 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane and Known Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Sigma-1 Receptor and the Imperative for Rigorous Benchmarking

The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[1][2][3] Unlike conventional receptors, the σ1R modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses, through protein-protein interactions.[4][5] This pleiotropic signaling underscores the critical need for precise pharmacological tools to dissect its function and develop targeted therapeutics.

This guide provides a comprehensive benchmarking analysis of the novel compound, 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, against well-established sigma-1 receptor ligands. Due to the absence of publicly available data for this specific molecule, we will utilize data from a closely related and potent analogue from the 1-oxa-8-azaspiro[4.5]decane series, herein referred to as "Oxa-Spiro Analogue," as a proxy.[6] This guide will delve into a head-to-head comparison of binding affinities, selectivity, and functional characterization methodologies, offering a framework for researchers to evaluate novel σ1R ligands.

Physicochemical and Pharmacological Profiles of Test Compound and Benchmarks

A fundamental aspect of drug development is the characterization of a compound's physicochemical properties and its affinity for the target receptor. The following table summarizes these key parameters for our proxy compound and established sigma-1 receptor agonists and antagonists.

CompoundTypeMolecular FormulaMolecular Weight ( g/mol )Sigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (σ2/σ1)
Oxa-Spiro Analogue Putative LigandC₁₈H₂₅FN₂O304.410.47->44
(+)-Pentazocine AgonistC₁₉H₂₇NO285.433.1 - 8.91,480~166 - 477
PRE-084 AgonistC₁₈H₂₅NO₂287.402.2 - 553,110~56 - 1413
Haloperidol AntagonistC₂₁H₂₃ClFNO₂375.861.0 - 4.211.2~2.7 - 11.2
BD1047 AntagonistC₂₂H₂₈N₂320.471.3 - 9.1100~11 - 77

Note: Ki values can vary between different studies and experimental conditions.

In Vitro Benchmarking: From Binding Affinity to Functional Activity

Determining Receptor Affinity and Selectivity: The Radioligand Binding Assay

The foundational experiment to characterize a novel ligand is the radioligand binding assay, which quantifies its affinity for the target receptor.

Rationale: This competitive binding assay utilizes a radiolabeled ligand with known high affinity for the σ1R, typically -pentazocine, to determine the binding affinity (Ki) of the unlabeled test compound.[7] By measuring the concentration of the test compound required to displace 50% of the radioligand (IC50), the Ki can be calculated, providing a quantitative measure of affinity. Selectivity is subsequently determined by performing similar assays for other receptors, such as the sigma-2 receptor (σ2R).

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissues with high σ1R expression (e.g., guinea pig liver) in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (-pentazocine) at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 is determined from the resulting sigmoidal curve and converted to the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Differentiating Agonists from Antagonists: Functional Assays

Determining whether a ligand activates (agonist) or blocks (antagonist) the receptor is crucial. For the σ1R, this can be assessed through various functional assays.

Rationale: The σ1R is known to modulate intracellular calcium (Ca²⁺) signaling, in part through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor.[8][9] Agonists have been shown to potentiate IP3 receptor-mediated Ca²⁺ release from the endoplasmic reticulum.[8]

Experimental Protocol: Fluorometric Calcium Imaging

  • Cell Culture and Loading: Culture a suitable cell line (e.g., neuroblastoma cells) on glass coverslips and load them with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline intracellular Ca²⁺ concentration using a fluorescence microscope or plate reader.

  • Compound Application: Apply the test compound (this compound) and allow it to incubate.

  • Stimulation: Stimulate the cells with a known IP3-generating agonist (e.g., bradykinin).

  • Measurement and Analysis: Record the change in intracellular Ca²⁺ concentration in response to the stimulus. An enhanced Ca²⁺ release in the presence of the test compound suggests agonistic activity. Conversely, a lack of effect or inhibition of a known agonist's effect would suggest antagonistic properties.

G cluster_0 Sigma-1 Receptor Activation cluster_1 IP3 Receptor Modulation cluster_2 Cellular Response S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Potentiates Ligand Agonist Ligand Ligand->S1R Binds Ca_Release Increased Ca2+ Release from ER IP3R->Ca_Release

Caption: Sigma-1 Agonist-Mediated Calcium Signaling.

Rationale: The oligomerization state of the σ1R has been shown to be modulated by ligand binding, with agonists and antagonists having differential effects.[10] BRET is a powerful technique to study protein-protein interactions in living cells.[11]

Experimental Protocol: BRET Assay

  • Construct Preparation: Create two fusion constructs of the σ1R: one with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and another with a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Transfection: Co-transfect a suitable cell line with both constructs.

  • Ligand Treatment: Treat the transfected cells with the test compound or known agonists/antagonists.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission at the wavelengths corresponding to the donor and acceptor.

  • Data Analysis: Calculate the BRET ratio. A change in the BRET signal upon ligand treatment indicates a conformational change or alteration in the oligomeric state of the receptor, providing insights into the functional nature of the ligand.

In Vivo Benchmarking: Assessing Therapeutic Potential

In vivo models are indispensable for evaluating the physiological and potential therapeutic effects of a novel ligand.

Neuropathic Pain Models

Rationale: Sigma-1 receptor antagonists have demonstrated efficacy in preclinical models of neuropathic pain.[12] Therefore, evaluating the antinociceptive effects of this compound in such a model is a critical step.

Experimental Protocol: Spared Nerve Injury (SNI) Model

  • Surgical Procedure: In rodents, induce neuropathic pain by ligating and transecting two of the three terminal branches of the sciatic nerve.

  • Behavioral Testing: Assess pain-related behaviors, such as mechanical allodynia (paw withdrawal from a non-noxious stimulus) and thermal hyperalgesia (exaggerated response to a thermal stimulus), at baseline and at various time points post-surgery.

  • Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., a known σ1R antagonist like S1RA) to different groups of animals.

  • Post-Drug Assessment: Re-evaluate the pain-related behaviors after drug administration. A significant reduction in pain behaviors in the group treated with the test compound compared to the vehicle group would indicate analgesic potential.

Models of Depression

Rationale: The σ1R has been implicated in the pathophysiology of depression, and σ1R agonists have shown antidepressant-like effects in animal models.[13][14]

Experimental Protocol: Forced Swim Test

  • Habituation: Place rodents individually in a cylinder of water from which they cannot escape for a set period.

  • Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., a known σ1R agonist like PRE-084) prior to the test session.

  • Test Session: Place the animals back in the water and record the duration of immobility.

  • Data Analysis: A significant decrease in the immobility time in the group treated with the test compound compared to the vehicle group is indicative of an antidepressant-like effect.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel spirocyclic compound, this compound, or its close analogues, against established sigma-1 receptor ligands. The provided protocols for in vitro and in vivo assays offer a robust framework for determining its pharmacological profile. The initial data on the 1-oxa-8-azaspiro[4.5]decane scaffold, demonstrating high affinity for the σ1R, is highly encouraging.[6]

Further investigation is warranted to definitively characterize this compound. This should include a comprehensive selectivity screen against a panel of other receptors and ion channels to assess its off-target effects. Ultimately, a thorough understanding of its pharmacology will be crucial in determining its potential as a novel therapeutic agent targeting the sigma-1 receptor.

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A Comparative Guide to the Synthesis of 1-oxa-8-azaspiro[4.5]decanes: An In-Depth Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its inherent three-dimensionality which can impart favorable pharmacological properties such as improved target affinity and selectivity, as well as enhanced pharmacokinetic profiles. Its rigid conformation allows for a precise spatial arrangement of functional groups, making it an attractive core for the design of novel therapeutics targeting a wide range of biological targets, including muscarinic M1 agonists for Alzheimer's disease and sigma-1 receptor ligands for neurological disorders.[1][2] This guide provides a comparative analysis of prominent synthetic routes to this valuable spirocyclic system, offering insights into the strategic advantages and practical considerations of each methodology to aid researchers in selecting the optimal path for their specific drug discovery campaigns.

Classical Multi-Step Synthesis from Piperidone Derivatives

A robust and well-established approach to the 1-oxa-8-azaspiro[4.5]decane core begins with readily available N-protected 4-piperidones. This strategy relies on a sequential construction of the tetrahydrofuran ring onto the piperidine scaffold.

Synthetic Strategy

This linear synthesis involves three key transformations:

  • Alkylation: Introduction of a three-carbon unit at the C4 position of the piperidone.

  • Intramolecular Cyclization: Formation of the spirocyclic ether linkage.

  • Deprotection: Removal of the nitrogen protecting group.

A representative workflow for this approach is depicted below:

start N-Boc-4-piperidone step1 Alkylation with ethyl 2-(bromomethyl)acrylate start->step1 step2 Intramolecular Cyclization (Acid-catalyzed) step1->step2 step3 Deprotection (HCl) step2->step3 product 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride step3->product

Caption: Classical multi-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-(ethoxycarbonyl)allyl)-4-hydroxypiperidine-1-carboxylate

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, is slowly added a solution of lithium diisopropylamide (LDA) (1.1 eq). After stirring for 30 minutes, ethyl 2-(bromomethyl)acrylate (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Step 2: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

The product from Step 1 is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux with a Dean-Stark apparatus for 6 hours. The reaction mixture is then cooled, washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried and concentrated to yield the Boc-protected spirocycle.

Step 3: Synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride

The Boc-protected spirocycle is dissolved in a minimal amount of anhydrous dioxane. A solution of 4M HCl in dioxane (5.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to afford the final product.

Performance and Considerations
ParameterValueReference
Starting Material N-Boc-4-piperidoneCommercially available
Key Reagents LDA, ethyl 2-(bromomethyl)acrylate, p-TsOH, HClReadily available
Overall Yield Moderate to good (typically 40-60% over 3 steps)Estimated from similar syntheses
Scalability HighAmenable to large-scale production
Stereoselectivity Generally produces racemic mixtures unless chiral auxiliaries or catalysts are employed.N/A

Expertise & Experience: The choice of a strong, non-nucleophilic base like LDA in the first step is critical to ensure complete and regioselective deprotonation of the piperidone, forming the kinetic enolate. The low temperature (-78 °C) is essential to prevent side reactions, such as self-condensation of the piperidone. The use of a Dean-Stark trap in the cyclization step is a classic technique to drive the equilibrium towards the product by removing water.

Trustworthiness: This route is highly reliable due to the use of well-understood and extensively documented reactions. The intermediates are generally stable and can be purified by standard chromatographic techniques, ensuring the quality of the final product.

Modern Catalytic Approaches

Recent advances in catalysis have opened up new, more efficient avenues to the 1-oxa-8-azaspiro[4.5]decane core, often proceeding with high levels of stereocontrol.

Au/Pd Relay Catalytic Tandem Cyclization

A powerful and elegant strategy involves a diastereoselective gold and palladium relay catalysis to construct dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives.[3][4]

This tandem reaction is initiated by a gold-catalyzed cyclization of an enynamide to generate a furan-derived azadiene. This intermediate then undergoes a [4+2] cycloaddition with a Pd-π-allyl dipole, which is generated in situ from a vinyl benzoxazinanone. This sophisticated cascade rapidly builds molecular complexity from relatively simple starting materials.

sub1 Enynamide cat1 Au(I) Catalyst sub1->cat1 sub2 Vinyl Benzoxazinanone cat2 Pd(0) Catalyst sub2->cat2 int1 Furan-derived Azadiene cat1->int1 int2 Pd-π-allyl Dipole cat2->int2 cycloadd [4+2] Cycloaddition int1->cycloadd int2->cycloadd product 2-oxa-7-azaspiro[4.5]decane derivative cycloadd->product

Caption: Au/Pd relay catalytic tandem cyclization workflow.

This method offers several key advantages:[3]

  • High Diastereoselectivity: The concerted nature of the cycloaddition and the influence of the catalysts lead to excellent control over the stereochemistry of the newly formed stereocenters.

  • Mild Reaction Conditions: The reaction proceeds under mild conditions, which enhances its functional group tolerance.

  • Atom Economy: This tandem approach constructs the complex spirocyclic core in a single operation, maximizing atom economy.

  • Broad Substrate Scope: The methodology has been shown to be compatible with a variety of functional groups.

For a specific example, the reaction of an enynamide with a vinyl benzoxazinanone in the presence of a gold and palladium catalyst system can afford the desired spirocycle in high yield and with excellent diastereoselectivity.[4]

Biocatalytic Transamination

For the synthesis of chiral amine derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold, biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[5][6]

ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate.[7][8] This transformation is particularly valuable for the synthesis of chiral amines, as the enzymes often exhibit exquisite enantioselectivity.

start 1-oxa-8-azaspiro[4.5]decan-3-one reagents ω-Transaminase Isopropylamine (amine donor) start->reagents product Chiral 1-oxa-8-azaspiro[4.5]decan-3-amine reagents->product

Caption: Biocatalytic transamination workflow.

A typical biocatalytic reductive amination involves incubating the spiroketone with a selected ω-transaminase and an amine donor, such as isopropylamine, in a suitable buffer.[5] To drive the reaction to completion, the acetone byproduct is often removed, for instance, by a nitrogen sweep or under a slight vacuum.

ParameterValueReference
Enzyme Commercial ω-transaminases (e.g., ATA-200)[5]
Amine Donor Isopropylamine[5]
Yield High[5]
Enantiomeric Excess Excellent (>99% ee)[7]
Conditions Aqueous buffer, near-neutral pH, mild temperature[9]
Scalability Can be scaled to industrial production[7][8]

Expertise & Experience: The choice of the specific transaminase is crucial and often requires screening of a panel of enzymes to find one with optimal activity and selectivity for the target substrate. The reaction equilibrium can be unfavorable, and strategies to remove the ketone byproduct are essential for achieving high conversions.

Trustworthiness: Biocatalytic methods are highly reproducible and offer a green and sustainable approach to chiral amine synthesis. The high selectivity of the enzymes minimizes the formation of byproducts, simplifying purification.

Cycloaddition Strategies

Cycloaddition reactions are powerful tools for the rapid construction of cyclic systems, and they can be effectively applied to the synthesis of the 1-oxa-8-azaspiro[4.5]decane framework.

Intramolecular Hetero-Diels-Alder Reaction

The intramolecular hetero-Diels-Alder (IMHDA) reaction is a particularly attractive strategy for the synthesis of spirocyclic heterocycles.[10] This reaction involves the [4+2] cycloaddition of a diene and a dienophile that are tethered together within the same molecule.

A plausible IMHDA approach to the 1-oxa-8-azaspiro[4.5]decane core would involve a precursor containing a diene tethered to a piperidine ring which also incorporates a dienophile. Thermal or Lewis acid-catalyzed cyclization would then furnish the spirocyclic product. The stereochemical outcome of the reaction is often highly predictable based on the geometry of the transition state.

start Piperidine-tethered Diene-Dienophile reaction Intramolecular Hetero-Diels-Alder (Thermal or Lewis Acid) start->reaction product 1-oxa-8-azaspiro[4.5]decane derivative reaction->product

Caption: Intramolecular Hetero-Diels-Alder workflow.

The IMHDA reaction offers the potential for high stereocontrol and the rapid construction of the bicyclic spiro-system in a single step. However, the synthesis of the requisite diene-dienophile precursor can be challenging and may require multiple synthetic steps.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[11] An "oxa-Pictet-Spengler" variant can be envisioned for the synthesis of the 1-oxa-8-azaspiro[4.5]decane core.

This reaction would involve the condensation of an ethanolamine derivative with a protected 4-piperidone to form an intermediate oxazolidine. Subsequent acid-catalyzed cyclization via an N-acyliminium ion intermediate would then lead to the formation of the spirocyclic product.[12]

sub1 Ethanolamine derivative step1 Condensation sub1->step1 sub2 Protected 4-piperidone sub2->step1 int1 Oxazolidine intermediate step1->int1 step2 Acid-catalyzed Cyclization int1->step2 product 1-oxa-8-azaspiro[4.5]decane derivative step2->product

Caption: Oxa-Pictet-Spengler reaction workflow.

The Pictet-Spengler reaction is a powerful tool, and its enzymatic counterpart has also been explored for the synthesis of related alkaloids.[13] However, the substrate scope for the oxa-variant can be limited, and the reaction may require harsh acidic conditions.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds. This powerful reaction, catalyzed by ruthenium or molybdenum complexes, can be applied to the formation of the tetrahydrofuran ring of the 1-oxa-8-azaspiro[4.5]decane system.

Synthetic Approach

An RCM strategy would involve the synthesis of a diene precursor containing a piperidine ring. Treatment of this diene with a suitable metathesis catalyst would then induce ring closure to form the spirocyclic alkene, which could be subsequently reduced to the desired saturated scaffold.

Summary and Comparison of Synthetic Routes

Synthetic RouteKey AdvantagesKey DisadvantagesStereoselectivityScalability
Classical Multi-step Synthesis Reliable, uses readily available starting materials.Multiple steps, lower overall yield, generally racemic.Low (without modification)High
Au/Pd Relay Catalysis High diastereoselectivity, mild conditions, atom-economical.Requires specialized catalysts, may have a narrower substrate scope.HighModerate to High
Biocatalytic Transamination Excellent enantioselectivity, green and sustainable, mild conditions.Enzyme- and substrate-specific, may require process optimization.ExcellentHigh
Intramolecular Hetero-Diels-Alder High stereocontrol, rapid complexity generation.Synthesis of precursor can be complex.HighModerate
Pictet-Spengler Reaction Well-established reaction, potential for asymmetric variants.Can require harsh conditions, substrate scope may be limited.Moderate to HighModerate
Ring-Closing Metathesis Powerful for ring formation, tolerant of many functional groups.Requires specific diene precursors, potential for catalyst poisoning.N/A (forms alkene)Moderate

Conclusion

The synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold can be approached through a variety of synthetic strategies, each with its own set of strengths and weaknesses. The choice of the optimal route will depend on the specific goals of the research program, including the desired stereochemistry, the scale of the synthesis, and the available resources.

For the production of racemic material on a large scale, the classical multi-step synthesis from N-Boc-4-piperidone remains a viable and cost-effective option. For the synthesis of enantiomerically pure amine derivatives, biocatalytic transamination stands out as a superior method, offering high selectivity and a favorable environmental profile. For the rapid and stereocontrolled construction of the spirocyclic core, modern catalytic methods such as the Au/Pd relay tandem cyclization and the intramolecular hetero-Diels-Alder reaction offer elegant and efficient solutions.

As the demand for structurally complex and three-dimensional molecules in drug discovery continues to grow, the development of novel and efficient synthetic routes to scaffolds such as 1-oxa-8-azaspiro[4.5]decane will remain an area of active research. The methodologies outlined in this guide provide a strong foundation for researchers to build upon in their quest for the next generation of innovative therapeutics.

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A Head-to-Head Preclinical Comparison of 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane Derivatives with Established Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective treatments for neurodegenerative disorders such as Alzheimer's disease, the exploration of novel chemical scaffolds is paramount. This guide provides a detailed preclinical head-to-head comparison of a promising class of compounds, the 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane derivatives, with the established first-line Alzheimer's drugs, Donepezil and Memantine. As direct comparative studies are limited, this analysis synthesizes available preclinical data to offer a comprehensive overview for researchers, scientists, and drug development professionals. The focus of this guide is on the M1 muscarinic agonist properties of the spiro-compound analogue, YM796, as a representative of its class.

Introduction: The Therapeutic Landscape of Alzheimer's Disease and the Promise of a Novel Spiro-Compound

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. Current therapeutic strategies primarily focus on symptomatic relief by modulating neurotransmitter systems. Donepezil, an acetylcholinesterase inhibitor, and Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, are mainstays in the current treatment paradigm.[1][2] However, their efficacy is modest and does not halt disease progression.[3]

The this compound scaffold has emerged as a promising starting point for the development of novel neurological drugs. A notable derivative, (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), has been identified as a potent and selective M1 muscarinic receptor partial agonist.[4][5] The M1 muscarinic acetylcholine receptor is a key player in cognitive processes, and its activation is a validated therapeutic target for improving cognitive function in Alzheimer's disease.[6] This guide will delve into the preclinical data of YM796 and compare its pharmacological profile with that of Donepezil and Memantine.

Mechanisms of Action: A Tale of Three Targets

The therapeutic approaches of YM796, Donepezil, and Memantine are fundamentally different, targeting distinct components of the neurochemical imbalance observed in Alzheimer's disease.

YM796: Selective M1 Muscarinic Receptor Agonism

YM796 acts as a partial agonist at the M1 muscarinic acetylcholine receptor.[5] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex and hippocampus, regions critical for learning and memory.[6] Upon activation by acetylcholine or an agonist like YM796, the M1 receptor couples to Gq/11, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for synaptic plasticity and cognitive function.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol YM796 YM796 M1R M1 Receptor YM796->M1R Binds and Activates Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cognitive Enhanced Cognitive Function Ca2->Cognitive PKC->Cognitive

Caption: Signaling pathway of YM796 via M1 muscarinic receptor agonism.

Donepezil: Acetylcholinesterase Inhibition

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[7][8] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[9] AChE is responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh at the synapse, thereby enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors.[3][9]

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binds to Donepezil Donepezil Donepezil->AChE Inhibits Response Enhanced Cholinergic Response Receptors->Response

Caption: Mechanism of action of Donepezil through acetylcholinesterase inhibition.

Memantine: NMDA Receptor Antagonism

Memantine is a non-competitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][11][12] Glutamate is the primary excitatory neurotransmitter in the brain, and its activity at NMDA receptors is crucial for learning and memory.[13] However, excessive glutamate can lead to excitotoxicity, a process implicated in the neuronal damage seen in Alzheimer's disease.[12] Memantine preferentially blocks the NMDA receptor channel when it is excessively open, which is thought to be a pathological state, while having minimal effect on the normal physiological activation of the receptor.[10][11] This voltage-dependent and rapid on/off binding kinetics are key to its therapeutic window.[12]

NMDA_Antagonism_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activates Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Neuroprotection Neuroprotection NMDAR->Neuroprotection Modulated by Memantine Memantine Memantine Memantine->NMDAR Blocks channel (non-competitive) Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity

Caption: Mechanism of action of Memantine as an NMDA receptor antagonist.

Preclinical Efficacy: A Comparative Analysis

The preclinical evaluation of these compounds provides crucial insights into their potential therapeutic utility. This section compares the available data from in vitro and in vivo studies.

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental for characterizing the potency and selectivity of a compound for its target.

Parameter YM796 Donepezil Memantine Reference(s)
Primary Target M1 Muscarinic ReceptorAcetylcholinesterase (AChE)NMDA Receptor[3][5][10]
Mechanism Partial AgonistReversible InhibitorNon-competitive Antagonist[3][5][10]
Ki (M1 Receptor) 16.4 µM (for (-)YM796)--[5]
Ki (M2 Receptor) 52.0 µM (for (-)YM796)--[5]
IC50 (AChE) -~5.7 nM (human AChE)-[14]
IC50 (NMDA Receptor) --~1-2 µM[12]
Functional Activity Stimulates [3H]IP1 accumulation (EC50 = 26.5 µM)Increases acetylcholine levelsBlocks NMDA-induced currents[5]

Causality Behind Experimental Choices: Receptor binding assays using radiolabeled ligands (e.g., MQNB for muscarinic receptors) are the gold standard for determining the affinity (Ki) of a compound for its target.[5][15] Functional assays, such as measuring the accumulation of second messengers ([3H]IP1 for M1 agonism) or enzyme inhibition, are crucial to confirm the compound's mechanism of action (agonist, antagonist, or inhibitor) and its potency (EC50 or IC50).[5]

In Vivo Behavioral Models of Cognitive Enhancement

Animal models of cognitive impairment are essential for evaluating the in vivo efficacy of potential neurological drugs. The Passive Avoidance Test and the Morris Water Maze are two widely used behavioral paradigms.

This test assesses learning and memory by measuring an animal's ability to remember an aversive stimulus.[1]

Compound Animal Model Dose Range Effect on Latency to Enter Dark Compartment Reference(s)
YM796 Senescence-accelerated mice (SAMP8)0.3 and 1 mg/kg, POSignificantly prolonged shortened latency[16]
Donepezil Scopolamine-induced amnesia in rats0.3 - 3 mg/kg, POReverses scopolamine-induced deficit[14]
Memantine Not a primary model for demonstrating efficacy-Inconsistent effects reported[13]

Causality Behind Experimental Choices: The passive avoidance test is chosen for its simplicity and robustness in assessing fear-motivated learning and memory.[1] Senescence-accelerated mice (SAMP8) are a relevant model as they exhibit age-related learning and memory deficits.[16] Scopolamine-induced amnesia is a classic model to test pro-cognitive effects of cholinergic agents.[10]

This test evaluates spatial learning and memory, which is heavily dependent on the hippocampus, a brain region severely affected in Alzheimer's disease.[17][18]

Compound Animal Model Dose Range Effect on Escape Latency and Time in Target Quadrant Reference(s)
YM796 Not explicitly reported in the provided search results--
Donepezil APPSWE transgenic miceEfficacious dosesImproves recognition memory (a related cognitive domain)[19]
Memantine β-amyloid-induced cognitive deficit in rats-Fully reverses the cognitive deficit[13]

Causality Behind Experimental Choices: The Morris Water Maze is a more complex task than passive avoidance and is considered a more sensitive measure of hippocampal-dependent spatial memory.[17][18] Transgenic mouse models like APPSWE, which develop amyloid plaques, are valuable for testing potential disease-modifying therapies.[19] Intracerebroventricular injection of β-amyloid provides an acute model of Alzheimer's-like pathology.[13]

Preclinical Safety and Toxicology: A Self-Validating System

A thorough preclinical safety and toxicology evaluation is critical to ensure a compound's potential for clinical development. This process acts as a self-validating system to identify and mitigate potential risks.[20][21]

Standard Preclinical Safety and Toxicology Battery

A standard battery of preclinical safety studies for a neurological drug candidate typically includes:

  • In Vitro Safety Pharmacology:

    • hERG Channel Assay: To assess the risk of cardiac arrhythmia (QT prolongation).

    • Receptor Profiling: Screening against a broad panel of receptors, ion channels, and transporters to identify potential off-target effects.

  • In Vivo Safety Pharmacology:

    • Irwin Test or Functional Observational Battery (FOB): A systematic observation of behavioral and physiological changes in rodents to assess central nervous system (CNS) effects.[21]

    • Cardiovascular Safety Studies: In conscious, telemetered animals (e.g., dogs or non-human primates) to monitor blood pressure, heart rate, and ECG.

    • Respiratory Safety Studies: To assess effects on respiratory rate and function.

  • General Toxicology Studies:

    • Single-Dose and Repeat-Dose Toxicity Studies: In at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.[20]

    • Genotoxicity Studies: A battery of tests (e.g., Ames test, in vitro and in vivo micronucleus tests) to assess the potential for DNA damage.

    • Reproductive and Developmental Toxicology Studies: To evaluate potential effects on fertility and fetal development.

Comparative Safety Profiles
  • YM796: As an M1 muscarinic agonist, a key concern is the potential for cholinergic side effects such as salivation, lacrimation, urination, defecation, and gastrointestinal distress.[22] The partial agonist nature and selectivity of YM796 for the M1 over M2 and M3 receptors are intended to mitigate these effects.

  • Donepezil: The most common side effects are cholinergic in nature and include nausea, diarrhea, and insomnia.[3]

  • Memantine: Generally well-tolerated, with potential side effects including dizziness, headache, and confusion.[12]

Experimental Protocols: A Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for key preclinical experiments discussed in this guide.

In Vitro: M1 Muscarinic Receptor Binding Assay

Receptor_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing M1 receptors start->prep_membranes incubation Incubate membranes with 3HMQNB (radioligand) and varying concentrations of YM796 prep_membranes->incubation filtration Rapidly filter the mixture to separate bound and free radioligand incubation->filtration scintillation Measure radioactivity of the filter-bound complex using liquid scintillation counting filtration->scintillation analysis Analyze data to determine Ki value of YM796 scintillation->analysis end End analysis->end

Caption: Workflow for an M1 muscarinic receptor binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the M1 muscarinic receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

  • Incubation: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., MQNB), and a range of concentrations of the test compound (YM796). Include control wells with no test compound (total binding) and wells with a high concentration of a known M1 antagonist (e.g., atropine) to determine non-specific binding.

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo: Passive Avoidance Test

Passive_Avoidance_Workflow start Start habituation Habituate animals to the testing room start->habituation training Training Day: Place mouse in light compartment. Administer foot shock upon entry to the dark compartment habituation->training drug_admin Administer test compound (e.g., YM796) or vehicle training->drug_admin testing Testing Day (24h later): Place mouse in light compartment. Measure latency to enter the dark compartment (no shock) drug_admin->testing analysis Analyze and compare latencies between treatment groups testing->analysis end End analysis->end

Caption: Workflow for the passive avoidance test.

Protocol:

  • Apparatus: A two-compartment box with one brightly lit and one dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Training (Day 1):

    • Place the animal in the lit compartment.

    • After a brief habituation period, open the door to the dark compartment.

    • Once the animal enters the dark compartment, close the door and deliver a brief, mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Remove the animal and return it to its home cage.

  • Drug Administration: Administer the test compound (e.g., YM796) or vehicle at a specified time before or after the training session, depending on the study design.

  • Testing (Day 2):

    • Place the animal back in the lit compartment.

    • Open the door to the dark compartment.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

  • Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical methods.

Conclusion and Future Directions

The preclinical data for the this compound derivative, YM796, demonstrate its potential as a novel therapeutic agent for Alzheimer's disease. Its distinct mechanism of action as a selective M1 muscarinic receptor partial agonist offers a different therapeutic strategy compared to the established drugs, Donepezil and Memantine. The in vitro selectivity and in vivo efficacy in a relevant animal model of cognitive decline are promising.

However, it is crucial to acknowledge the limitations of this comparison. The absence of direct head-to-head preclinical studies necessitates a cautious interpretation of the comparative efficacy and safety. Future research should focus on conducting such direct comparative studies to provide a more definitive assessment of the therapeutic potential of this novel spiro-compound class. Furthermore, a comprehensive evaluation of the preclinical safety and toxicology profile of YM796 and its analogues is essential before advancing to clinical trials. The development of M1 muscarinic agonists has been challenging due to on-target cholinergic side effects.[22] The therapeutic window of YM796 will, therefore, be a critical determinant of its future success.

This guide provides a foundational understanding of the preclinical landscape for this promising new class of compounds. The data presented herein should serve as a valuable resource for researchers and drug developers as they continue to explore novel therapeutic avenues for the treatment of Alzheimer's disease.

References

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Safety Operating Guide

Navigating the Spirocyclic Frontier: A Comprehensive Safety and Handling Guide for 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel spirocyclic amine, 2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane, presents exciting opportunities in medicinal chemistry and drug development.[1][2][3][4] Its unique three-dimensional structure is a sought-after motif in the design of new therapeutic agents.[5] As with any pioneering research, a thorough understanding of the compound's safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensuring a secure and productive laboratory environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.

Hazard Identification and Risk Assessment: Understanding the Analogs

Table 1: Hazard Profile of Analogous Spirocyclic Compounds

Hazard StatementGHS ClassificationPrimary Route of ExposurePotential Health EffectsSource
Causes skin irritationSkin Irritation (Category 2)DermalRedness, itching, inflammation, dryness, or blistering.[6][6][7][8]
Causes serious eye irritationEye Irritation (Category 2A)OcularRedness, pain, or severe eye damage.[6][6][7][8]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)InhalationIrritation of the lungs and respiratory system.[6][6][7][8]
Harmful if swallowedAcute toxicity, oral (Category 4)IngestionHarmful if ingested.[8][10][8][10]

It is crucial to handle this compound with the assumption that it possesses these hazards. A thorough, lab-specific risk assessment should be performed before any handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following recommendations are based on the potential hazards identified from analogous compounds.[6][7][8][11]

Table 2: Recommended Personal Protective Equipment

Body PartRecommended ProtectionRationale
Hands Nitrile or neoprene gloves.To prevent skin contact and potential irritation.[6][7]
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.To protect against eye irritation from splashes or vapors.[6][7]
Body A flame-retardant lab coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of potentially irritating vapors.[6][7]

Operational Plan: From Receipt to Reaction

A clear, step-by-step operational plan is critical for safe and efficient handling.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed.[6] Storage at 4°C may be recommended for long-term stability.[9][12]

Handling and Experimental Workflow

The following workflow is designed to minimize exposure and ensure a controlled experimental environment.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather all Necessary Materials prep_fume_hood->prep_materials handle_aliquot Aliquot Required Amount prep_materials->handle_aliquot Proceed to handling handle_reaction Perform Reaction handle_aliquot->handle_reaction handle_quench Quench Reaction (if applicable) handle_reaction->handle_quench cleanup_decontaminate Decontaminate Glassware & Surfaces handle_quench->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. A generalized experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in Table 2.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Handling:

    • Carefully open the container.

    • Use appropriate tools (e.g., spatula, syringe) to transfer the required amount of the compound.

    • Keep the container closed when not in use.

    • Avoid generating dust or aerosols.[6]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6][8]

    • Ventilate the area and wash the spill site after material pickup is complete.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] Remove contaminated clothing.[6] Seek medical attention if irritation persists.[6][6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][6][8]
Inhalation Move the person to fresh air.[6][8] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Seek medical attention.[6][6][8]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7][8]

Disposal Plan: Responsible Stewardship

All waste generated from handling this compound must be considered hazardous and disposed of accordingly.

disposal_plan cluster_segregation Waste Segregation cluster_containerization Containerization start Waste Generation solid_waste Solid Waste (Contaminated PPE, absorbent material) start->solid_waste liquid_waste Liquid Waste (Unused compound, reaction mixtures) start->liquid_waste solid_container Labeled, Sealed Container for Solids solid_waste->solid_container liquid_container Labeled, Sealed Container for Liquids liquid_waste->liquid_container disposal Dispose via Approved Chemical Waste Vendor solid_container->disposal liquid_container->disposal

Figure 2. A clear and concise disposal plan for waste generated from handling this compound.

Disposal Protocol:

  • Segregation: Separate solid and liquid waste into designated, compatible, and clearly labeled waste containers.

  • Containerization: Ensure waste containers are sealed tightly to prevent leaks or spills.

  • Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[6] Do not dispose of this chemical down the drain.[6]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering innovation while prioritizing a culture of safety in the laboratory.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Decane. [Link]

  • Fisher Scientific. Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane. [Link]

  • Siau, W.-Y., & Bode, J. W. (2017). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 139(50), 18361–18364. [Link]

  • Siau, W.-Y., & Bode, J. W. (2017). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10213–10224. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.